ATWLPPR Peptide TFA
Description
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Structure
2D Structure
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H61N11O9.C2HF3O2/c1-21(2)18-29(48-34(54)28(19-24-20-45-26-11-6-5-10-25(24)26)47-36(56)32(23(4)52)49-33(53)22(3)41)37(57)51-17-9-14-31(51)38(58)50-16-8-13-30(50)35(55)46-27(39(59)60)12-7-15-44-40(42)43;3-2(4,5)1(6)7/h5-6,10-11,20-23,27-32,45,52H,7-9,12-19,41H2,1-4H3,(H,46,55)(H,47,56)(H,48,54)(H,49,53)(H,59,60)(H4,42,43,44);(H,6,7)/t22-,23+,27-,28-,29-,30-,31-,32-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSUTUJDKRWLMC-AMDKFYLSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H62F3N11O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
954.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The ATWLPPR Peptide: A Potent Anti-Angiogenic Agent Targeting Neuropilin-1
An In-depth Technical Guide for Researchers and Drug Development Professionals
The heptapeptide ATWLPPR, also known as A7R, has emerged as a significant anti-angiogenic agent with therapeutic potential in oncology and ophthalmology. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental validation of the ATWLPPR peptide, tailored for researchers, scientists, and professionals in drug development.
Core Function: Inhibition of Angiogenesis through Neuropilin-1 Blockade
The primary function of the ATWLPPR peptide is to inhibit angiogenesis, the physiological process of forming new blood vessels from pre-existing ones.[1][2][3] ATWLPPR achieves this by specifically targeting Neuropilin-1 (NRP-1), a transmembrane glycoprotein that acts as a co-receptor for Vascular Endothelial Growth Factor A (VEGF-A), particularly the VEGF165 isoform.[4][5] By binding to NRP-1, ATWLPPR competitively inhibits the binding of VEGF165, thereby disrupting the downstream signaling cascade that promotes endothelial cell proliferation, migration, and tube formation – all critical steps in angiogenesis.
This targeted inhibition of the VEGF/NRP-1 axis has demonstrated significant anti-tumor and anti-angiogenic effects in various preclinical models. In vivo studies have shown that treatment with ATWLPPR can decrease breast cancer angiogenesis and growth. Furthermore, it has been shown to prevent retinal injury in experimental models of diabetes by preserving vascular integrity and reducing oxidative stress.
Quantitative Analysis of ATWLPPR Binding Affinity
The efficacy of ATWLPPR in inhibiting the VEGF165/NRP-1 interaction has been quantified through binding assays. The half-maximal inhibitory concentration (IC50) provides a measure of the peptide's potency.
| Peptide | Target | IC50 (µM) |
| ATWLPPR | Neuropilin-1 (NRP-1) | 19 |
This data underscores the specific and potent nature of the interaction between ATWLPPR and its target, NRP-1.
Signaling Pathway of ATWLPPR-Mediated Angiogenesis Inhibition
The molecular mechanism of ATWLPPR's anti-angiogenic function involves the disruption of the VEGF-A/VEGFR-2/NRP-1 signaling complex. The following diagram illustrates this pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the function of ATWLPPR.
This assay quantifies the ability of ATWLPPR to inhibit the binding of VEGF165 to NRP-1.
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Coating: Recombinant human NRP-1 is coated onto a 96-well microplate.
-
Blocking: The plate is blocked with a suitable blocking buffer to prevent non-specific binding.
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Competition: A fixed concentration of biotinylated VEGF165 is mixed with varying concentrations of ATWLPPR peptide.
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Incubation: The mixture is added to the NRP-1 coated wells and incubated.
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Detection: Streptavidin-horseradish peroxidase (HRP) is added, followed by a chromogenic substrate (e.g., TMB).
-
Measurement: The absorbance is read at a specific wavelength, and the IC50 value is calculated from the resulting dose-response curve.
This assay assesses the effect of ATWLPPR on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
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Cell Seeding: HUVECs are seeded in a 96-well plate and allowed to adhere.
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Treatment: Cells are treated with VEGF165 in the presence or absence of varying concentrations of ATWLPPR.
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Incubation: The plate is incubated for a specified period (e.g., 24-48 hours).
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Reagent Addition: MTS or MTT reagent is added to each well.
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Incubation: The plate is incubated to allow for the conversion of the reagent into a colored formazan product by viable cells.
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Measurement: The absorbance is measured at the appropriate wavelength. A decrease in absorbance in ATWLPPR-treated wells indicates inhibition of proliferation.
Animal models are used to evaluate the in vivo efficacy of ATWLPPR.
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Tumor Cell Implantation: Human breast cancer cells (e.g., MDA-MB-231) are xenotransplanted into immunodeficient mice.
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Treatment Administration: Once tumors are established, mice are treated with ATWLPPR or a vehicle control via a suitable route (e.g., subcutaneous injection).
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Tumor Measurement: Tumor volume is measured regularly throughout the study.
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Endpoint Analysis: At the end of the study, tumors are excised, and microvessel density is assessed by immunohistochemical staining for endothelial cell markers (e.g., CD31). A reduction in tumor volume and microvessel density in the ATWLPPR-treated group indicates anti-tumor and anti-angiogenic activity.
Structural Insights and Future Directions
Structure-function studies have revealed the critical importance of the C-terminal "LPPR" sequence of ATWLPPR, with the C-terminal arginine playing a key role in its binding to NRP-1. This understanding has paved the way for the design of more potent and stable peptide analogs.
Furthermore, the development of chimeric peptides, such as TAT-AT7, which fuses ATWLPPR with the cell-penetrating peptide TAT, has shown promise in enhancing drug delivery and therapeutic efficacy, particularly in challenging environments like the brain for the treatment of gliomas. This approach highlights a promising strategy for optimizing the therapeutic potential of ATWLPPR.
References
- 1. A Novel Cell-Penetrating Peptide-Vascular Endothelial Growth Factor Small Interfering Ribonucleic Acid Complex That Mediates the Inhibition of Angiogenesis by Human Umbilical Vein Endothelial Cells and in an Ex Vivo Mouse Aorta Ring Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiogenesis | Cell Signaling Technology [cellsignal.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Structure-function analysis of the antiangiogenic ATWLPPR peptide inhibiting VEGF(165) binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Neuropilin-1 Inhibitor, ATWLPPR Peptide, Prevents Experimental Diabetes-Induced Retinal Injury by Preserving Vascular Integrity and Decreasing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
ATWLPPR Peptide: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heptapeptide ATWLPPR has emerged as a significant anti-angiogenic agent with therapeutic potential in oncology and ophthalmology. This document provides a comprehensive overview of its mechanism of action, focusing on its interaction with Neuropilin-1 (NRP-1) and the subsequent modulation of the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to offer a complete technical resource for the scientific community.
Core Mechanism of Action: Targeting Neuropilin-1
The primary mechanism of action of the ATWLPPR peptide is its specific binding to Neuropilin-1 (NRP-1), a transmembrane glycoprotein that acts as a co-receptor for VEGF-A, particularly the VEGF165 isoform.[1][2] By binding to NRP-1, ATWLPPR competitively inhibits the binding of VEGF165 to this co-receptor.[1] This inhibition is crucial as the interaction between VEGF165 and NRP-1 significantly enhances the pro-angiogenic signaling mediated by the primary VEGF receptor, VEGFR-2 (also known as KDR).
The C-terminal sequence "LPPR" of the ATWLPPR peptide, and specifically the terminal arginine residue, has been identified as critical for its inhibitory effect on the VEGF165/NRP-1 interaction. Molecular dynamics simulations have suggested that the binding of ATWLPPR to NRP-1 involves an "induced fit" mechanism, where the flexible arginine side chain forms key hydrogen bonds within the receptor's binding pocket.
Signaling Pathway Modulation
The binding of ATWLPPR to NRP-1 disrupts the formation of the VEGF165/NRP-1/VEGFR-2 ternary complex, thereby attenuating downstream signaling cascades that promote angiogenesis. This leads to a reduction in endothelial cell proliferation, migration, and tube formation, which are all critical steps in the formation of new blood vessels.
In the context of diabetic retinopathy, ATWLPPR has been shown to preserve vascular integrity and reduce oxidative stress. Treatment with the peptide leads to a decrease in the expression of VEGF, Glial Fibrillary Acidic Protein (GFAP), and Intercellular Adhesion Molecule 1 (ICAM-1), all of which are implicated in the pathology of the disease.
The following diagram illustrates the signaling pathway inhibited by the ATWLPPR peptide:
Caption: ATWLPPR competitively inhibits VEGF165 binding to NRP-1, blocking pro-angiogenic signaling.
Quantitative Data
The binding affinity and inhibitory concentration of ATWLPPR have been quantified in several studies. The following table summarizes the key quantitative data.
| Parameter | Value | Cell/System | Reference |
| IC50 (VEGF165 binding to NRP-1) | 60-84 µM | Recombinant NRP-1 | |
| IC50 (VEGF165 binding to NRP-1) | 19 µM | Recombinant NRP-1 | |
| IC50 (TPC-Ahx-ATWLPPR binding to NRP-1) | 171 µM | Recombinant NRP-1 |
Key Experimental Protocols
The mechanism of action of ATWLPPR has been elucidated through a variety of in vitro and in vivo experiments. Below are detailed methodologies for key experiments.
Competitive Binding Assay (VEGF165 and NRP-1)
This assay is used to determine the ability of ATWLPPR to inhibit the binding of VEGF165 to NRP-1.
Methodology:
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Plate Coating: Recombinant NRP-1 protein is coated onto the wells of a microtiter plate.
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Incubation: Biotinylated VEGF165 is incubated with varying concentrations of the ATWLPPR peptide.
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Binding: The mixture of biotinylated VEGF165 and ATWLPPR is added to the NRP-1 coated wells and incubated to allow for binding.
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Detection: The wells are washed to remove unbound components. Streptavidin conjugated to a reporter enzyme (e.g., horseradish peroxidase) is added, which binds to the biotinylated VEGF165.
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Quantification: A substrate for the reporter enzyme is added, and the resulting signal (e.g., colorimetric or fluorescent) is measured. The signal is inversely proportional to the inhibitory activity of the ATWLPPR peptide.
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IC50 Calculation: The concentration of ATWLPPR that inhibits 50% of VEGF165 binding (IC50) is calculated from the dose-response curve.
The following diagram illustrates the workflow for the competitive binding assay:
Caption: Workflow for determining the IC50 of ATWLPPR in a competitive binding assay.
In Vivo Tumor Growth Inhibition Studies
These studies assess the anti-tumor efficacy of ATWLPPR in animal models.
Methodology:
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Cell Line: A suitable cancer cell line (e.g., MDA-MB-231 breast cancer cells) is chosen.
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Animal Model: Immunocompromised mice (e.g., nude mice) are used.
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Tumor Implantation: The cancer cells are xenotransplanted into the mice, often in a specific tissue location like the mammary fat pad.
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Treatment: Once tumors are established, the mice are treated with ATWLPPR (e.g., via subcutaneous injection) or a vehicle control (e.g., saline). A typical dosage might be 400 μg/kg daily.
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Monitoring: Tumor volume is measured regularly.
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Endpoint Analysis: At the end of the study, tumors are excised, and analyses such as blood vessel density and endothelial cell area are performed to assess angiogenesis.
Alanine Scanning Mutagenesis
This technique is used to identify the key amino acid residues within the ATWLPPR peptide that are essential for its activity.
Methodology:
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Peptide Synthesis: A series of ATWLPPR analogs are synthesized, where each amino acid is systematically replaced with alanine.
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Activity Assay: The inhibitory activity of each analog is tested using the competitive binding assay described in section 4.1.
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Analysis: The relative importance of each amino acid side chain is determined by comparing the activity of the alanine-substituted analog to that of the original ATWLPPR peptide. A significant loss of activity upon substitution indicates a critical residue.
Therapeutic Implications and Future Directions
The ability of ATWLPPR to specifically target NRP-1 and inhibit VEGF-driven angiogenesis makes it a promising candidate for various therapeutic applications. Its efficacy in reducing tumor growth and vascularization in preclinical cancer models highlights its potential as an anti-cancer agent. Furthermore, its protective effects in a model of diabetic retinopathy suggest its utility in treating neovascular eye diseases.
Future research may focus on optimizing the peptide's stability and efficacy through modifications, such as conjugation to other molecules to enhance tumor targeting or drug delivery. For instance, a chimeric peptide, TAT-ATWLPPR, has been developed to improve blood-brain barrier penetration for the treatment of glioma. Further exploration of the molecular interactions between ATWLPPR and NRP-1 could also lead to the design of more potent small-molecule inhibitors of this critical angiogenic pathway.
References
An In-Depth Technical Guide to the ATWLPPR Peptide: Sequence, Structure, and Anti-Angiogenic Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heptapeptide ATWLPPR, also known as A7R, is a synthetic peptide that has garnered significant interest in the field of angiogenesis research and anti-cancer drug development. Identified through phage display technology, ATWLPPR functions as a potent antagonist of Neuropilin-1 (NRP-1), a co-receptor for Vascular Endothelial Growth Factor A (VEGF-A). By selectively binding to NRP-1, ATWLPPR competitively inhibits the interaction between VEGF-A, specifically the VEGF165 isoform, and NRP-1. This inhibitory action disrupts the formation of the VEGF-A/NRP-1/VEGFR-2 signaling complex, thereby attenuating downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. Consequently, ATWLPPR exhibits significant anti-angiogenic properties, which have been demonstrated in various in vitro and in vivo models of cancer and other angiogenesis-dependent diseases such as diabetic retinopathy. This technical guide provides a comprehensive overview of the ATWLPPR peptide, detailing its structure, mechanism of action, and key experimental data, intended to serve as a valuable resource for researchers in the field.
ATWLPPR Peptide: Core Properties
The ATWLPPR peptide is a linear sequence of seven amino acids: Alanine-Threonine-Tryptophan-Leucine-Proline-Proline-Arginine. Its primary function is to antagonize the binding of VEGF-A to its co-receptor, NRP-1.[1][2][3]
Structure
The three-dimensional structure of the ATWLPPR peptide in solution has been determined by Nuclear Magnetic Resonance (NMR) spectroscopy and is available in the Protein Data Bank under the accession code 2JP5 .[2] The peptide adopts an extended conformation in solution.[1] A critical structural feature is the C-terminal arginine residue, the functional groups of which are highly flexible. This flexibility suggests an "induced fit" mechanism upon binding to its target, NRP-1. Molecular dynamics simulations have indicated that the binding of ATWLPPR to NRP-1 is stabilized by a network of hydrogen bonds.
Structure-Activity Relationship
Alanine scanning mutagenesis studies have been instrumental in elucidating the contribution of individual amino acid residues to the biological activity of ATWLPPR. These studies have highlighted the critical importance of the C-terminal tetrapeptide sequence, LPPR, for its inhibitory effect on VEGF165 binding to NRP-1. The terminal arginine residue is particularly crucial for this interaction.
Quantitative Data
The biological activity of ATWLPPR has been quantified in various assays, primarily focusing on its ability to inhibit the VEGF-A/NRP-1 interaction and subsequent cellular responses.
| Parameter | Value | Assay | Reference |
| IC50 (NRP-1 Binding) | 19 µM | Competitive binding assay with recombinant NRP-1 | |
| IC50 (NRP-1 Binding of TPC-Ahx-ATWLPPR) | 171 µM | Competitive binding assay with recombinant NRP-1 |
Signaling Pathway
ATWLPPR exerts its anti-angiogenic effects by interfering with the VEGF-A signaling cascade at a critical juncture. The binding of VEGF-A165 to both VEGFR-2 and its co-receptor NRP-1 is essential for robust pro-angiogenic signaling. ATWLPPR's antagonism of the VEGF-A165/NRP-1 interaction disrupts the formation of a stable ternary signaling complex, leading to a reduction in downstream signaling. This includes decreased phosphorylation of key signaling molecules such as Focal Adhesion Kinase (FAK).
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of the ATWLPPR peptide.
In Vitro Endothelial Cell Proliferation Assay
This assay assesses the ability of ATWLPPR to inhibit VEGF-induced proliferation of endothelial cells.
Workflow Diagram:
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium (EGM-2) supplemented with growth factors and 2% fetal bovine serum (FBS).
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Seeding: HUVECs are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.
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Starvation: The culture medium is replaced with a low-serum medium (e.g., M199 or RPMI with 0.5-2% FBS) for 4-6 hours to synchronize the cells.
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Treatment: Cells are treated with a constant concentration of VEGF-A165 (e.g., 50 ng/mL) and varying concentrations of ATWLPPR. Control wells include cells with no treatment, VEGF-A165 alone, and ATWLPPR alone.
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Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
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Proliferation Assessment: Cell proliferation is quantified using a standard method such as the MTT assay, which measures metabolic activity, or by direct cell counting.
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Data Analysis: The absorbance values from the MTT assay are used to calculate the percentage of inhibition of cell proliferation for each concentration of ATWLPPR. The IC50 value is then determined by plotting the percentage of inhibition against the log of the ATWLPPR concentration.
In Vivo Matrigel Plug Angiogenesis Assay
This in vivo assay evaluates the effect of ATWLPPR on the formation of new blood vessels in a subcutaneous Matrigel plug in mice.
Workflow Diagram:
Methodology:
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Preparation of Matrigel Mixture: On ice, liquid Matrigel is mixed with a pro-angiogenic factor such as VEGF-A165 or basic fibroblast growth factor (bFGF) to a final concentration that induces robust angiogenesis. For the experimental group, ATWLPPR is also included in the mixture. A control group receives Matrigel with the pro-angiogenic factor but without ATWLPPR.
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Injection: The Matrigel mixture (typically 0.5 mL) is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
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Incubation: The injected Matrigel solidifies at body temperature, forming a plug. The mice are monitored for a period of 7 to 14 days, during which time blood vessels from the surrounding tissue infiltrate the plug.
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Plug Excision: After the incubation period, the mice are euthanized, and the Matrigel plugs are carefully excised.
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Quantification of Angiogenesis: The extent of angiogenesis within the plugs can be quantified by several methods:
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Hemoglobin Content: The plugs can be homogenized, and the hemoglobin content measured using Drabkin's reagent, which provides an indirect measure of blood vessel formation.
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Immunohistochemistry: The plugs can be fixed, sectioned, and stained with an antibody against the endothelial cell marker CD31 (PECAM-1). The microvessel density can then be quantified by microscopy.
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Conclusion
The ATWLPPR peptide is a well-characterized antagonist of NRP-1 with demonstrated anti-angiogenic activity. Its defined structure, clear mechanism of action, and proven efficacy in preclinical models make it a valuable tool for angiogenesis research and a promising candidate for further therapeutic development. This technical guide provides a foundational understanding of ATWLPPR for scientists and researchers aiming to explore its potential in various biomedical applications.
References
- 1. The Neuropilin-1 Inhibitor, ATWLPPR Peptide, Prevents Experimental Diabetes-Induced Retinal Injury by Preserving Vascular Integrity and Decreasing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-function analysis of the antiangiogenic ATWLPPR peptide inhibiting VEGF(165) binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Heptapeptide ATWLPPR: A Technical Guide to its Discovery, Identification, and Anti-Angiogenic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, identification, and biological activities of the heptapeptide ATWLPPR. Initially identified through phage display technology, ATWLPPR has emerged as a significant antagonist of the Vascular Endothelial Growth Factor (VEGF) signaling pathway. It selectively binds to Neuropilin-1 (NRP-1), a co-receptor for VEGF-A165, thereby inhibiting downstream signaling cascades crucial for angiogenesis. This document details the experimental methodologies for key assays, presents quantitative data on its inhibitory effects, and visualizes the associated signaling pathways and experimental workflows.
Discovery and Identification
The heptapeptide ATWLPPR was first identified by screening a mutated phage display library for its affinity to an anti-VEGF165 monoclonal antibody.[1] This discovery highlighted its potential as a VEGF antagonist. Subsequent studies confirmed that ATWLPPR's primary mechanism of action is not through direct binding to VEGF receptors KDR (VEGFR-2) or Flt-1 (VEGFR-1), but rather through its specific interaction with the VEGF co-receptor, Neuropilin-1 (NRP-1).[2][3] This binding competitively inhibits the binding of VEGF-A165 to NRP-1, a critical step in the amplification of VEGF signaling.[3][4]
Experimental Protocol: Phage Display Library Screening (General Protocol)
While the specific, detailed protocol from the original discovery paper by Binétruy-Tournaire et al. (2000) is not fully available, a general protocol for phage display screening is as follows:
-
Library Construction : A random peptide library is constructed by inserting synthetic oligonucleotides into a phagemid vector, which is then used to transform E. coli. The peptides are expressed as fusions to a phage coat protein (e.g., pIII).
-
Panning : The target protein (in this case, a monoclonal antibody against VEGF165) is immobilized on a solid support (e.g., a microtiter plate). The phage library is then incubated with the immobilized target.
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Washing : Non-specifically bound phages are removed through a series of washing steps.
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Elution : Specifically bound phages are eluted, typically by changing the pH or using a competitive ligand.
-
Amplification : The eluted phages are used to infect a fresh culture of E. coli to amplify the selected phages.
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Multiple Rounds of Selection : Steps 2-5 are repeated for several rounds (typically 3-5) to enrich the phage pool with high-affinity binders.
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Clone Characterization : Individual phage clones from the enriched pool are isolated, and the DNA encoding the displayed peptide is sequenced to identify the peptide sequence.
-
Binding Validation : The identified peptides are synthesized and their binding to the target is validated using various immunoassays.
Mechanism of Action: Inhibition of VEGF165 Binding to NRP-1
ATWLPPR exerts its anti-angiogenic effects by specifically targeting Neuropilin-1. This interaction sterically hinders the binding of VEGF-A165 to NRP-1, thereby attenuating the pro-angiogenic signals mediated by the VEGF/VEGFR-2/NRP-1 complex. Structure-function analyses have revealed that the C-terminal tetrapeptide sequence, LPPR, and particularly the final arginine residue, are critical for the inhibitory activity of ATWLPPR.
Quantitative Data: Inhibition of VEGF165 Binding
The inhibitory potency of ATWLPPR on the binding of VEGF165 to NRP-1 has been quantified in several studies, with reported IC50 values varying depending on the experimental setup.
| Study | Cell/System Used | IC50 (µM) | Reference |
| Starzec et al., 2006 | Recombinant NRP-1 chimeric protein | 19 | |
| Request PDF (from ResearchGate) | Not specified | 60 - 84 | |
| Request PDF (from ResearchGate) | Not specified | 80 |
Note: The binding affinity (Kd) of ATWLPPR to NRP-1 has not been explicitly reported in the reviewed literature.
Biological Activities and Therapeutic Potential
ATWLPPR has demonstrated significant anti-angiogenic and anti-tumor activities in both in vitro and in vivo models. Its ability to disrupt the VEGF signaling pathway makes it a promising candidate for therapeutic development in oncology and ophthalmology.
In Vitro Anti-Angiogenic Effects
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Inhibition of Endothelial Cell Proliferation : ATWLPPR has been shown to diminish VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs).
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Inhibition of Tube Formation : The peptide effectively inhibits the formation of capillary-like structures by endothelial cells on Matrigel.
In Vivo Anti-Tumor and Anti-Angiogenic Effects
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Tumor Growth Inhibition : Administration of ATWLPPR to nude mice with breast cancer xenografts resulted in the inhibition of tumor growth.
-
Reduction of Tumor Vasculature : The peptide was found to reduce blood vessel density and endothelial cell area within tumors.
Therapeutic Potential in Diabetic Retinopathy
ATWLPPR has been shown to prevent experimental diabetes-induced retinal injury by preserving vascular integrity and reducing oxidative stress.
Experimental Protocols
Peptide Synthesis
ATWLPPR can be chemically synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
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Resin Preparation : A suitable resin (e.g., Rink amide resin for a C-terminal amide) is swelled in a solvent such as dimethylformamide (DMF).
-
Amino Acid Coupling : The C-terminal amino acid (Arginine) is coupled to the resin. Subsequent amino acids are added sequentially. Each coupling step involves the deprotection of the Fmoc group from the N-terminus of the growing peptide chain, followed by the activation and coupling of the next Fmoc-protected amino acid.
-
Cleavage and Deprotection : Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification : The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization : The purity and identity of the synthesized peptide are confirmed by analytical RP-HPLC and mass spectrometry.
VEGF165 Binding Inhibition Assay (ELISA-based)
-
Plate Coating : 96-well microtiter plates are coated with recombinant NRP-1 protein and incubated overnight at 4°C.
-
Blocking : The plates are washed and blocked with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
Competition Reaction : Biotinylated VEGF165 is mixed with varying concentrations of ATWLPPR and added to the wells. The plates are incubated to allow for competitive binding to the immobilized NRP-1.
-
Detection : After washing, streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added to the wells and incubated.
-
Substrate Addition : A suitable substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.
-
Data Analysis : The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the ATWLPPR concentration and fitting the data to a sigmoidal dose-response curve.
Endothelial Cell Tube Formation Assay
-
Matrigel Coating : A basement membrane matrix (e.g., Matrigel) is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C to allow the gel to solidify.
-
Cell Seeding : Endothelial cells (e.g., HUVECs) are harvested and resuspended in a basal medium containing VEGF and varying concentrations of ATWLPPR.
-
Incubation : The cell suspension is added to the Matrigel-coated wells and incubated at 37°C in a humidified incubator with 5% CO2 for 6-18 hours.
-
Visualization and Quantification : The formation of capillary-like structures is observed and photographed using an inverted microscope. The extent of tube formation can be quantified by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.
Western Blot Analysis of VEGFR-2 Phosphorylation
-
Cell Treatment : Endothelial cells are serum-starved and then pre-treated with different concentrations of ATWLPPR for a specified time. Subsequently, the cells are stimulated with VEGF-A165.
-
Cell Lysis : The cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting : The membrane is blocked and then incubated with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2). The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme.
-
Detection : The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Normalization : The membrane is stripped and re-probed with an antibody against total VEGFR-2 to normalize for protein loading.
-
Densitometry : The band intensities are quantified using densitometry software.
Signaling Pathways and Experimental Workflows
ATWLPPR Signaling Pathway
The following diagram illustrates the mechanism of action of ATWLPPR in the context of the VEGF signaling pathway.
Caption: ATWLPPR inhibits VEGF-A165-mediated signaling by blocking its binding to NRP-1.
Experimental Workflow: Identification and Characterization of ATWLPPR
The following diagram outlines the general workflow from the discovery of ATWLPPR to its functional characterization.
Caption: Workflow for the discovery and functional characterization of the ATWLPPR heptapeptide.
Conclusion
The heptapeptide ATWLPPR represents a well-characterized antagonist of the VEGF signaling pathway with a specific mechanism of action involving the inhibition of VEGF-A165 binding to its co-receptor, NRP-1. Its demonstrated anti-angiogenic and anti-tumor properties in preclinical models underscore its potential as a lead compound for the development of novel therapeutics for cancer and other angiogenesis-dependent diseases. This technical guide provides a foundational resource for researchers and drug development professionals interested in further exploring and harnessing the therapeutic potential of ATWLPPR and related peptides. Further investigation into its pharmacokinetic properties, delivery systems, and efficacy in a broader range of disease models is warranted.
References
- 1. Mechanism of Selective VEGF-A Binding by Neuropilin-1 Reveals a Basis for Specific Ligand Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Neuropilin-1 Inhibitor, ATWLPPR Peptide, Prevents Experimental Diabetes-Induced Retinal Injury by Preserving Vascular Integrity and Decreasing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a peptide blocking vascular endothelial growth factor (VEGF)-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
ATWLPPR Peptide Binding to Neuropilin-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of the ATWLPPR peptide to neuropilin-1 (NRP-1). It includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, angiogenesis, and drug development who are interested in the therapeutic potential of targeting the ATWLPPR-NRP-1 interaction.
Quantitative Binding Affinity Data
The ATWLPPR peptide has been identified as a specific ligand for neuropilin-1, exhibiting a competitive binding mechanism against vascular endothelial growth factor-A (VEGF-A). The binding affinity has been quantified using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being the most commonly reported metric. The following table summarizes the available quantitative data for the binding of ATWLPPR and its derivatives to NRP-1.
| Peptide Sequence | Assay Type | IC50 (µM) | Cell Line/System | Reference |
| ATWLPPR | Competitive Binding Assay | 19 | Recombinant NRP-1 | [1] |
| TPC-Ahx-ATWLPPR | Competitive Binding Assay | 171 | Recombinant NRP-1 | [1] |
| ATWLPPR | Competitive Binding Assay | 60-84 | Not Specified | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the binding of the ATWLPPR peptide to NRP-1.
Competitive ELISA for ATWLPPR and VEGF-A165 Binding to Neuropilin-1
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the ability of the ATWLPPR peptide to inhibit the binding of VEGF-A165 to NRP-1.
Materials:
-
Recombinant human Neuropilin-1/CD304 Fc Chimera Protein
-
Recombinant human VEGF-A165
-
Biotinylated anti-human VEGF-A antibody
-
ATWLPPR peptide
-
High-binding 96-well microplates
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA)
-
Assay Buffer (PBS with 0.1% BSA)
-
Streptavidin-HRP
-
TMB Substrate Solution
-
Stop Solution (2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of recombinant human NRP-1 (2 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition: Prepare a series of dilutions of the ATWLPPR peptide in Assay Buffer. In separate tubes, mix the ATWLPPR dilutions with a constant concentration of biotinylated VEGF-A165 (e.g., 50 ng/mL). Add 100 µL of these mixtures to the NRP-1 coated wells. For control wells, add only biotinylated VEGF-A165. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection: Add 100 µL of Streptavidin-HRP diluted in Assay Buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Development: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of inhibition for each concentration of ATWLPPR and determine the IC50 value.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay (MTT Assay)
This protocol measures the effect of the ATWLPPR peptide on the proliferation of HUVECs, which is often stimulated by VEGF-A.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant human VEGF-A165
-
ATWLPPR peptide
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM-2 containing 2% FBS and allow them to attach overnight.
-
Starvation: Replace the medium with 100 µL of serum-free EGM-2 and incubate for 4-6 hours.
-
Treatment: Prepare different concentrations of ATWLPPR peptide in serum-free EGM-2. Pre-incubate the cells with the ATWLPPR peptide for 1 hour.
-
Stimulation: Add VEGF-A165 to a final concentration of 20 ng/mL to the wells (except for the negative control).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 10 minutes and read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation inhibition for each concentration of ATWLPPR.
Signaling Pathways and Experimental Workflows
The interaction of ATWLPPR with NRP-1 primarily affects the signaling cascade initiated by VEGF-A. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying this interaction.
The diagram above illustrates how VEGF-A165 binds to both NRP-1 and VEGFR2, leading to the activation of downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which promote cell proliferation, migration, and survival. The ATWLPPR peptide competitively inhibits the binding of VEGF-A165 to NRP-1, thereby attenuating these downstream signals.
This workflow outlines the typical experimental progression for characterizing the ATWLPPR peptide. It begins with peptide synthesis, followed by in vitro binding and functional assays to determine its inhibitory potency. Promising candidates are then advanced to in vivo models to assess their therapeutic potential.
Neuropilin-1 is also known to be involved in signaling pathways other than that of VEGF-A. For instance, it can act as a co-receptor for Transforming Growth Factor-beta (TGF-β), modulating its signaling in different cellular contexts.
In the context of TGF-β signaling, NRP-1 can interact with the TGF-β receptor complex, potentially enhancing downstream signaling through the SMAD pathway. This can lead to various cellular responses, including epithelial-mesenchymal transition (EMT) and cell invasion, which are critical in cancer progression. The role of ATWLPPR in modulating this specific interaction is an area of ongoing research.
References
ATWLPPR Peptide TFA Salt: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of a Promising Neuropilin-1 Antagonist
Introduction: The heptapeptide ATWLPPR, frequently supplied as a trifluoroacetic acid (TFA) salt, has emerged as a significant tool in angiogenesis research and as a potential therapeutic agent.[1][2] Identified through phage display library screening, this peptide demonstrates notable anti-angiogenic and anti-tumor properties by selectively targeting Neuropilin-1 (NRP-1), a co-receptor for Vascular Endothelial Growth Factor (VEGF).[1][2] This technical guide provides a comprehensive overview of the core properties and characteristics of ATWLPPR peptide TFA salt, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Characteristics
The ATWLPPR peptide, with the amino acid sequence Ala-Thr-Trp-Leu-Pro-Pro-Arg, is commonly synthesized and purified as a TFA salt. The trifluoroacetate counterion aids in the peptide's purification, stability, and solubility.[1]
Table 1: Physicochemical Properties of this compound Salt
| Property | Value | Source |
| Molecular Formula | C42H62F3N11O11 | PubChem |
| Molecular Weight | 954.0 g/mol | |
| Sequence | H-Ala-Thr-Trp-Leu-Pro-Pro-Arg-OH | |
| Appearance | White to off-white powder | --- |
| Solubility | Soluble in water (≥ 50 mg/mL) | |
| Stability | Store at -20°C for up to 1 month, or at -80°C for up to 6 months. Solutions should be prepared fresh. |
Note: Some properties are typical for synthetic peptides and may vary slightly between batches.
Mechanism of Action: Targeting the VEGF/NRP-1 Axis
ATWLPPR exerts its biological effects by primarily targeting Neuropilin-1 (NRP-1), a transmembrane co-receptor crucial for developmental and pathological angiogenesis. NRP-1 enhances the binding of VEGF-A165 to its primary receptor, VEGFR2, thereby amplifying downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.
The ATWLPPR peptide competitively inhibits the binding of VEGF-A165 to NRP-1. This inhibitory action disrupts the formation of the VEGF-A165/NRP-1/VEGFR2 ternary complex, leading to a downregulation of VEGF-mediated signaling. The C-terminal LPPR sequence, and particularly the final arginine residue, have been identified as critical for this binding and inhibitory activity.
Caption: ATWLPPR inhibits VEGF-A165 binding to NRP-1.
In Vitro Efficacy
The inhibitory effect of ATWLPPR on the VEGF-NRP-1 interaction has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in disrupting this key angiogenic signaling event.
Table 2: In Vitro Inhibitory Activity of ATWLPPR Peptide
| Assay | System | IC50 Value (µM) | Reference |
| VEGF165 binding to NRP-1 | Recombinant chimeric protein | 19 | |
| VEGF165 binding to NRP-1 | --- | 60-84 | |
| VEGF165 binding to NRP-1 | --- | 82% inhibition at 100 µM |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the anti-tumor and anti-angiogenic efficacy of ATWLPPR in various pathological conditions.
Table 3: In Vivo Efficacy of ATWLPPR Peptide
| Model | Treatment Regimen | Key Findings | Reference |
| Breast Cancer (MDA-MB-231 xenografts in nude mice) | --- | Decreased tumor angiogenesis and growth. | |
| Diabetic Retinopathy (STZ-induced diabetic mice) | 400 µg/kg, s.c. daily | Preserved vascular integrity, decreased oxidative stress, and reduced expression of inflammation-associated proteins (GFAP, VEGF, ICAM-1). | |
| Pulmonary Fibrosis (Bleomycin-induced in Swiss Albino mice) | 1 mg/kg, s.c. | Significantly reduced lung weight, inflammatory cell infiltration, IL-6 levels, and collagen deposition. Attenuated the TGF-β/Smad signaling pathway. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of ATWLPPR
The following is a representative protocol for the manual Fmoc-based solid-phase synthesis of the ATWLPPR peptide.
Caption: Fmoc-SPPS workflow for ATWLPPR synthesis.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids: Fmoc-Ala-OH, Fmoc-Thr(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Cleavage cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-amino acid (Fmoc-Arg(Pbf)-OH, 3 equivalents) and coupling reagents (HBTU/HOBt, 3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence (Pro, Pro, Leu, Trp(Boc), Thr(tBu), Ala).
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.
-
Final Washing: Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
-
Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide fractions to obtain the final this compound salt as a white powder.
VEGF-NRP-1 Competitive Binding Assay (ELISA)
This protocol describes a representative enzyme-linked immunosorbent assay (ELISA) to determine the inhibitory effect of ATWLPPR on the binding of VEGF-A165 to NRP-1.
Caption: ELISA workflow for VEGF-NRP-1 binding inhibition.
Materials:
-
96-well ELISA plates
-
Recombinant human NRP-1
-
Biotinylated recombinant human VEGF-A165
-
This compound salt (in various concentrations)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBST)
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with recombinant NRP-1 overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Incubation:
-
Prepare serial dilutions of the ATWLPPR peptide.
-
Add the ATWLPPR dilutions to the wells, followed by a constant concentration of biotinylated VEGF-A165.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate thoroughly with wash buffer.
-
Enzyme Conjugate: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate thoroughly with wash buffer.
-
Substrate Development: Add TMB substrate solution and incubate in the dark until a color develops.
-
Stopping Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader. The IC50 value can be calculated from the resulting dose-response curve.
Conclusion
The this compound salt is a well-characterized and potent inhibitor of the VEGF-A165/NRP-1 interaction. Its demonstrated efficacy in vitro and in various in vivo models of angiogenesis-dependent diseases, such as cancer and diabetic retinopathy, underscores its potential as a therapeutic lead and a valuable research tool. This guide provides a foundational understanding of its properties, mechanism of action, and relevant experimental methodologies to aid researchers and drug developers in their exploration of this promising peptide. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial for its translation into clinical applications.
References
The Hidden Variable: A Technical Guide to the Biological Effects of Trifluoroacetic Acid on Peptide Activity
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical examination of the biological effects of trifluoroacetic acid (TFA), a common yet often overlooked variable in peptide research. Sourced from the routine use of TFA in solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC), residual TFA can significantly impact experimental outcomes, leading to artifactual results, reduced peptide activity, and poor reproducibility. This guide details the mechanisms of TFA interference, presents quantitative data on its effects, outlines protocols for its removal and quantification, and provides visual workflows to ensure the integrity of future research.
Introduction: The Pervasiveness of a Problematic Counterion
Trifluoroacetic acid (TFA) is a strong acid integral to modern peptide chemistry. It is the standard reagent for cleaving synthesized peptides from solid-phase resins and a crucial ion-pairing agent for achieving high-resolution purification in RP-HPLC.[1][2] Consequently, commercially available synthetic peptides are most often supplied as TFA salts, where the trifluoroacetate anion (CF₃COO⁻) acts as a counterion to positively charged amino groups on the peptide.[2][3]
While lyophilization can remove unbound, volatile TFA, the salt form remains ionically bound to the peptide.[3] The concentration of this residual TFA can be substantial, often ranging from 10% to 45% of the total peptide weight, and varies significantly between batches. This hidden variable can profoundly alter a peptide's physicochemical properties and directly interfere with biological assays, making it a critical factor to control in research and drug development.
Mechanisms of TFA-Induced Bioactivity Alteration
The strong acidity (pKa ≈ 0.23), ion-pairing strength, and chaotropic nature of TFA are the primary drivers of its interference in biological systems. Its effects can be categorized into three main areas: direct cellular effects, modulation of peptide structure and function, and assay-specific interference.
-
Direct Cellular Effects: TFA itself can be cytotoxic, even at nanomolar concentrations. It has been shown to inhibit the proliferation of various cell types, including osteoblasts and chondrocytes, which can lead to a misinterpretation of a peptide's intrinsic activity. In some cases, it can also stimulate cell growth, further confounding results.
-
Alteration of Peptide Structure: TFA counterions bind to the free amino termini and the side chains of positively charged residues like lysine, arginine, and histidine. This interaction can alter the peptide's secondary structure, sometimes increasing helical content or promoting aggregation. Such conformational changes can directly impact the peptide's ability to bind to its biological target.
-
Assay-Specific Interference: The acidity of TFA can alter the pH of an assay buffer, potentially moving it out of the optimal range for enzymatic activity. Furthermore, its strong absorbance at ~1673 cm⁻¹ can interfere with structural analysis by infrared spectroscopy, as it overlaps with the peptide's amide I band.
Quantitative Impact of TFA on Peptide Activity
The presence of TFA as a counterion can lead to significant, quantifiable differences in measured biological activity when compared to other salt forms like hydrochloride (HCl) or acetate.
Effects on Antimicrobial Activity and Cytotoxicity
A study by Kamysz et al. provides a clear quantitative comparison of the bioactivity of five different antimicrobial peptides (AMPs) when prepared as trifluoroacetate, acetate, and chloride salts. The data reveals that the choice of counterion can dramatically alter both the antimicrobial efficacy (Minimum Inhibitory Concentration, MIC) and the toxicity towards human cells (IC₅₀).
| Peptide | Counterion | Mean MIC (µM) vs. S. aureus | IC₅₀ (µM) vs. HaCaT Cells | Selectivity Index (IC₅₀/MIC) |
|---|---|---|---|---|
| CAMEL | TFA⁻ | ≤ 3.5 | 3.32 | ≥ 0.95 |
| Acetate⁻ | ≤ 2.8 | 2.72 | ≥ 0.97 | |
| Chloride⁻ | ≤ 2.0 | 2.49 | ≥ 1.25 | |
| Citropin 1.1 | TFA⁻ | 13.0 | 3.02 | 0.23 |
| Acetate⁻ | 10.0 | 4.37 | 0.44 | |
| Chloride⁻ | 10.0 | 4.12 | 0.41 | |
| Pexiganan | TFA⁻ | 8.4 | 1.05 | 0.13 |
| Acetate⁻ | 7.1 | 10.60 | 1.49 | |
| Chloride⁻ | 7.4 | 0.14 | 0.02 |
Summary of Observed Effects in Various Biological Assays
While specific comparative data across all assay types is not always published, the literature consistently reports the confounding effects of TFA. The following table summarizes these observations.
| Assay Type | Observed Effect of TFA Counterion | Potential Impact on Results | References |
|---|---|---|---|
| Cell Proliferation Assays | Inhibition of cell growth (e.g., osteoblasts) at concentrations as low as 10 nM. TFA salts of peptides (e.g., amylin) show consistently lower proliferative effects than HCl salts. | Underestimation of peptide's proliferative effect; false attribution of anti-proliferative properties. | |
| Enzyme Inhibition Assays | Can alter assay pH outside of the optimal range for enzyme activity. May compete with phosphate groups in active sites. | False negatives or inaccurate determination of inhibitory constants (Kᵢ, IC₅₀). | |
| GPCR Binding/Activation Assays | Can act as an allosteric modulator (e.g., on glycine receptors). Peptide conformational changes may reduce binding affinity. | Altered receptor-ligand binding affinity (Kₐ, Kₑ) and functional potency (EC₅₀, IC₅₀). Unpredictable agonistic or antagonistic effects. | |
| Peptide Aggregation Studies | Can affect the kinetics of fibril formation and induce aggregation in certain peptides (e.g., melittin). | Misleading results in studies of neurodegenerative diseases or peptide formulation stability. |
Experimental Protocols for Mitigation and Analysis
To ensure data integrity, residual TFA must be managed. This involves two key processes: removing the TFA counterion through salt exchange and quantifying any remaining TFA to confirm its removal.
Protocol for TFA Removal via HCl Exchange
The most common method for removing TFA is to exchange it with a more biologically benign counterion, such as chloride from hydrochloric acid (HCl). This is achieved through repeated lyophilization cycles.
Methodology:
-
Dissolution: Dissolve the peptide-TFA salt in deionized water at a concentration of approximately 1 mg/mL.
-
Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. An insufficient concentration may result in an incomplete exchange, while an excessive concentration could risk peptide modification.
-
Equilibration: Allow the solution to stand at room temperature for at least one minute to facilitate the ion exchange.
-
Freezing: Rapidly freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilization: Lyophilize the frozen sample overnight until all solvent is removed. The peptide is now predominantly in the hydrochloride salt form.
-
Repetition: To ensure complete removal, re-dissolve the lyophilized peptide powder in the same volume of 2-10 mM HCl solution and repeat the freezing and lyophilization steps. This cycle should be repeated at least two to three times.
-
Final Preparation: After the final lyophilization, dissolve the peptide hydrochloride salt in the desired assay buffer.
Protocol for Quantification of Residual TFA by Ion Chromatography (IC)
Verifying the successful removal of TFA requires a sensitive analytical method. Ion chromatography is a robust and widely used technique for this purpose.
Methodology:
-
System Preparation: Use an ion chromatography system equipped with an anion-exchange column (e.g., Dionex IonPac™ AS14 or AS18), a suppressed conductivity detector, and an eluent generator.
-
Eluent: Prepare an isocratic mobile phase, such as 3.5 mM sodium carbonate / 1.0 mM sodium bicarbonate in deionized water.
-
Standard Preparation:
-
Prepare a stock solution of trifluoroacetate (e.g., 10 mg/mL sodium trifluoroacetate in water).
-
Create a series of calibration standards by diluting the stock solution in the mobile phase to cover the expected concentration range (e.g., 0.5 µg/mL to 500 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the final peptide-HCl salt product in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.
-
-
Chromatographic Analysis:
-
Inject a fixed volume (e.g., 10-25 µL) of each standard and the sample onto the IC system.
-
Generate a calibration curve by plotting the peak area of the trifluoroacetate standard against its concentration.
-
Determine the concentration of TFA in the peptide sample by comparing its peak area to the calibration curve. The amount of residual TFA is typically reported as a weight percentage of the total peptide mass. Levels below 1% are often considered acceptable for biological assays.
-
Visualizing Workflows and Pathways
Experimental Workflow: From Synthesis to Assay
The following diagram illustrates the critical path from peptide synthesis to a reliable biological assay, highlighting the necessary steps for TFA management.
Logical Flow: How TFA Causes Assay Artifacts
This diagram outlines the cause-and-effect cascade initiated by the presence of residual TFA.
Signaling Pathway: Peptide-GPCR Activation
Residual TFA can interfere with peptide-receptor interactions. The following diagram shows a simplified, canonical signaling pathway for a peptide agonist activating a Gαq-coupled G protein-coupled receptor (GPCR), a common target for therapeutic peptides. TFA interference can occur at the initial ligand-binding step.
Conclusion and Best Practices
For researchers, scientists, and drug development professionals, the adoption of stringent quality control measures is paramount. The following best practices are recommended:
-
Question the Salt Form: Always be aware of the counterion present in your peptide sample. For any biologically sensitive application, assume the default TFA salt is unacceptable.
-
Mandate Counterion Exchange: For all in vivo studies, cell-based assays, and sensitive biochemical assays (e.g., enzyme kinetics, receptor binding), insist on peptides where TFA has been exchanged for a more biologically compatible salt, such as acetate or hydrochloride.
-
Require Quantification: Request analytical data (e.g., from Ion Chromatography or NMR) from your peptide supplier confirming that the residual TFA content is below 1%.
-
Control for Artifacts: If using a TFA salt is unavoidable, include a "TFA only" control in your experiments at a concentration equivalent to that present in your peptide stock to assess the direct effects of the counterion.
By acknowledging and addressing the impact of TFA, the scientific community can enhance the reliability and accuracy of peptide research, accelerating the path from discovery to therapeutic application.
References
The Heptapeptide ATWLPPR: A Technical Guide to its Function as a Neuropilin-1 Antagonist in Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and pathological conditions, most notably in tumor growth and metastasis. A key signaling pathway governing this process involves Vascular Endothelial Growth Factor (VEGF) and its receptors. While initially investigated for its potential interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the heptapeptide ATWLPPR has been definitively identified as a selective antagonist of Neuropilin-1 (NRP-1). NRP-1 acts as a crucial co-receptor for the VEGF-A165 isoform, significantly enhancing its binding to VEGFR-2 and amplifying downstream pro-angiogenic signals. By selectively binding to NRP-1, ATWLPPR competitively inhibits the VEGF-A165/NRP-1 interaction, thereby attenuating the full activation of the VEGFR-2 pathway. This technical guide provides an in-depth review of the mechanism of action of ATWLPPR, a compilation of its known biochemical and cellular activities, detailed protocols for key experimental assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: Correcting the Target - ATWLPPR as a Neuropilin-1 Antagonist
The Vascular Endothelial Growth Factor (VEGF) family and its receptors are principal regulators of angiogenesis. The isoform VEGF-A165 is a potent pro-angiogenic factor that signals primarily through VEGFR-2 (also known as KDR/Flk-1). The bioactivity of VEGF-A165 is significantly potentiated by its interaction with the co-receptor Neuropilin-1 (NRP-1).[1] The formation of a ternary complex between VEGF-A165, NRP-1, and VEGFR-2 is essential for maximal downstream signaling, leading to endothelial cell proliferation, migration, and survival.
The heptapeptide ATWLPPR was identified through phage display library screening.[2] While early investigations explored its role in the VEGF-receptor system, subsequent detailed studies have clarified its precise target. It is now understood that ATWLPPR does not bind directly to VEGFR-2. Instead, it functions as a selective antagonist by binding exclusively to Neuropilin-1.[3] This binding competitively blocks the interaction of VEGF-A165 with NRP-1, thereby disrupting the formation of the ternary signaling complex and functionally antagonizing the potent pro-angiogenic effects of VEGF-A165.[2][4] In vivo studies have confirmed that this antagonism translates into decreased breast cancer angiogenesis and tumor growth.
This guide will focus on the established mechanism of ATWLPPR as an NRP-1 antagonist and its subsequent effects on the VEGF signaling cascade.
Mechanism of Action
ATWLPPR exerts its anti-angiogenic effects by physically obstructing the binding site on NRP-1 that is normally occupied by the C-terminal domain of VEGF-A165. This inhibition prevents the NRP-1-mediated enhancement of VEGFR-2 signaling.
Quantitative Data Presentation
The following tables summarize the available quantitative data for the ATWLPPR peptide.
Table 1: In Vitro Binding Affinity and Activity
| Parameter | Description | Value | Target Cells / Protein | Reference |
| IC50 | Inhibition of VEGF-A165 binding to NRP-1 | 19 µM | Recombinant NRP-1 | |
| IC50 | Inhibition of VEGF-A165 binding to NRP-1 | 60-84 µM | Recombinant NRP-1 | |
| IC50 | Inhibition of VEGF-A165 binding to NRP-1 | 80 µM | Recombinant NRP-1 | |
| Activity | Inhibition of HUVEC Proliferation | Effective | HUVECs | |
| Activity | Inhibition of Tubular Formation | Effective | HUVECs on Matrigel |
Note: Specific IC50 values for HUVEC proliferation inhibition were not available in the reviewed literature, though the inhibitory effect is documented.
Table 2: In Vivo Anti-Tumor and Anti-Angiogenic Activity
| Animal Model | Cell Line | Treatment | Outcome | Reference |
| Nude Mice | MDA-MB-231 (Breast Cancer) | Systemic administration of ATWLPPR | - Inhibited tumor growth- Reduced blood vessel density- Reduced endothelial cell area | |
| Nude Mice | U87 (Glioma) | Systemic administration of TPC-Ahx-ATWLPPR (conjugate) | - Rapid tumor accumulation- Rapid blood clearance |
Note: Specific quantitative values for tumor growth inhibition percentage or microvessel density reduction were not detailed in the reviewed literature abstracts.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of ATWLPPR.
Competitive NRP-1 Binding Assay (Solid-Phase ELISA)
This assay quantifies the ability of ATWLPPR to compete with VEGF-A165 for binding to immobilized NRP-1.
Materials:
-
96-well high-binding microplates
-
Recombinant human NRP-1 protein
-
Recombinant human VEGF-A165
-
Biotinylated-VEGF-A165 (bt-VEGF-A165)
-
ATWLPPR peptide standards
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., 0.05% Tween-20 in PBS)
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader (450 nm)
Procedure:
-
Coating: Coat wells of a 96-well plate with 100 µL of recombinant NRP-1 (e.g., 1-2 µg/mL in Coating Buffer) overnight at 4°C.
-
Washing: Wash plates three times with 200 µL/well of Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer and incubating for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competition:
-
Prepare serial dilutions of ATWLPPR peptide in Blocking Buffer.
-
Add 50 µL of each ATWLPPR dilution to the appropriate wells.
-
Add 50 µL of a constant concentration of bt-VEGF-A165 (predetermined to be in the linear range of the binding curve, e.g., 0.1 nM) to all wells (except blanks).
-
For controls, add 50 µL of Blocking Buffer instead of ATWLPPR (maximum binding) or a large excess of unlabeled VEGF-A165 (non-specific binding).
-
-
Incubation: Incubate the plate for 2 hours at room temperature with gentle shaking.
-
Washing: Repeat the wash step five times.
-
Detection: Add 100 µL of Streptavidin-HRP conjugate (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step five times.
-
Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm. The IC50 value is calculated by plotting the percent inhibition versus the log concentration of ATWLPPR.
HUVEC Proliferation Assay (MTT Assay)
This assay measures the ability of ATWLPPR to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) induced by VEGF-A165.
Materials:
-
HUVECs
-
Endothelial Growth Medium (EGM-2)
-
Endothelial Basal Medium (EBM-2) with low serum (e.g., 0.5-1% FBS)
-
Recombinant human VEGF-A165
-
ATWLPPR peptide
-
96-well tissue culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of EGM-2 and allow them to attach overnight.
-
Starvation: Replace the medium with 100 µL of low-serum EBM-2 and incubate for 4-6 hours to synchronize the cells.
-
Treatment:
-
Prepare serial dilutions of ATWLPPR in low-serum EBM-2.
-
Prepare a solution of VEGF-A165 (e.g., 20-50 ng/mL) in low-serum EBM-2.
-
Aspirate the starvation medium. Add 100 µL of the appropriate treatment solution to each well:
-
Control: Low-serum medium only.
-
VEGF Stimulation: Medium with VEGF-A165.
-
Inhibition: Medium with VEGF-A165 and varying concentrations of ATWLPPR.
-
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 10 minutes and read the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the VEGF-stimulated control.
In Vivo Matrigel Plug Angiogenesis Assay
This in vivo assay evaluates the effect of ATWLPPR on the formation of new blood vessels.
Materials:
-
Growth factor-reduced Matrigel
-
Recombinant human VEGF-A165 or bFGF
-
ATWLPPR peptide
-
Immunodeficient mice (e.g., Nude or SCID)
-
Heparin (optional, to prevent clotting)
-
Drabkin's reagent for hemoglobin quantification or materials for IHC (e.g., anti-CD31 antibody)
-
Ice-cold syringes
Procedure:
-
Preparation: Thaw Matrigel on ice at 4°C. Once liquid, mix Matrigel with the pro-angiogenic factor (e.g., VEGF at 150 ng/mL) and the test compound (ATWLPPR at desired concentrations) or vehicle control. Keep the mixture on ice at all times.
-
Injection: Anesthetize the mice. Subcutaneously inject 0.5 mL of the Matrigel mixture into the ventral flank of the mouse using a pre-chilled syringe. The Matrigel will form a solid plug at body temperature.
-
Incubation: House the mice for 7-14 days to allow for vascularization of the plug.
-
Plug Excision: Euthanize the mice and surgically excise the Matrigel plugs.
-
Quantification:
-
Hemoglobin Content: Homogenize the plugs, centrifuge to pellet debris, and measure the hemoglobin content of the supernatant using Drabkin's reagent and a spectrophotometer at 540 nm. This serves as an index of blood vessel formation.
-
Immunohistochemistry (IHC): Fix the plugs in formalin, embed in paraffin, and section. Stain sections with an endothelial cell marker like anti-CD31 to visualize blood vessels. Quantify angiogenesis by measuring microvessel density (MVD) using image analysis software.
-
In Vivo Tumor Xenograft Model
This model assesses the efficacy of ATWLPPR in inhibiting the growth of a human tumor in an immunodeficient mouse.
Materials:
-
MDA-MB-231 human breast cancer cells
-
Immunodeficient mice (e.g., female athymic nude mice)
-
Matrigel (for orthotopic injection)
-
ATWLPPR peptide solution for injection (e.g., in saline)
-
Calipers for tumor measurement
-
Sterile surgical instruments
Procedure:
-
Cell Implantation (Orthotopic):
-
Harvest MDA-MB-231 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2-5 x 107 cells/mL.
-
Anesthetize a female nude mouse. Inject 50-100 µL of the cell suspension into the mammary fat pad.
-
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume (V) using calipers with the formula: V = (length x width²) / 2.
-
Treatment: Randomize mice into treatment and control groups. Administer ATWLPPR (e.g., daily subcutaneous or intraperitoneal injection) or vehicle control.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 3-4 weeks).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Tumor Growth Inhibition (TGI): Calculate TGI based on the difference in final tumor volumes between treated and control groups.
-
Histology: Analyze tumor sections via IHC for microvessel density (CD31 staining) and proliferation markers (e.g., Ki-67) to assess the anti-angiogenic and anti-proliferative effects of the treatment.
-
Conclusion
The heptapeptide ATWLPPR is a valuable research tool for studying the role of the Neuropilin-1 co-receptor in VEGF-A165-mediated angiogenesis. Its mechanism as a selective NRP-1 antagonist, rather than a direct VEGFR-2 inhibitor, is well-established. By competitively blocking VEGF-A165 binding to NRP-1, ATWLPPR effectively downregulates the full angiogenic signaling cascade, leading to the inhibition of endothelial cell proliferation in vitro and the suppression of tumor growth and vascularization in vivo. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of ATWLPPR and other NRP-1-targeting agents in oncology and other angiogenesis-dependent diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-function analysis of the antiangiogenic ATWLPPR peptide inhibiting VEGF(165) binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A peptide competing with VEGF165 binding on neuropilin-1 mediates targeting of a chlorin-type photosensitizer and potentiates its photodynamic activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ATWLPPR Peptide TFA in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ATWLPPR peptide, also known as A7R, is a synthetic heptapeptide that has garnered significant interest in angiogenesis research.[1][2][3] Functioning as a selective inhibitor of the Vascular Endothelial Growth Factor 165 (VEGF165) interaction with its co-receptor Neuropilin-1 (NRP-1), ATWLPPR demonstrates potent anti-angiogenic properties.[1][4] By binding to NRP-1, the peptide allosterically hinders the formation of the VEGF165/NRP-1/VEGFR-2 signaling complex, a critical step in the induction of angiogenesis. This targeted mode of action makes ATWLPPR a valuable tool for in vitro studies of angiogenesis, vessel formation, and for the development of novel anti-angiogenic therapeutics.
These application notes provide detailed protocols for the in vitro use of ATWLPPR peptide trifluoroacetate (TFA) salt, guidance on data interpretation, and a summary of its established biological activities.
Product Information
-
Peptide Name: ATWLPPR (A7R)
-
Sequence: Ala-Thr-Trp-Leu-Pro-Pro-Arg
-
Formulation: Supplied as a trifluoroacetate (TFA) salt.
-
Storage and Stability: Store lyophilized peptide at -20°C or -80°C. For short-term use, reconstituted peptide solutions can be stored at 4°C for a few days. For long-term storage, it is recommended to aliquot the reconstituted peptide and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Note on TFA Salt: Peptides synthesized using solid-phase peptide synthesis are often purified using trifluoroacetic acid, resulting in the peptide being a TFA salt. While generally not problematic, researchers should be aware that TFA can potentially influence cellular assays. It is advisable to include a vehicle control (dissolution buffer) in all experiments. For sensitive applications, counter-ion exchange to a more biologically compatible salt (e.g., acetate or hydrochloride) may be considered.
Mechanism of Action
ATWLPPR exerts its anti-angiogenic effects by specifically targeting Neuropilin-1 (NRP-1), a co-receptor for VEGF165. The binding of VEGF165 to both VEGFR-2 and NRP-1 is crucial for a robust pro-angiogenic signal. ATWLPPR competitively inhibits the binding of VEGF165 to NRP-1, thereby attenuating downstream signaling pathways that lead to endothelial cell proliferation, migration, and tube formation.
Caption: ATWLPPR inhibits VEGF165-induced signaling by binding to NRP-1.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of the ATWLPPR peptide.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (NRP-1 Binding) | 19 µM | Recombinant NRP-1 | |
| IC50 (NRP-1 Binding) | 60-84 µM | Recombinant NRP-1 | |
| VEGF165 Binding Inhibition | 82% at 100 µM | Recombinant NRP-1 |
Experimental Protocols
Protocol 1: In Vitro VEGF Binding Assay
This protocol is designed to quantify the ability of ATWLPPR to inhibit the binding of VEGF165 to NRP-1.
Caption: Workflow for the in vitro VEGF binding assay.
Materials:
-
Recombinant human NRP-1 protein
-
Biotinylated recombinant human VEGF165
-
ATWLPPR peptide TFA
-
96-well ELISA plates
-
Bovine Serum Albumin (BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with recombinant NRP-1 (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at room temperature.
-
Competition: Wash the plate three times. Add varying concentrations of ATWLPPR peptide to the wells. Immediately add a constant concentration of biotinylated-VEGF165 (concentration to be optimized, typically in the low nM range). Incubate for 2 hours at room temperature.
-
Detection: Wash the plate three times. Add Streptavidin-HRP diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Development: Wash the plate five times. Add TMB substrate and incubate in the dark until a blue color develops.
-
Reading: Stop the reaction by adding the stop solution. Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of inhibition for each concentration of ATWLPPR and determine the IC50 value.
Protocol 2: Endothelial Cell Proliferation Assay
This assay assesses the effect of ATWLPPR on VEGF-induced endothelial cell proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells
-
Endothelial cell growth medium (e.g., EGM-2)
-
Basal medium (e.g., EBM-2) with reduced serum (e.g., 0.5-1% FBS)
-
Recombinant human VEGF165
-
This compound
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells/well in complete growth medium and allow them to adhere overnight.
-
Starvation: Replace the medium with basal medium containing reduced serum and incubate for 4-6 hours to synchronize the cells.
-
Treatment: Add fresh basal medium containing a constant concentration of VEGF165 (e.g., 20-50 ng/mL) and varying concentrations of ATWLPPR peptide. Include controls for basal medium alone, VEGF165 alone, and ATWLPPR alone.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification: Add the cell proliferation reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.
-
Analysis: Normalize the data to the untreated control and calculate the percentage of inhibition of VEGF-induced proliferation for each ATWLPPR concentration.
Protocol 3: In Vitro Tube Formation Assay
This assay evaluates the ability of ATWLPPR to inhibit the formation of capillary-like structures by endothelial cells.
Caption: Workflow for the in vitro tube formation assay.
Materials:
-
HUVECs or other endothelial cells
-
Basal medium with reduced serum
-
Recombinant human VEGF165
-
This compound
-
Matrigel® Basement Membrane Matrix
-
96-well cell culture plates
-
Microscope with imaging capabilities
Procedure:
-
Plate Coating: Thaw Matrigel® on ice and coat the wells of a pre-chilled 96-well plate. Allow the Matrigel® to solidify by incubating at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest and resuspend HUVECs in basal medium with reduced serum. Seed the cells onto the solidified Matrigel® at a density of 10,000-20,000 cells/well.
-
Treatment: Immediately add VEGF165 (e.g., 50 ng/mL) and varying concentrations of ATWLPPR to the respective wells.
-
Incubation: Incubate the plate at 37°C for 4-18 hours. Monitor tube formation periodically under a microscope.
-
Imaging and Analysis: Capture images of the tube-like structures. Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Conclusion
The ATWLPPR peptide is a well-characterized inhibitor of the VEGF165/NRP-1 interaction, making it a powerful tool for studying angiogenesis in vitro. The protocols provided herein offer a starting point for researchers to investigate the anti-angiogenic potential of this peptide in various experimental settings. Careful consideration of experimental controls, including the potential effects of the TFA counterion, will ensure the generation of robust and reliable data.
References
- 1. Structure-function analysis of the antiangiogenic ATWLPPR peptide inhibiting VEGF(165) binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
ATWLPPR Peptide: Application Notes and Protocols for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heptapeptide ATWLPPR, also known as A7R, is a synthetic peptide that has garnered significant interest in cancer and angiogenesis research. It functions as a selective antagonist of Neuropilin-1 (NRP-1), a co-receptor for Vascular Endothelial Growth Factor A (VEGF-A). By binding to NRP-1, ATWLPPR effectively blocks the interaction between VEGF-A and NRP-1, thereby inhibiting downstream signaling pathways crucial for angiogenesis, tumor growth, and vascular permeability.[1][2][3] These application notes provide a comprehensive overview of the in vivo use of ATWLPPR peptide in mouse models, including established dosages, experimental protocols, and the underlying signaling pathways.
Mechanism of Action
ATWLPPR exerts its biological effects by competitively binding to the b1 domain of NRP-1, the same site recognized by the C-terminus of VEGF-A165.[4] This competitive inhibition prevents the formation of the VEGF-A/NRP-1 complex, which is critical for enhancing VEGF receptor 2 (VEGFR-2) signaling. The disruption of this complex leads to the downregulation of key downstream signaling molecules, including Focal Adhesion Kinase (FAK) and Akt, ultimately resulting in reduced endothelial cell migration, proliferation, and tube formation, which are hallmark processes of angiogenesis.[5]
Signaling Pathway
The signaling cascade initiated by the binding of VEGF-A to its receptors is central to angiogenesis. NRP-1, while having no intrinsic kinase activity, acts as a crucial co-receptor that potentiates VEGFR-2 signaling. The binding of VEGF-A to NRP-1 is thought to facilitate the formation of a NRP-1/VEGFR-2 complex. Downstream of this complex, several signaling pathways are activated. One key pathway involves the scaffold protein GIPC1 and the RhoGEF Syx, which form a complex with NRP-1, leading to the activation of RhoA and subsequent cancer cell proliferation. Furthermore, the VEGF/NRP-1 axis is known to activate pathways involving ERK, AKT, SRC, and P38 MAPK. ATWLPPR, by blocking the initial VEGF-A/NRP-1 interaction, effectively dampens these pro-angiogenic and pro-survival signals.
Quantitative Data Summary
The following tables summarize the reported dosages and pharmacokinetic parameters of ATWLPPR and its conjugates in various in vivo mouse models.
Table 1: ATWLPPR Dosage in In Vivo Mouse Models
| Model Type | Mouse Strain | Administration Route | Dosage | Dosing Schedule | Reference |
| Diabetic Retinopathy | C57BL/6 | Subcutaneous | 400 μg/kg | Once daily | |
| Breast Cancer Xenograft (MDA-MB-231) | Nude Mice | Intravenous (conjugated to a photosensitizer) | Not specified for peptide alone | Single injection | |
| Breast Cancer Xenograft (C3H/S) | Not specified | Intraperitoneal (conjugated to another peptide) | 5 mg/kg | For 11 days | |
| Glioma Xenograft (U87) | Nude Mice | Intravenous (conjugated to a photosensitizer) | Not specified for peptide alone | Single injection |
Table 2: Pharmacokinetic Parameters of an ATWLPPR-Conjugated Photosensitizer in Glioma-Bearing Nude Mice
| Parameter | Value | Unit |
| Biological Half-life | 11.0 | hours |
| Elimination Rate Constant | 0.062 | h⁻¹ |
| Tumor Accumulation (1h post-injection) | 2.3 | % of injected dose/gram |
Data from a study involving a photosensitizer conjugated to ATWLPPR administered intravenously.
Experimental Protocols
Breast Cancer Xenograft Model
This protocol describes the use of ATWLPPR in a human breast cancer xenograft model in immunodeficient mice.
Objective: To evaluate the anti-tumor efficacy of ATWLPPR.
Materials:
-
ATWLPPR peptide (lyophilized)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) or other suitable vehicle
-
MDA-MB-231 human breast cancer cells
-
Female immunodeficient mice (e.g., BALB/c nude or SCID), 6-8 weeks old
-
Matrigel (optional, to enhance tumor take rate)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthetic for mice (e.g., isoflurane, ketamine/xylazine)
Protocol:
-
Peptide Preparation: Reconstitute the lyophilized ATWLPPR peptide in sterile PBS to the desired stock concentration. Further dilute with the vehicle to the final injection concentration.
-
Cell Culture: Culture MDA-MB-231 cells according to standard protocols. Harvest cells at approximately 80-90% confluency using trypsin-EDTA.
-
Cell Preparation for Injection: Wash the harvested cells with sterile PBS and resuspend in PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (containing 2 x 10⁶ cells) subcutaneously into the flank or orthotopically into the mammary fat pad of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (length x width²)/2.
-
-
Treatment Administration:
-
Randomize mice into treatment and control groups.
-
Administer ATWLPPR or vehicle control according to the desired dosage and route (e.g., intraperitoneal or intravenous injection). Dosing schedules may vary, for instance, daily or every other day for a specified period (e.g., 2-4 weeks).
-
-
Endpoint and Analysis:
-
Monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight and volume should be recorded.
-
Tumor tissue can be processed for histological analysis (e.g., H&E staining, immunohistochemistry for markers of angiogenesis like CD31, or proliferation like Ki-67).
-
Biodistribution Study
Objective: To determine the in vivo distribution and tumor-targeting efficiency of ATWLPPR. This often involves labeling the peptide.
Protocol Outline:
-
Peptide Labeling: Conjugate ATWLPPR with a detectable tag, such as a fluorescent dye or a radionuclide (e.g., ⁹⁹ᵐTc).
-
Animal Model: Use tumor-bearing mice (e.g., glioma or breast cancer xenografts) as described above.
-
Peptide Administration: Inject the labeled ATWLPPR intravenously into the mice.
-
Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24 hours), euthanize the mice and collect major organs (tumor, liver, spleen, kidneys, heart, lungs, muscle, and blood).
-
Quantification:
-
For fluorescently labeled peptides, homogenize the tissues and measure the fluorescence intensity using a suitable plate reader.
-
For radiolabeled peptides, measure the radioactivity in each organ using a gamma counter.
-
-
Data Analysis: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
Toxicity Assessment
While specific comprehensive toxicity studies for unconjugated ATWLPPR are not widely published, preliminary data from studies using ATWLPPR conjugates and other peptides suggest a generally low toxicity profile. However, it is crucial to monitor for signs of toxicity in any in vivo experiment.
Parameters to Monitor:
-
Body Weight: Record the body weight of each mouse at regular intervals. Significant weight loss can be an indicator of toxicity.
-
Clinical Observations: Observe the mice daily for any changes in behavior, appearance (e.g., ruffled fur), or activity levels.
-
Histopathology: At the end of the study, major organs can be collected, fixed in formalin, and subjected to histopathological examination to assess for any signs of tissue damage.
Conclusion
The ATWLPPR peptide represents a promising tool for targeting NRP-1 in vivo to inhibit angiogenesis and tumor growth. The provided protocols and data serve as a guide for researchers to design and execute their own in vivo studies in mouse models. Careful consideration of the specific mouse model, dosage, administration route, and endpoints is essential for obtaining robust and reproducible results. Further research is warranted to fully elucidate the therapeutic potential and safety profile of ATWLPPR in various disease contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure-function analysis of the antiangiogenic ATWLPPR peptide inhibiting VEGF(165) binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VEGF binding to NRP1 is essential for VEGF stimulation of endothelial cell migration, complex formation between NRP1 and VEGFR2, and signaling via FAK Tyr407 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cell penetrating peptide derived from azurin inhibits angiogenesis and tumor growth by inhibiting phosphorylation of VEGFR-2, FAK and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
Reconstitution Protocol for Lyophilized ATWLPPR Peptide: Application Notes for Researchers
For Immediate Use
Audience: Researchers, scientists, and drug development professionals in the fields of angiogenesis, oncology, and vascular biology.
Abstract: This document provides a comprehensive guide to the reconstitution, handling, and application of the lyophilized anti-angiogenic peptide, ATWLPPR. The heptapeptide ATWLPPR is a specific antagonist of Neuropilin-1 (NRP-1), a co-receptor for Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis. By inhibiting the VEGF-NRP-1 interaction, ATWLPPR has been shown to impede endothelial cell proliferation and tube formation, and reduce tumor angiogenesis in vivo.[1][2] This document outlines detailed protocols for peptide reconstitution for both in vitro and in vivo studies, summarizes key quantitative data, and provides methodologies for relevant experimental assays.
Peptide Characteristics and Mechanism of Action
ATWLPPR is a heptapeptide with the sequence Ala-Thr-Trp-Leu-Pro-Pro-Arg. It functions as a competitive inhibitor of the binding of VEGF₁₆₅ to NRP-1.[1][3] This interaction is crucial for the potentiation of VEGF signaling, which leads to endothelial cell proliferation, migration, and the formation of new blood vessels. By blocking this interaction, ATWLPPR effectively downregulates pro-angiogenic signaling pathways.
The C-terminal arginine residue of ATWLPPR is critical for its binding to NRP-1.[3] The peptide has been shown to selectively inhibit the binding of VEGF₁₆₅ to NRP-1 without affecting its interaction with the primary VEGF receptor, VEGFR-2 (KDR).
Quantitative Data Summary
The following table summarizes the key quantitative data for the ATWLPPR peptide based on published literature.
| Parameter | Value | Reference |
| IC₅₀ (NRP-1 Binding) | 19 µM | |
| IC₅₀ (VEGF-A₁₆₅/NRP-1 complex formation) | 60-84 µM | |
| In vivo dosage (mouse model) | 400 µg/kg, subcutaneous daily |
Reconstitution Protocols
Due to the presence of hydrophobic amino acid residues (Tryptophan, Leucine, Proline, Alanine), ATWLPPR can be challenging to dissolve directly in aqueous solutions. The following protocols provide guidance for reconstitution for in vitro and in vivo applications.
Reconstitution for In Vitro Applications (e.g., Cell-Based Assays)
This protocol is recommended for preparing stock solutions for use in cell culture experiments.
Materials:
-
Lyophilized ATWLPPR peptide
-
Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, cell culture grade Phosphate-Buffered Saline (PBS) or cell culture medium
Procedure:
-
Equilibrate: Allow the vial of lyophilized peptide to come to room temperature before opening to prevent condensation.
-
Initial Dissolution in DMSO: Add a small volume of 100% DMSO to the vial to dissolve the peptide. For example, to prepare a 10 mM stock solution from 1 mg of peptide (assuming a molecular weight of approximately 855 g/mol ), add 117 µL of DMSO. Gently vortex or pipette to ensure complete dissolution.
-
Aqueous Dilution: Once the peptide is fully dissolved in DMSO, slowly add sterile PBS or cell culture medium to achieve the desired final stock concentration. It is crucial to add the aqueous solution to the DMSO-peptide mixture and not the other way around to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is non-toxic to the cells being used. Typically, a final DMSO concentration of less than 0.5% is well-tolerated by most cell lines.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Reconstitution for In Vivo Applications (e.g., Animal Studies)
For in vivo studies, it is crucial to use a biocompatible solvent. Normal saline has been successfully used for subcutaneous administration of ATWLPPR.
Materials:
-
Lyophilized ATWLPPR peptide
-
Sterile, pyrogen-free 0.9% Sodium Chloride solution (Normal Saline)
Procedure:
-
Equilibrate: Allow the vial of lyophilized peptide to come to room temperature.
-
Dissolution in Normal Saline: Add the required volume of sterile normal saline to the vial to achieve the desired final concentration for injection. For example, a study in mice used a daily subcutaneous dose of 400 µg/kg.
-
Mixing: Gently swirl or vortex the vial until the peptide is completely dissolved. Sonication in a water bath for short intervals can aid in dissolution if necessary.
-
Administration: The reconstituted peptide solution is ready for subcutaneous injection.
Experimental Protocols
Endothelial Cell Proliferation Assay
This assay measures the effect of ATWLPPR on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Methodology:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in complete endothelial cell growth medium. Allow the cells to attach overnight.
-
Starvation: The following day, replace the medium with a basal medium (containing a low percentage of serum, e.g., 0.5-1% FBS) and incubate for 4-6 hours to synchronize the cells.
-
Treatment: Prepare different concentrations of ATWLPPR in basal medium. Also, prepare a positive control with VEGF (e.g., 20 ng/mL) and a negative control with basal medium alone.
-
Incubation: Add the prepared treatments to the respective wells and incubate for 48-72 hours.
-
Proliferation Measurement: Assess cell proliferation using a standard method such as the MTT, WST-1, or CyQUANT assay according to the manufacturer's instructions.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of ATWLPPR to inhibit the formation of capillary-like structures by endothelial cells in vitro.
Methodology:
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Harvest HUVECs and resuspend them in basal medium containing the desired concentrations of ATWLPPR, VEGF (positive control), or vehicle (negative control).
-
Incubation: Seed the HUVEC suspension onto the solidified Matrigel at a density of 1.5 x 10⁴ cells/well.
-
Analysis: Incubate the plate for 4-18 hours at 37°C. Monitor the formation of tube-like structures using a microscope.
-
Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as the number of nodes, number of junctions, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of the ATWLPPR peptide in inhibiting the VEGF/NRP-1 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The Neuropilin-1 Inhibitor, ATWLPPR Peptide, Prevents Experimental Diabetes-Induced Retinal Injury by Preserving Vascular Integrity and Decreasing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-function analysis of the antiangiogenic ATWLPPR peptide inhibiting VEGF(165) binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ATWLPPR Peptide in Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heptapeptide ATWLPPR, also known as A7R, is a synthetic peptide that has demonstrated significant anti-angiogenic properties. Its primary mechanism of action involves the targeted inhibition of the Vascular Endothelial Growth Factor A (VEGF-A), specifically the VEGF165 isoform, binding to its co-receptor, Neuropilin-1 (NRP-1).[1][2][3] This interaction is crucial for potentiating VEGF-A signaling through the primary receptor, VEGFR-2 (KDR), which is a key driver of endothelial cell proliferation, migration, and tube formation – hallmark processes of angiogenesis.[4][5] By blocking the VEGF165/NRP-1 axis, ATWLPPR effectively attenuates downstream signaling, leading to the inhibition of new blood vessel formation. These characteristics make ATWLPPR a valuable tool for angiogenesis research and a potential candidate for anti-angiogenic therapeutic strategies in oncology and other diseases characterized by pathological neovascularization, such as diabetic retinopathy.
These application notes provide detailed protocols for utilizing the ATWLPPR peptide in common in vitro and in vivo angiogenesis assays, along with a summary of reported quantitative data and a visual representation of its mechanism of action.
Quantitative Data Summary
The following tables summarize the reported efficacy of the ATWLPPR peptide in various angiogenesis-related assays.
Table 1: In Vitro Efficacy of ATWLPPR Peptide
| Assay Type | Cell Line | Key Parameter | Reported Value | Reference |
| VEGF165/NRP-1 Binding | Recombinant Protein | IC50 | 80 µM | |
| NRP-1 Binding | Recombinant Protein | IC50 | 19 µM | |
| Endothelial Cell Proliferation | HUVEC | Inhibition | Dose-dependent | |
| Tube Formation | HUVEC on Matrigel | Inhibition | Demonstrated | |
| Co-culture Tubulogenesis | HUVEC with Fibroblasts | Inhibition | Demonstrated |
Table 2: In Vivo Efficacy of ATWLPPR Peptide
| Assay Type | Animal Model | Treatment | Outcome | Reference |
| Tumor Angiogenesis | Nude mice with MDA-MB-231 xenografts | Intraperitoneal injection | Reduced blood vessel density and endothelial cell area | |
| VEGF-induced Angiogenesis | Rabbit Corneal Model | Pellet implant | Abolished VEGF-induced angiogenesis | |
| Diabetic Retinopathy | C57BL/6 Mice | Intravitreal injection | Preserved vascular integrity and reduced oxidative stress |
Signaling Pathway
The ATWLPPR peptide exerts its anti-angiogenic effects by disrupting the VEGF signaling cascade at a critical juncture. The diagram below illustrates the targeted mechanism of action.
Caption: Mechanism of ATWLPPR peptide in inhibiting angiogenesis.
Experimental Protocols
In Vitro Assays
1. Endothelial Cell Proliferation Assay (HUVEC)
This protocol is designed to assess the effect of the ATWLPPR peptide on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with VEGF.
-
Materials:
-
HUVECs (low passage, P2-P5)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF165
-
ATWLPPR peptide (stock solution in sterile PBS or water)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or BrdU incorporation kit)
-
Plate reader
-
-
Protocol:
-
Seed HUVECs into a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM-2 containing 10% FBS.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
After 24 hours, aspirate the medium and replace it with 100 µL of serum-starvation medium (e.g., EBM-2 with 0.5% FBS) for 4-6 hours.
-
Prepare treatment solutions:
-
Control: Serum-starvation medium.
-
VEGF Control: Serum-starvation medium with VEGF165 (e.g., 20 ng/mL).
-
ATWLPPR Treatment: Serum-starvation medium with VEGF165 (20 ng/mL) and varying concentrations of ATWLPPR peptide (e.g., 10 µM, 50 µM, 100 µM).
-
ATWLPPR Only Control: Serum-starvation medium with the highest concentration of ATWLPPR to test for cytotoxicity.
-
-
Add 100 µL of the respective treatment solutions to the wells.
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assess cell proliferation using a chosen reagent according to the manufacturer's instructions. For MTT assay, this typically involves a 2-4 hour incubation with the reagent followed by solubilization of formazan crystals and measurement of absorbance at 570 nm.
-
Calculate the percentage of proliferation inhibition relative to the VEGF control.
-
Caption: Workflow for the HUVEC proliferation assay.
2. Endothelial Cell Tube Formation Assay
This assay evaluates the ability of ATWLPPR to inhibit the formation of capillary-like structures by endothelial cells on a basement membrane matrix.
-
Materials:
-
HUVECs (low passage)
-
Endothelial Cell Basal Medium (EBM-2)
-
Basement membrane extract (BME), such as Matrigel®
-
96-well cell culture plates (pre-chilled)
-
Recombinant Human VEGF165
-
ATWLPPR peptide
-
Calcein AM (for visualization, optional)
-
Inverted microscope with a camera
-
-
Protocol:
-
Thaw BME on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of BME per well. Ensure the BME is evenly spread.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Harvest HUVECs and resuspend them in EBM-2 at a concentration of 2-3 x 10^5 cells/mL.
-
Prepare cell suspensions for each condition:
-
Control: HUVECs in EBM-2.
-
VEGF Control: HUVECs in EBM-2 with VEGF165 (e.g., 50 ng/mL).
-
ATWLPPR Treatment: HUVECs in EBM-2 with VEGF165 and varying concentrations of ATWLPPR (e.g., 50 µM, 100 µM, 200 µM).
-
-
Gently add 100 µL of the cell suspension to each BME-coated well (20,000-30,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.
-
Monitor tube formation at regular intervals using an inverted microscope.
-
Capture images of the tube networks.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Caption: Workflow for the endothelial cell tube formation assay.
In Vivo Assay
3. Murine Tumor Xenograft Model (MDA-MB-231)
This protocol describes the use of ATWLPPR to inhibit tumor growth and angiogenesis in a human breast cancer xenograft model.
-
Materials:
-
MDA-MB-231 human breast cancer cells
-
Female immunodeficient mice (e.g., nude or SCID), 6-8 weeks old
-
Matrigel® (optional, for enhancing initial tumor take)
-
ATWLPPR peptide
-
Sterile PBS (for vehicle control and peptide dilution)
-
Calipers for tumor measurement
-
Anesthesia for animal procedures
-
Microtome and histology supplies
-
Antibodies for immunohistochemistry (e.g., anti-CD31 for blood vessel staining)
-
-
Protocol:
-
Culture MDA-MB-231 cells to 80-90% confluency.
-
Harvest cells and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel® at a concentration of 2 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (2 x 10^6 cells) subcutaneously into the flank or mammary fat pad of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control: Intraperitoneal (i.p.) injection of sterile PBS.
-
ATWLPPR Treatment: i.p. injection of ATWLPPR peptide (e.g., 15 mg/kg) dissolved in PBS.
-
-
Administer treatments daily or as determined by preliminary studies.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = 0.52 x (length) x (width)².
-
Monitor animal health and body weight throughout the study.
-
After a predetermined period (e.g., 21-28 days) or when tumors in the control group reach a specified size, euthanize the mice.
-
Excise the tumors, weigh them, and fix them in formalin for histological analysis.
-
Perform immunohistochemical staining of tumor sections with an anti-CD31 antibody to visualize and quantify microvessel density (MVD).
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. Always adhere to institutional guidelines and regulations for cell culture and animal handling.
References
- 1. Structure-function analysis of the antiangiogenic ATWLPPR peptide inhibiting VEGF(165) binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Rabbit Corneal Pocket Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Neuropilin-1 Inhibitor, ATWLPPR Peptide, Prevents Experimental Diabetes-Induced Retinal Injury by Preserving Vascular Integrity and Decreasing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ATWLPPR Peptide in Diabetic Retinopathy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic retinopathy (DR) is a leading cause of vision loss in working-age adults.[1] A key pathological feature of early DR is the breakdown of the blood-retinal barrier (BRB), leading to increased vascular permeability and inflammation. Vascular Endothelial Growth Factor (VEGF) is a critical factor in this process.[2][3] The peptide ATWLPPR has been identified as a specific inhibitor of Neuropilin-1 (NRP-1), a co-receptor for VEGF that significantly enhances VEGFR2 signaling, thereby promoting vascular permeability and angiogenesis.[4][5] By blocking the interaction between VEGF and NRP-1, ATWLPPR offers a targeted therapeutic strategy to mitigate retinal injury in the early stages of diabetic retinopathy.
These application notes provide a comprehensive overview of the use of ATWLPPR in a preclinical model of diabetic retinopathy, including its mechanism of action, key experimental findings, and detailed protocols.
Mechanism of Action
ATWLPPR is a heptapeptide that specifically binds to Neuropilin-1 (NRP-1). NRP-1 acts as a co-receptor for VEGF-A, enhancing its binding to VEGFR2 and amplifying downstream signaling pathways that lead to increased vascular permeability, leukostasis (leukocyte adhesion to the retinal vasculature), and inflammation. In the context of diabetic retinopathy, hyperglycemia leads to increased oxidative stress and upregulation of inflammatory proteins, including VEGF and Intercellular Adhesion Molecule-1 (ICAM-1). By inhibiting NRP-1, ATWLPPR effectively dampens the pathological effects of VEGF, thereby preserving vascular integrity, reducing oxidative stress, and preventing retinal damage.
Key Experimental Findings
Treatment with ATWLPPR in a streptozotocin (STZ)-induced diabetic mouse model demonstrated significant protective effects on the retina.
Table 1: Effects of ATWLPPR on Retinal Function and Vascular Integrity
| Parameter | Normal Control | Diabetic + Saline | Diabetic + ATWLPPR |
| ERG b-wave amplitude (µV) | ~180 | ~120 | ~150 |
| ERG b-wave implicit time (ms) | ~40 | ~55 | ~45 |
| Leukostasis (adherent leukocytes/retina) | ~5 | ~25 | ~10 |
| Occludin Expression (relative units) | High | Significantly Decreased | Partially Restored |
| Albumin Extravasation | Minimal | Significant Increase | Significantly Reduced |
Data are approximate values derived from graphical representations in the cited literature.
Table 2: Effects of ATWLPPR on Retinal Oxidative Stress and Inflammation
| Parameter | Normal Control | Diabetic + Saline | Diabetic + ATWLPPR |
| MDA Level (nmol/mg protein) | ~2.5 | ~5.0 | ~3.0 |
| SOD Activity (U/mg protein) | ~18 | ~10 | ~15 |
| GFAP Expression | Low | Significantly Increased | Markedly Attenuated |
| VEGF Expression | Low | Significantly Increased | Markedly Attenuated |
| ICAM-1 Expression | Low | Significantly Increased | Markedly Attenuated |
Data are approximate values derived from graphical representations in the cited literature.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of ATWLPPR in a diabetic retinopathy model.
Experimental Diabetic Mouse Model
This protocol describes the induction of diabetes in mice, a crucial first step for in vivo studies of diabetic retinopathy.
Materials:
-
8-week-old male C57BL/6 mice
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Glucometer and test strips
Procedure:
-
Acclimate mice for at least one week under a 12-hour light/dark cycle with controlled temperature and humidity.
-
Fast the mice for 12 hours before STZ injection.
-
Prepare a fresh solution of STZ in cold citrate buffer. A common dosage is 75 mg/kg body weight.
-
Administer the STZ solution via intraperitoneal injection.
-
Monitor blood glucose levels 72 hours after injection from tail vein blood.
-
Mice with blood glucose levels consistently above 16.7 mmol/L are considered diabetic and included in the study.
-
Divide the diabetic mice into treatment (ATWLPPR) and control (saline) groups. A non-diabetic control group should also be maintained.
-
Administer ATWLPPR or saline according to the planned experimental timeline (e.g., daily intraperitoneal injections).
Electroretinography (ERG)
ERG is used to assess the functional health of the retina by measuring its electrical response to a light stimulus.
Procedure:
-
Dark-adapt the mice for at least 12 hours.
-
Anesthetize the mice (e.g., with a ketamine/xylazine mixture).
-
Dilate the pupils with a mydriatic agent.
-
Place a recording electrode on the cornea, a reference electrode in the mouth, and a ground electrode subcutaneously in the tail.
-
Present a series of light flashes of increasing intensity and record the retinal electrical responses.
-
Analyze the amplitudes and implicit times of the a- and b-waves. A decrease in b-wave amplitude and an increase in implicit time are indicative of retinal dysfunction in diabetic models.
Leukostasis Assay
This assay quantifies the number of leukocytes adhering to the retinal vasculature, a hallmark of inflammation in diabetic retinopathy.
Procedure:
-
Anesthetize the mouse and perfuse the vascular system with phosphate-buffered saline (PBS) to remove non-adherent blood cells.
-
Perfuse with a solution of fluorescein-conjugated concanavalin A (Con A), which binds to glycoproteins on the surface of leukocytes and endothelial cells.
-
Enucleate the eyes and fix them in 4% paraformaldehyde.
-
Dissect the retina and prepare a flat mount on a microscope slide.
-
Visualize the retinal vasculature using a fluorescence microscope and count the number of Con A-labeled leukocytes.
Western Blot Analysis
Western blotting is used to quantify the expression levels of specific proteins in retinal tissue.
References
- 1. Diabetic retinopathy: a comprehensive update on in vivo, in vitro and ex vivo experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neuropilin-1 Inhibitor, ATWLPPR Peptide, Prevents Experimental Diabetes-Induced Retinal Injury by Preserving Vascular Integrity and Decreasing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Neuropilin-1 Inhibitor, ATWLPPR Peptide, Prevents Experimental Diabetes-Induced Retinal Injury by Preserving Vascular Integrity and Decreasing Oxidative Stress | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. The Neuropilin-1 Inhibitor, ATWLPPR Peptide, Prevents Experimental Diabetes-Induced Retinal Injury by Preserving Vascular Integrity and Decreasing Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for ATWLPPR Peptide Treatment in HUVEC Cell Culture
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The heptapeptide ATWLPPR has been identified as a potent antagonist of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis. ATWLPPR exerts its anti-angiogenic effects by specifically binding to Neuropilin-1 (NRP-1), a co-receptor for VEGF-A.[1][2][3] This interaction inhibits the binding of VEGF-A to NRP-1, thereby attenuating downstream signaling pathways that promote endothelial cell proliferation, migration, and tube formation, all critical processes in the formation of new blood vessels.[1] This document provides detailed protocols for the treatment of Human Umbilical Vein Endothelial Cells (HUVECs) with the ATWLPPR peptide and for assessing its anti-angiogenic efficacy in vitro.
Data Presentation
Table 1: ATWLPPR Peptide Binding Affinity
| Ligand | Receptor | Assay | IC50 | Reference |
| ATWLPPR | Neuropilin-1 (NRP-1) | Competitive Binding Assay | 19 µM | [2] |
| ATWLPPR | Neuropilin-1 (NRP-1) | Competitive Binding Assay | 60-84 µM |
Table 2: Qualitative Summary of ATWLPPR Effects on HUVECs
| Biological Process | Effect of ATWLPPR | Assay | Reference |
| Cell Proliferation | Inhibition of VEGF-induced proliferation | MTT Assay, BrdU Assay | |
| Cell Migration | Inhibition of VEGF-induced migration | Wound Healing Assay, Transwell Assay | |
| Tube Formation | Inhibition of VEGF-induced tube formation | Matrigel Tube Formation Assay |
Experimental Protocols
Preparation of ATWLPPR Peptide Stock Solution
-
Reconstitution: Dissolve the lyophilized ATWLPPR peptide in sterile, nuclease-free water or a buffer such as PBS to create a stock solution (e.g., 1 mM). To ensure complete dissolution, gently vortex the vial.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
HUVEC Cell Culture
-
Cell Source: Obtain cryopreserved HUVECs from a commercial supplier.
-
Culture Medium: Culture HUVECs in Endothelial Cell Growth Medium (EGM-2) supplemented with the provided growth factors.
-
Thawing: Rapidly thaw the cryopreserved cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed EGM-2.
-
Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.
-
Resuspension and Plating: Discard the supernatant and gently resuspend the cell pellet in fresh EGM-2. Plate the cells onto a culture flask pre-coated with a suitable attachment factor (e.g., gelatin or fibronectin).
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When the cells reach 80-90% confluency, subculture them using a gentle dissociation reagent (e.g., TrypLE™ Express).
HUVEC Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of EGM-2 and incubate overnight.
-
Serum Starvation: The following day, replace the medium with 100 µL of basal medium (EBM-2) containing 0.5-1% FBS and incubate for 4-6 hours.
-
Treatment: Prepare serial dilutions of the ATWLPPR peptide in basal medium. Add the desired concentrations of ATWLPPR to the wells. Include a positive control (VEGF alone, e.g., 20 ng/mL) and a negative control (basal medium alone).
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the VEGF-treated control.
HUVEC Migration Assay (Wound Healing/Scratch Assay)
-
Cell Seeding: Seed HUVECs in a 24-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a uniform scratch or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add basal medium containing VEGF (e.g., 20 ng/mL) and different concentrations of the ATWLPPR peptide. Include a VEGF-only control and a basal medium-only control.
-
Image Acquisition: Capture images of the scratch at 0 hours and after a defined period (e.g., 8-12 hours) using a microscope with a camera.
-
Data Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure or migration inhibition compared to the VEGF-treated control.
HUVEC Tube Formation Assay
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize.
-
Cell Suspension Preparation: Harvest HUVECs and resuspend them in basal medium at a density of 2 x 10^5 cells/mL.
-
Treatment: Prepare a cell suspension containing VEGF (e.g., 20 ng/mL) and the desired concentrations of the ATWLPPR peptide.
-
Cell Seeding: Gently add 100 µL of the cell suspension to each Matrigel-coated well.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 4-18 hours.
-
Image Acquisition: Visualize the formation of capillary-like structures (tubes) using a microscope and capture images.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Calculate the percentage of inhibition of tube formation relative to the VEGF-treated control.
Mandatory Visualizations
Signaling Pathway
Caption: ATWLPPR inhibits VEGF-A-induced angiogenesis by blocking its binding to NRP-1.
Experimental Workflow
Caption: Workflow for assessing the anti-angiogenic effects of ATWLPPR on HUVECs.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-function analysis of the antiangiogenic ATWLPPR peptide inhibiting VEGF(165) binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Neuropilin-1 Inhibitor, ATWLPPR Peptide, Prevents Experimental Diabetes-Induced Retinal Injury by Preserving Vascular Integrity and Decreasing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
ATWLPPR Peptide: A Tool for Interrogating Neuropilin-1 Function
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuropilin-1 (NRP-1) is a transmembrane glycoprotein that acts as a co-receptor for a variety of ligands, most notably Vascular Endothelial Growth Factor (VEGF) and Class 3 Semaphorins.[1] Its involvement in key signaling pathways makes it a critical player in angiogenesis, neuronal guidance, and tumor progression. The heptapeptide ATWLPPR has been identified as a specific ligand for NRP-1, functioning as a competitive inhibitor of VEGF-A₁₆₅ binding.[2][3] This property makes ATWLPPR an invaluable tool for studying the multifaceted roles of NRP-1 in both physiological and pathological processes. This document provides detailed application notes, quantitative data, and experimental protocols for utilizing the ATWLPPR peptide in NRP-1 research.
Quantitative Data Summary
The following table summarizes the binding affinity and inhibitory concentrations of the ATWLPPR peptide for Neuropilin-1, as determined by various in vitro assays.
| Parameter | Value | Assay System | Reference |
| IC₅₀ | 19 µM | Competitive binding assay with recombinant NRP-1 protein | [4] |
| IC₅₀ | 60-84 µM | Competitive binding assay with NRP-1 | [5] |
| IC₅₀ | 80 µM | Inhibition of VEGF-A₁₆₅/NRP-1 complex formation |
Visualizing Mechanisms and Workflows
Signaling Pathway of NRP-1 Inhibition by ATWLPPR
The following diagram illustrates the mechanism by which ATWLPPR inhibits VEGF-A-mediated signaling through NRP-1. Under normal conditions, VEGF-A₁₆₅ binds to both VEGFR2 and NRP-1, leading to the formation of a ternary complex that enhances downstream signaling cascades, promoting angiogenesis. ATWLPPR competitively binds to NRP-1, preventing the interaction with VEGF-A₁₆₅ and thereby attenuating downstream signals such as the FAK, MAPK/ERK, and PI3K/Akt pathways.
Caption: ATWLPPR competitively inhibits VEGF-A binding to NRP-1, blocking downstream signaling.
Experimental Workflow: In Vitro Angiogenesis Assay
This workflow outlines the key steps for assessing the anti-angiogenic potential of the ATWLPPR peptide using an endothelial cell tube formation assay.
Caption: Workflow for HUVEC tube formation assay to test ATWLPPR's anti-angiogenic effects.
Experimental Workflow: In Vivo Tumor Xenograft Study
The following diagram provides a high-level overview of an in vivo study to evaluate the anti-tumor efficacy of ATWLPPR using a breast cancer xenograft model.
Caption: Workflow for an in vivo MDA-MB-231 xenograft study with ATWLPPR treatment.
Experimental Protocols
Protocol 1: In Vitro Endothelial Cell Tube Formation Assay
This protocol details the methodology to assess the effect of ATWLPPR on the tube-forming capacity of Human Umbilical Vein Endothelial Cells (HUVECs), a key process in angiogenesis.
Materials:
-
HUVECs (passage 2-5)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel®)
-
ATWLPPR peptide
-
96-well cell culture plate
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with imaging capabilities
Procedure:
-
Plate Coating:
-
Thaw BME on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
-
Cell Preparation:
-
Culture HUVECs to 70-90% confluency.
-
Harvest cells using a gentle dissociation reagent (e.g., Accutase).
-
Resuspend the cells in basal medium (e.g., EBM-2) containing 1% FBS.
-
Perform a cell count and adjust the concentration to 2-3 x 10⁵ cells/mL.
-
-
Treatment and Seeding:
-
Prepare serial dilutions of the ATWLPPR peptide in the cell suspension. Recommended starting concentrations range from 10 µM to 100 µM. Include a vehicle-only control.
-
Gently add 100 µL of the cell suspension (containing the respective ATWLPPR concentration) to each BME-coated well.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.
-
Monitor tube formation periodically under an inverted microscope.
-
(Optional) For fluorescent imaging, add Calcein AM to the cells 30 minutes prior to the end of the incubation period.
-
Capture images of the tube networks in each well.
-
-
Quantification:
-
Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Quantify parameters such as total tube length, number of junctions, and number of branches for each treatment condition.
-
Protocol 2: In Vivo Breast Cancer Xenograft Model
This protocol describes the use of an MDA-MB-231 breast cancer xenograft model in immunodeficient mice to evaluate the anti-tumor and anti-angiogenic effects of ATWLPPR in vivo.
Materials:
-
MDA-MB-231 human breast cancer cell line
-
Female immunodeficient mice (e.g., BALB/c nude or SCID), 6-8 weeks old
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel® (optional, can enhance tumor take-rate)
-
ATWLPPR peptide dissolved in a sterile vehicle (e.g., PBS)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Calipers for tumor measurement
-
Sterile surgical instruments
Procedure:
-
Cell Preparation and Implantation:
-
Culture MDA-MB-231 cells to approximately 80% confluency.
-
Harvest the cells and resuspend them in sterile, serum-free medium or PBS at a concentration of 2.5 x 10⁷ cells/mL. For enhanced tumor formation, cells can be mixed 1:1 with Matrigel®.
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (2.5 x 10⁶ cells) orthotopically into the mammary fat pad.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size of approximately 100 mm³, randomize the mice into treatment and control groups.
-
Begin daily intraperitoneal (i.p.) injections of the ATWLPPR peptide (a starting dose of 15 mg/kg can be considered) or the vehicle control.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of overall health and treatment toxicity.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a predefined endpoint.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be weighed and then processed for further analysis:
-
Histology: Fix a portion of the tumor in formalin for paraffin embedding. Perform H&E staining for general morphology and immunohistochemistry (IHC) for markers of angiogenesis (e.g., CD31) and cell proliferation (e.g., Ki-67).
-
Protein Analysis: Snap-freeze a portion of the tumor in liquid nitrogen for subsequent western blot analysis of signaling proteins in the NRP-1 pathway.
-
-
References
- 1. The Neuropilin-1 Inhibitor, ATWLPPR Peptide, Prevents Experimental Diabetes-Induced Retinal Injury by Preserving Vascular Integrity and Decreasing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGF binding to NRP1 is essential for VEGF stimulation of endothelial cell migration, complex formation between NRP1 and VEGFR2, and signaling via FAK Tyr407 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-function analysis of the antiangiogenic ATWLPPR peptide inhibiting VEGF(165) binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A peptide competing with VEGF165 binding on neuropilin-1 mediates targeting of a chlorin-type photosensitizer and potentiates its photodynamic activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Imaging with Labeled ATWLPPR Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heptapeptide ATWLPPR is a well-characterized ligand that specifically targets Neuropilin-1 (NRP-1), a co-receptor for Vascular Endothelial Growth Factor (VEGF).[1][2][3] NRP-1 is overexpressed on the surface of various tumor cells and angiogenic endothelial cells, making it a crucial target in cancer research and therapy.[1] The ATWLPPR peptide acts as an antagonist to the VEGF₁₆₅/NRP-1 interaction, thereby inhibiting downstream signaling pathways that promote angiogenesis and tumor progression.[1]
Labeling the ATWLPPR peptide with imaging agents, such as fluorescent dyes or radionuclides, enables the non-invasive visualization and quantification of NRP-1 expression in preclinical models. This provides a powerful tool for studying tumor angiogenesis, evaluating the efficacy of anti-angiogenic therapies, and developing targeted drug delivery systems. These application notes provide detailed protocols for the fluorescent and radioactive labeling of the ATWLPPR peptide for use in various imaging studies.
Principle of ATWLPPR-Mediated Imaging
The ATWLPPR peptide's utility in imaging stems from its specific binding to the b1 domain of NRP-1. Once labeled with an appropriate imaging moiety, the peptide acts as a probe, accumulating at sites of high NRP-1 expression.
-
Fluorescent Labeling : Conjugation with a fluorescent dye allows for the detection of NRP-1 in cell culture using fluorescence microscopy or in small animal models using in vivo optical imaging.
-
Radiolabeling : Attaching a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F), enables quantitative, whole-body imaging with high sensitivity and resolution using Positron Emission Tomography (PET).
VEGF/Neuropilin-1 Signaling Pathway
VEGF-A binding to its receptor VEGFR2 is significantly enhanced by the co-receptor NRP-1, leading to the activation of downstream signaling cascades like the PI3K/Akt and Raf/MEK/ERK pathways. This promotes endothelial cell proliferation, migration, and survival, which are key events in angiogenesis. The ATWLPPR peptide competitively inhibits the binding of VEGF-A to NRP-1, thereby disrupting this pro-angiogenic signaling.
Caption: VEGF/NRP-1 signaling pathway and ATWLPPR inhibition.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the ATWLPPR peptide.
Table 1: Binding Affinity of ATWLPPR Peptide
| Ligand | Target | Affinity Metric | Value | Reference |
| ATWLPPR | Neuropilin-1 | IC₅₀ | 19 µM | |
| TPC-Ahx-ATWLPPR | Neuropilin-1 | IC₅₀ | 171 µM |
IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of the peptide required to inhibit 50% of VEGF₁₆₅ binding to NRP-1.
Table 2: Illustrative Biodistribution of a Radiolabeled Peptide
| Organ | % Injected Dose per Gram (%ID/g) at 1 hour post-injection |
| Blood | 2.0 ± 0.4 |
| Liver | 7.3 ± 1.8 |
| Spleen | 8.4 ± 3.4 |
| Kidneys | 35.7 ± 11.0 |
| Tumor | Varies with expression |
(Data adapted from a study on ¹⁸F-rhPSMA-7.3 in humans for illustrative purposes)
Application Note 1: Fluorescent Labeling of ATWLPPR Peptide
This section provides protocols for labeling the ATWLPPR peptide with common amine-reactive fluorescent dyes, such as Fluorescein Isothiocyanate (FITC) and Cyanine 5 (Cy5), for use in fluorescence microscopy and in vivo optical imaging. The N-terminal alanine of ATWLPPR provides a primary amine for conjugation.
Caption: Workflow for fluorescent labeling of the ATWLPPR peptide.
Protocol 1: Labeling ATWLPPR with Fluorescein Isothiocyanate (FITC)
This protocol describes the conjugation of FITC to the N-terminal amine of the ATWLPPR peptide in solution.
Materials:
-
ATWLPPR peptide (custom synthesis, >95% purity)
-
Fluorescein isothiocyanate (FITC), Isomer I
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or Reverse-Phase HPLC
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction vials, stir plate, and stir bars
-
Spectrophotometer and Mass Spectrometer
Methodology:
-
Peptide Preparation:
-
Dissolve the lyophilized ATWLPPR peptide in the 0.1 M Sodium Bicarbonate buffer to a final concentration of 1-2 mg/mL.
-
-
FITC Solution Preparation:
-
Immediately before use, dissolve FITC in DMF or DMSO to a concentration of 1 mg/mL. Protect this solution from light.
-
-
Conjugation Reaction:
-
While gently stirring the peptide solution, slowly add the FITC solution. A starting point is a 5 to 10-fold molar excess of FITC to the peptide.
-
Wrap the reaction vial in aluminum foil to protect it from light.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with continuous stirring.
-
-
Purification of Labeled Peptide:
-
Separate the FITC-labeled ATWLPPR from unreacted FITC and byproducts using size-exclusion chromatography or RP-HPLC.
-
For Gel Filtration: Equilibrate the column with PBS (pH 7.4). Apply the reaction mixture to the column. The labeled peptide will elute in the initial fractions, while the smaller, free FITC molecules will elute later.
-
For HPLC: Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
-
Characterization and Storage:
-
Confirm successful conjugation using mass spectrometry. The mass of the labeled peptide should be the mass of the ATWLPPR peptide plus the mass of FITC (389.4 Da).
-
Determine the degree of labeling by measuring the absorbance at 280 nm (for peptide) and 494 nm (for FITC).
-
Store the purified, labeled peptide in a light-protected container at -20°C or -80°C.
-
Application Note 2: ¹⁸F-Radiolabeling of ATWLPPR for PET Imaging
This section details the radiolabeling of the ATWLPPR peptide with Fluorine-18 using the prosthetic group N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB). This two-step method involves first synthesizing [¹⁸F]SFB, which is then conjugated to the N-terminal amine of the peptide.
Caption: Workflow for ¹⁸F-labeling of ATWLPPR via the [¹⁸F]SFB method.
Protocol 2: ¹⁸F-Labeling of ATWLPPR using [¹⁸F]SFB
This protocol is intended for execution in a radiochemistry facility with appropriate shielding and handling procedures.
Materials:
-
[¹⁸F]Fluoride produced from a cyclotron
-
4-(di-tert-butoxycarbonyl)aminomethyl-N,N,N-trimethylanilinium triflate (SFB precursor)
-
Kryptofix 2.2.2 (K₂₂₂) and Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
ATWLPPR peptide
-
0.1 M Sodium Borate buffer, pH 8.5
-
Automated radiochemistry synthesis module or manual setup in a hot cell
-
Analytical and semi-preparative HPLC systems with radioactivity detectors
-
C18 Sep-Pak cartridges
Methodology:
Part A: Synthesis of N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)
-
[¹⁸F]Fluoride Trapping and Drying:
-
Trap the aqueous [¹⁸F]fluoride solution on an anion-exchange cartridge.
-
Elute the [¹⁸F]F⁻ into a reaction vessel using a solution of K₂₂₂/K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]F⁻ by heating under a stream of nitrogen to remove all water. This step is critical for successful fluorination.
-
-
Radiosynthesis of 4-[¹⁸F]fluorobenzaldehyde:
-
Dissolve the SFB precursor in anhydrous acetonitrile and add it to the dried K[¹⁸F]F-K₂₂₂ complex.
-
Heat the reaction mixture at 80-100°C for 10-15 minutes.
-
After cooling, the crude product is hydrolyzed with HCl to yield 4-[¹⁸F]fluorobenzaldehyde.
-
-
Synthesis and Activation of 4-[¹⁸F]fluorobenzoic acid:
-
The 4-[¹⁸F]fluorobenzaldehyde is oxidized to 4-[¹⁸F]fluorobenzoic acid using an oxidant like potassium permanganate.
-
The resulting 4-[¹⁸F]fluorobenzoic acid is then activated by converting it to the N-succinimidyl ester ([¹⁸F]SFB) using a reagent like N,N'-disuccinimidyl carbonate (DSC).
-
-
Purification of [¹⁸F]SFB:
-
Purify the crude [¹⁸F]SFB using semi-preparative HPLC (C18 column).
-
The collected fraction containing [¹⁸F]SFB is reformulated into a suitable solvent for the peptide conjugation step (e.g., by passing through a C18 Sep-Pak cartridge and eluting with anhydrous DMF or DMSO).
-
Part B: Conjugation of [¹⁸F]SFB to ATWLPPR Peptide
-
Peptide Preparation:
-
Dissolve 0.5-1.0 mg of ATWLPPR peptide in 100-200 µL of 0.1 M sodium borate buffer (pH 8.5).
-
-
Conjugation Reaction:
-
Add the purified [¹⁸F]SFB solution to the peptide solution.
-
Allow the reaction to proceed at room temperature for 15-30 minutes with gentle agitation.
-
-
Purification of [¹⁸F]FB-ATWLPPR:
-
The final radiolabeled peptide, [¹⁸F]FB-ATWLPPR, can be purified from unreacted [¹⁸F]SFB and its hydrolysis product using a C18 Sep-Pak cartridge.
-
Load the reaction mixture onto a pre-conditioned C18 cartridge.
-
Wash the cartridge with water to remove unreacted starting materials.
-
Elute the final product with an ethanol/water mixture.
-
-
Quality Control:
-
Determine the radiochemical purity and identity of the final product using analytical radio-HPLC.
-
The final product should be formulated in a physiologically compatible buffer (e.g., sterile saline with a small percentage of ethanol) for in vivo studies.
-
Perform sterility and endotoxin testing before administration.
-
References
- 1. Structure-function analysis of the antiangiogenic ATWLPPR peptide inhibiting VEGF(165) binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Neuropilin-1 Inhibitor, ATWLPPR Peptide, Prevents Experimental Diabetes-Induced Retinal Injury by Preserving Vascular Integrity and Decreasing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Neuropilin-1 Inhibitor, ATWLPPR Peptide, Prevents Experimental Diabetes-Induced Retinal Injury by Preserving Vascular Integrity and Decreasing Oxidative Stress | PLOS One [journals.plos.org]
ATWLPPR Peptide in Combination Cancer Therapies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heptapeptide ATWLPPR has been identified as a selective antagonist of Vascular Endothelial Growth Factor A (VEGF-A) binding to Neuropilin-1 (NRP-1), a key receptor involved in tumor angiogenesis and progression.[1][2][3][4] By inhibiting this interaction, ATWLPPR demonstrates anti-angiogenic properties, leading to a reduction in tumor growth and vascularity, as validated in preclinical breast cancer models.[1] This document provides detailed application notes and experimental protocols for investigating the synergistic or additive effects of the ATWLPPR peptide in combination with other standard-of-care cancer therapies, including chemotherapy, immunotherapy, and radiation therapy. The provided methodologies are based on established principles of combination therapy evaluation and the known mechanism of action of NRP-1 inhibitors.
Introduction to ATWLPPR and Combination Therapy Rationale
The ATWLPPR peptide's primary mechanism of action is the inhibition of the VEGF-A165 isoform from binding to its co-receptor, NRP-1. This interaction is crucial for robust angiogenic signaling. The C-terminal LPPR sequence, and specifically the final arginine residue, are critical for its inhibitory activity. NRP-1 is not only expressed on endothelial cells but also on various tumor cells and immune cells, suggesting its role in multiple facets of the tumor microenvironment.
The rationale for combining ATWLPPR with other cancer therapies is based on the potential for synergistic interactions:
-
Combination with Chemotherapy: Anti-angiogenic agents like ATWLPPR can "normalize" the chaotic tumor vasculature. This can lead to improved delivery and efficacy of cytotoxic agents. Furthermore, some studies have shown that NRP-1 inhibition can increase the potency of chemotherapeutic drugs like paclitaxel and 5-fluorouracil.
-
Combination with Immunotherapy: NRP-1 is expressed on regulatory T cells (Tregs) within the tumor microenvironment and is implicated in immune suppression. Targeting NRP-1 may therefore alleviate this immunosuppression and enhance the anti-tumor immune response elicited by immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1). The combination of anti-angiogenic therapy with immunotherapy has shown promise in clinical trials for various cancers.
-
Combination with Radiation Therapy: Radiation therapy can induce the upregulation of pro-angiogenic factors, including VEGF, as a response to hypoxia, which can contribute to tumor recurrence. The anti-angiogenic effect of ATWLPPR can counteract this resistance mechanism. Combining anti-angiogenic agents with radiotherapy has the potential to improve treatment outcomes. A preclinical study on a dual-targeted peptide hitting VEGFR2 and PD-L1 demonstrated significantly improved therapeutic efficacy when combined with radiotherapy.
Quantitative Data Summary
While direct quantitative data for ATWLPPR in combination therapies is limited in publicly available literature, the following table summarizes the known inhibitory concentrations of ATWLPPR and provides a template for how to present data from combination studies.
| Parameter | Value | Cell Line/Model | Reference |
| ATWLPPR (A7R) IC50 | |||
| VEGF-A165 binding to NRP-1 | ~80 µM | Recombinant receptors | |
| Hypothetical Combination Data | |||
| ATWLPPR + Paclitaxel IC50 | [Insert experimental data] | e.g., MDA-MB-231 | [Cite your study] |
| ATWLPPR + 5-Fluorouracil IC50 | [Insert experimental data] | e.g., A549 | [Cite your study] |
| Tumor Growth Inhibition (TGI) | |||
| ATWLPPR alone | [Insert experimental data] | e.g., Breast cancer xenograft | [Cite your study] |
| Chemotherapy alone | [Insert experimental data] | e.g., Breast cancer xenograft | [Cite your study] |
| ATWLPPR + Chemotherapy | [Insert experimental data] | e.g., Breast cancer xenograft | [Cite your study] |
| Immune Cell Infiltration | |||
| CD8+ T cells (Control) | [Insert experimental data] | e.g., Syngeneic tumor model | [Cite your study] |
| CD8+ T cells (ATWLPPR + anti-PD-1) | [Insert experimental data] | e.g., Syngeneic tumor model | [Cite your study] |
Experimental Protocols
In Vitro Evaluation of Synergy with Chemotherapy
Objective: To determine if ATWLPPR enhances the cytotoxic effect of a chemotherapeutic agent in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer)
-
ATWLPPR peptide (synthesized and purified)
-
Chemotherapeutic agent (e.g., Paclitaxel)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series of ATWLPPR and the chemotherapeutic agent, both individually and in combination at fixed molar ratios (e.g., 1:1, 1:5, 5:1).
-
Treatment: Remove the overnight culture medium and add the drug-containing medium to the respective wells. Include wells with untreated cells as a negative control and cells treated with each agent alone as positive controls.
-
Incubation: Incubate the plates for a period corresponding to the known mechanism of action of the chemotherapeutic agent (e.g., 48-72 hours).
-
Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the untreated control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
In Vivo Assessment of Combination Therapy in a Xenograft Model
Objective: To evaluate the in vivo efficacy of ATWLPPR in combination with another cancer therapy on tumor growth.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cells for xenograft (e.g., MDA-MB-231)
-
ATWLPPR peptide
-
Combination agent (chemotherapy, immunotherapy, etc.)
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, ATWLPPR alone, Combination agent alone, ATWLPPR + Combination agent).
-
Treatment Administration: Administer the treatments according to a predetermined schedule and route (e.g., intraperitoneal injection for ATWLPPR).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health.
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined maximum size or for a defined duration.
-
Tissue Collection: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry for blood vessel density (CD31), apoptosis (TUNEL), and proliferation (Ki-67)).
-
Data Analysis:
-
Plot tumor growth curves for each group.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor volume and TGI between the groups.
-
Visualizations
Signaling Pathway of ATWLPPR Action
Caption: Mechanism of ATWLPPR-mediated inhibition of angiogenesis.
Experimental Workflow for In Vivo Combination Study
Caption: Workflow for assessing ATWLPPR combination therapy in vivo.
Logical Relationship of a Synergistic Effect
Caption: Conceptual diagram of synergy between ATWLPPR and chemotherapy.
References
- 1. Targeting neuropilin-1 interactions is a promising anti-tumor strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-function analysis of the antiangiogenic ATWLPPR peptide inhibiting VEGF(165) binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
ATWLPPR peptide TFA solubility issues and solutions
Welcome to the technical support center for the ATWLPPR peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of the ATWLPPR peptide, particularly in its trifluoroacetic acid (TFA) salt form.
Frequently Asked Questions (FAQs)
Q1: What is the ATWLPPR peptide?
A1: ATWLPPR is a heptapeptide (a peptide composed of seven amino acids: Alanine-Threonine-Tryptophan-Leucine-Proline-Proline-Arginine) that functions as a selective inhibitor of Neuropilin-1 (NRP-1).[1][2][3] It has been shown to inhibit the binding of Vascular Endothelial Growth Factor 165 (VEGF165) to NRP-1, thereby playing a role in anti-angiogenesis research.[2][4]
Q2: Why is the ATWLPPR peptide supplied as a TFA salt?
A2: Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of peptides, such as in reversed-phase high-performance liquid chromatography (RP-HPLC). It helps to produce high-purity peptides. Consequently, synthetic peptides are often delivered as TFA salts, which can aid in their stability and initial solubility.
Q3: I'm having trouble dissolving the ATWLPPR peptide TFA salt. Why is this happening?
A3: Solubility issues with ATWLPPR TFA can arise from several factors:
-
Hydrophobicity: The peptide sequence contains hydrophobic amino acids (Tryptophan, Leucine, Proline), which can make it less soluble in aqueous solutions.
-
TFA Counter-ions: While TFA can aid initial dissolution, residual TFA counter-ions bound to the peptide can sometimes alter its conformation and promote aggregation, paradoxically reducing solubility in certain buffers.
-
Peptide Aggregation: Peptides, especially those with hydrophobic regions, have a tendency to aggregate, which can be influenced by factors like concentration, pH, and the ionic strength of the solvent.
Q4: Can the presence of TFA in my peptide solution affect my experiments?
A4: Yes, residual TFA can impact biological assays. It has been reported to be cytotoxic at certain concentrations and can interfere with cell proliferation and receptor-binding studies. For sensitive cell-based assays or in vivo studies, it is often recommended to reduce the TFA content.
Q5: What is the recommended storage method for ATWLPPR peptide solutions?
A5: Once dissolved, it is best to prepare aliquots of the peptide solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability.
Troubleshooting Guide
Issue 1: Lyophilized peptide powder is difficult to dissolve in aqueous buffers (e.g., PBS, cell culture media).
-
Root Cause: The hydrophobic nature of the ATWLPPR peptide sequence.
-
Solution 1: Use of an Organic Solvent.
-
First, attempt to dissolve the peptide in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO).
-
Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.
-
Slowly add the dissolved peptide stock solution dropwise into your aqueous buffer while gently stirring. This gradual dilution helps prevent precipitation. Note: For cell-based assays, the final concentration of DMSO should typically be kept low (e.g., <0.5%) to avoid cytotoxicity.
-
-
Solution 2: pH Adjustment.
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The ATWLPPR peptide has a net positive charge due to the Arginine residue. Basic peptides are often more soluble in acidic solutions.
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Try dissolving the peptide in a small amount of 10% aqueous acetic acid and then dilute it with your desired buffer.
-
Issue 2: The peptide dissolves initially in an organic solvent but precipitates when diluted into an aqueous buffer.
-
Root Cause: The solubility limit of the peptide in the final aqueous solution has been exceeded.
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Solution 1: Reduce the Final Concentration. The simplest solution is to lower the final desired concentration of the peptide in your aqueous buffer.
-
Solution 2: Optimize the Dilution Process.
-
Ensure you are adding the concentrated organic stock solution to the aqueous buffer slowly while the buffer is being gently agitated.
-
Warming the aqueous buffer slightly (e.g., to 37°C) may help improve solubility during dilution, but be cautious of peptide degradation at higher temperatures.
-
-
Solution 3: Use of Chaotropic Agents. For non-cell-based assays, chaotropic agents like 6M guanidine hydrochloride can be used to dissolve the peptide before dilution. However, these agents are denaturing and must be removed or sufficiently diluted for most biological applications.
Issue 3: Variability in solubility between different batches of the peptide.
-
Root Cause: This can be due to minor differences in the lyophilization process or the amount of residual TFA.
-
Solution: Standardize Your Dissolution Protocol. Use a consistent, step-by-step protocol for dissolving each new batch of the peptide to ensure reproducibility. If TFA is suspected to be the primary issue, consider performing a salt exchange.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent | Concentration | Notes | Source |
| Water | ≥ 50 mg/mL (≥ 52.41 mM) | ||
| DMSO | Data not available | Recommended as a primary solvent for hydrophobic peptides. A stock concentration of 10-20 mg/mL is a reasonable starting point to test. | |
| PBS (pH 7.4) | Data not available | Solubility is expected to be lower than in water or acidic solutions. For basic peptides, a concentration of ≤1 mg/mL in PBS is often achievable. | |
| Cell Culture Media | Data not available | The final concentration is typically in the µM range. Prepare a concentrated stock in an appropriate solvent (e.g., water, DMSO) and then dilute to the final working concentration in the media. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
-
Pre-treatment: Allow the vial of lyophilized ATWLPPR peptide to equilibrate to room temperature before opening to prevent condensation. Briefly centrifuge the vial to collect all the powder at the bottom.
-
Solvent Selection:
-
For aqueous stock: Add the required volume of sterile, distilled water to the vial to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 100 µL of water to 1 mg of peptide).
-
For organic stock: Add the required volume of high-purity DMSO to the vial.
-
-
Dissolution:
-
Vortex the vial for 30-60 seconds.
-
If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Avoid overheating the sample.
-
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: TFA Removal by HCl Salt Exchange
This protocol is recommended for sensitive biological assays where TFA may interfere.
-
Dissolution: Dissolve the this compound in distilled water at a concentration of approximately 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.
-
Incubation: Let the solution stand at room temperature for at least one minute.
-
Lyophilization: Freeze the solution (e.g., in liquid nitrogen) and lyophilize overnight to obtain the peptide hydrochloride salt.
-
Repeat: For efficient TFA removal, it is recommended to repeat steps 1-4 at least two more times.
-
Final Step: After the final lyophilization, reconstitute the peptide in your desired buffer for the experiment.
(Adapted from LifeTein® protocols)
Visualizations
ATWLPPR Peptide Experimental Workflow
The following diagram outlines a typical experimental workflow for using the ATWLPPR peptide in an in vitro angiogenesis assay.
Caption: A typical experimental workflow using the ATWLPPR peptide.
VEGF/NRP-1 Signaling Pathway Inhibition by ATWLPPR
This diagram illustrates the signaling pathway initiated by VEGF binding to its receptors and how ATWLPPR interferes with this process.
Caption: Inhibition of VEGF/NRP-1 signaling by the ATWLPPR peptide.
References
- 1. VEGF binding to NRP1 is essential for VEGF stimulation of endothelial cell migration, complex formation between NRP1 and VEGFR2, and signaling via FAK Tyr407 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-function analysis of the antiangiogenic ATWLPPR peptide inhibiting VEGF(165) binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Optimizing ATWLPPR Peptide Concentration for Cell-Based Assays: A Technical Support Guide
Welcome to the technical support center for the ATWLPPR peptide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of the ATWLPPR peptide in various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the ATWLPPR peptide?
A1: The ATWLPPR peptide, also known as A7R, is a heptapeptide that functions as an anti-angiogenic agent. Its primary mechanism of action is the inhibition of the vascular endothelial growth factor (VEGF) signaling pathway. It specifically binds to Neuropilin-1 (NRP-1), a co-receptor for VEGF-A, thereby preventing VEGF-A from binding to NRP-1.[1][2] This disruption of the VEGF/NRP-1 interaction inhibits downstream signaling pathways that are crucial for angiogenesis, the formation of new blood vessels.[1] Some studies have also suggested that ATWLPPR can directly bind to the VEGF receptor 2 (VEGFR-2), further blocking VEGF-induced signaling.[3][4]
Q2: What is a recommended starting concentration for ATWLPPR in cell-based assays?
A2: Based on published IC50 values for its binding to NRP-1, a good starting point for most cell-based assays is in the low micromolar (µM) range. The reported IC50 values for ATWLPPR binding to NRP-1 vary, with figures such as 19 µM and a range of 60-84 µM being cited. Therefore, a concentration range of 10 µM to 100 µM is a reasonable starting point for dose-response experiments.
Q3: How should I prepare and store the ATWLPPR peptide?
A3: For optimal stability, the lyophilized ATWLPPR peptide should be stored at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. For preparing a stock solution, it is recommended to use a sterile, high-quality solvent such as sterile distilled water or a buffer appropriate for your cell culture system. Due to the potential for aggregation at high concentrations, it is advisable to first dissolve the peptide in a small amount of a solvent like DMSO and then dilute it with the aqueous buffer. For long-term storage of the stock solution, it is best to aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: Is the ATWLPPR peptide cytotoxic to cells?
A4: The ATWLPPR peptide has been used in various in vitro and in vivo studies without reports of significant cytotoxicity at effective concentrations. One study demonstrated the use of a very high concentration of ATWLPPR (8 mM) to competitively inhibit the uptake of a conjugated photosensitizer in human umbilical vein endothelial cells (HUVECs) without mentioning acute cytotoxic effects. However, as with any peptide, it is crucial to perform a cell viability assay (e.g., MTT or CCK-8 assay) with your specific cell line and experimental conditions to determine the non-toxic concentration range.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibitory effect observed | Peptide concentration is too low: The concentration of ATWLPPR may be insufficient to effectively block the VEGF/NRP-1 interaction in your specific assay. | Perform a dose-response experiment with a wider range of concentrations, for example, from 1 µM up to 200 µM, to determine the optimal inhibitory concentration. |
| Peptide degradation: The peptide may have degraded due to improper storage or handling. | Ensure the peptide is stored correctly (lyophilized at -20°C or -80°C, stock solutions in aliquots at -20°C or -80°C). Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| Low expression of NRP-1 or VEGFR-2 on cells: The target cells may not express sufficient levels of the receptors for ATWLPPR to exert its effect. | Verify the expression of NRP-1 and VEGFR-2 on your cell line using techniques like Western blotting, flow cytometry, or immunofluorescence. | |
| High background or unexpected results | Peptide aggregation: At high concentrations, peptides can aggregate, leading to non-specific effects or loss of activity. | Visually inspect the peptide solution for any precipitates. If aggregation is suspected, try dissolving the peptide in a small amount of an organic solvent like DMSO before diluting in your assay medium. Consider using a fresh stock solution. |
| Off-target effects: At very high concentrations, the peptide may have off-target effects unrelated to its intended mechanism of action. | Always include appropriate controls in your experiments, such as a scrambled peptide control with the same amino acid composition but a different sequence, to ensure the observed effects are specific to ATWLPPR. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or serum concentration in the media can affect the cellular response. | Standardize your cell culture protocols. Use cells within a consistent passage number range and ensure similar confluency at the start of each experiment. Be mindful of the serum concentration, as it contains growth factors that can influence the assay outcome. |
| Inaccurate peptide concentration: Errors in weighing or diluting the peptide can lead to variability. | Use a calibrated microbalance for weighing the lyophilized peptide. Perform serial dilutions carefully and use fresh tips for each dilution step. |
Data Presentation
The following tables summarize expected outcomes for key cell-based assays when using ATWLPPR. Please note that the exact effective concentrations can vary depending on the cell line, assay conditions, and the concentration of VEGF used for stimulation.
Table 1: Effect of ATWLPPR on Endothelial Cell Proliferation (e.g., HUVECs)
| ATWLPPR Concentration (µM) | Expected Inhibition of VEGF-induced Proliferation |
| 0 (VEGF only) | 100% (Positive Control) |
| 1 - 10 | Low to moderate inhibition |
| 10 - 50 | Moderate to high inhibition |
| 50 - 100 | High to maximal inhibition |
| > 100 | Maximal inhibition (potential for off-target effects) |
Table 2: Effect of ATWLPPR on Endothelial Cell Migration (e.g., Boyden Chamber Assay)
| ATWLPPR Concentration (µM) | Expected Inhibition of VEGF-induced Migration |
| 0 (VEGF only) | 100% (Positive Control) |
| 1 - 10 | Low to moderate inhibition |
| 10 - 50 | Moderate to high inhibition |
| 50 - 100 | High to maximal inhibition |
| > 100 | Maximal inhibition |
Table 3: Effect of ATWLPPR on Endothelial Cell Tube Formation
| ATWLPPR Concentration (µM) | Expected Inhibition of VEGF-induced Tube Formation |
| 0 (VEGF only) | Well-formed tubular network (Positive Control) |
| 1 - 10 | Partial disruption of tube network |
| 10 - 50 | Significant disruption, incomplete tubes |
| 50 - 100 | Minimal to no tube formation |
| > 100 | No tube formation |
Experimental Protocols
Cell Viability Assay (MTT Assay)
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Seed cells (e.g., HUVECs) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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The next day, replace the medium with fresh medium containing various concentrations of ATWLPPR (e.g., 0, 1, 10, 50, 100, 200 µM).
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Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
-
Coat the underside of the Boyden chamber insert membrane (e.g., 8 µm pore size) with a chemoattractant like fibronectin and allow it to dry.
-
Place the inserts into the wells of a 24-well plate.
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In the lower chamber, add medium containing VEGF as a chemoattractant.
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In the upper chamber, add a suspension of endothelial cells (e.g., 5 x 10^4 cells) in serum-free medium containing different concentrations of ATWLPPR.
-
Incubate the plate at 37°C for 4-6 hours.
-
After incubation, remove the non-migrated cells from the upper side of the membrane with a cotton swab.
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Fix and stain the migrated cells on the lower side of the membrane (e.g., with crystal violet).
-
Count the number of migrated cells in several fields of view under a microscope.
Endothelial Cell Tube Formation Assay
-
Thaw Matrigel or a similar basement membrane extract on ice and coat the wells of a 96-well plate.
-
Allow the Matrigel to solidify by incubating at 37°C for 30-60 minutes.
-
Prepare a suspension of endothelial cells (e.g., 1-2 x 10^4 cells/well) in medium containing VEGF and different concentrations of ATWLPPR.
-
Gently add the cell suspension to the Matrigel-coated wells.
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Incubate the plate at 37°C for 4-18 hours.
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Observe the formation of tube-like structures using a microscope.
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Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Visualizations
References
- 1. The Neuropilin-1 Inhibitor, ATWLPPR Peptide, Prevents Experimental Diabetes-Induced Retinal Injury by Preserving Vascular Integrity and Decreasing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-function analysis of the antiangiogenic ATWLPPR peptide inhibiting VEGF(165) binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Preventing ATWLPPR Peptide Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of the ATWLPPR peptide in solution.
Frequently Asked Questions (FAQs)
Q1: What is the ATWLPPR peptide and what are its storage recommendations?
ATWLPPR is a heptapeptide (Ala-Thr-Trp-Leu-Pro-Pro-Arg) that acts as a specific antagonist to Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR).[1] It functions by binding to VEGFR2, thereby inhibiting the binding of VEGF and preventing VEGF-induced angiogenesis.[1] For optimal stability, lyophilized ATWLPPR peptide should be stored at -80°C for up to two years or -20°C for up to one year, protected from moisture and light.[1][2] Once in solution, it is recommended to store aliquots at -80°C for up to 6 months or -20°C for one month.[1]
Q2: My ATWLPPR peptide solution is losing activity. What are the common causes of peptide degradation in solution?
Peptide degradation in an aqueous environment can occur through several chemical and physical pathways.
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Chemical Instability: This involves the breaking or formation of covalent bonds.
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Oxidation: The Tryptophan (Trp) residue in ATWLPPR is particularly susceptible to oxidation. This can be caused by dissolved oxygen, trace metal ions, or light exposure.
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Hydrolysis: Cleavage of the peptide backbone can occur, and is often catalyzed by acidic or basic conditions.
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Deamidation: While ATWLPPR does not contain Asparagine (Asn) or Glutamine (Gln), which are most prone to deamidation, this is a common degradation pathway for other peptides.
-
-
Physical Instability: This involves changes in the peptide's structure without altering its chemical composition.
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Aggregation: Peptide molecules can stick together, forming larger complexes that may precipitate out of solution.
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Adsorption: The peptide can adsorb to the surface of storage containers, especially those made of glass, leading to a decrease in the effective concentration.
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Q3: The Tryptophan (Trp) residue in ATWLPPR is aromatic. Is it sensitive to light?
Yes, peptides containing aromatic residues like Tryptophan are susceptible to light-induced oxidation. The mechanisms are complex but can involve the formation of reactive oxygen species that degrade the peptide. It is crucial to protect ATWLPPR solutions from light during storage and handling.
Q4: How can I minimize the risk of proteolytic degradation?
While ATWLPPR is a synthetic peptide and less susceptible to proteolysis than larger proteins, contamination with proteases can still be a concern, especially in biological assays.
-
Work in a sterile environment: Use sterile buffers and handle the peptide solution in a laminar flow hood to prevent microbial contamination, which can introduce proteases.
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Incorporate protease inhibitors: If the experimental context allows, a cocktail of protease inhibitors can be added to the solution to inactivate a broad range of proteases.
-
Terminal modifications: For custom synthesis, acetylating the N-terminus and amidating the C-terminus can increase resistance to peptidases.
Troubleshooting Guides
Issue 1: Rapid Loss of Peptide Purity or Activity
If you observe a rapid decline in the purity (e.g., via HPLC analysis) or biological activity of your ATWLPPR solution, consider the following troubleshooting steps.
| Potential Cause | Recommended Action |
| Oxidation | 1. Degas Buffers: Before dissolving the peptide, degas your buffer to remove dissolved oxygen. 2. Inert Atmosphere: Work under an inert gas like nitrogen or argon, especially during reconstitution and aliquoting. 3. Antioxidants: If compatible with your assay, consider adding antioxidants like Dithiothreitol (DTT) to the buffer. 4. Chelating Agents: Use a chelating agent such as EDTA to sequester metal ions that can catalyze oxidation. |
| Hydrolysis | 1. pH Optimization: Maintain the pH of the solution within a stable range, typically between pH 5 and 7. Avoid strongly acidic or basic conditions. 2. Temperature Control: Store the peptide solution at recommended low temperatures (-20°C or -80°C) to slow the rate of hydrolysis. |
| Improper Storage | 1. Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. 2. Correct Temperature: For long-term storage, -80°C is preferable to -20°C. Avoid using frost-free freezers due to their temperature fluctuations. 3. Light Protection: Store vials in the dark or use amber vials to prevent photodegradation. |
Issue 2: Peptide is Precipitating Out of Solution
Precipitation indicates that the peptide is aggregating or has low solubility under the current conditions.
| Potential Cause | Recommended Action |
| pH is Near the Isoelectric Point (pI) | 1. Determine pI: Calculate the theoretical pI of ATWLPPR. 2. Adjust Buffer pH: Adjust the buffer pH to be at least 2 units away from the pI. This ensures the peptide has a net charge, promoting repulsion between molecules and increasing solubility. |
| High Concentration | 1. Dilute the Solution: The peptide may be too concentrated for the chosen buffer. Try dissolving it at a higher concentration in a minimal amount of a suitable solvent first, then diluting it to the final concentration with your buffer. |
| Aggregation Due to Stress | 1. Avoid Agitation: Vigorous vortexing or shaking can induce aggregation. Mix by gentle pipetting or inversion. 2. Temperature Sensitivity: Assess if temperature changes are causing aggregation. Store at a constant, recommended temperature. |
| Surface Adsorption | 1. Use Low-Binding Vials: Switch to polypropylene or other low-protein-binding vials to minimize adsorption to the container surface. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized ATWLPPR Peptide
This protocol outlines the general steps for reconstituting a lyophilized peptide to create a stock solution.
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture, which can degrade the peptide.
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Solvent Selection: The choice of solvent depends on the peptide's properties. For a peptide like ATWLPPR with a net positive charge (due to the Arginine residue), sterile distilled water or a buffer with a slightly acidic pH (e.g., pH 5-6) is a good starting point.
-
Reconstitution: Add the desired volume of the chosen solvent to the vial.
-
Dissolution: Gently swirl or pipette up and down to dissolve the peptide. If solubility is an issue, sonication for a few minutes may help. Avoid vigorous vortexing.
-
Aliquoting: Once fully dissolved, immediately divide the stock solution into single-use, low-protein-binding aliquots.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Stability Assessment by RP-HPLC
This protocol provides a framework for a time-course study to evaluate the stability of your ATWLPPR solution under specific storage conditions.
-
Preparation: Reconstitute the ATWLPPR peptide as described in Protocol 1 to create a stock solution.
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Time-Zero Analysis (T0): Immediately analyze an aliquot of the freshly prepared solution using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method to determine the initial purity. This serves as your baseline.
-
Incubation: Store the remaining aliquots under the conditions you wish to test (e.g., different temperatures, light exposure).
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Time-Point Analysis: At predetermined intervals (e.g., 24h, 48h, 1 week), remove an aliquot from each condition and analyze it by RP-HPLC.
-
Data Analysis: Compare the chromatograms from each time point to the T0 sample. A decrease in the area of the main peptide peak and the appearance of new peaks indicate degradation. Calculate the percentage of remaining intact peptide over time.
Table 1: Example Stability Data for a Peptide under Different Conditions
| Storage Condition | Time Point | % Intact Peptide Remaining |
| 4°C, Dark | 0 hours | 100% |
| 24 hours | 98% | |
| 7 days | 92% | |
| 25°C, Light | 0 hours | 100% |
| 24 hours | 85% | |
| 7 days | 60% | |
| -20°C, Dark | 0 hours | 100% |
| 24 hours | 100% | |
| 7 days | 99% |
Visualizations
Caption: Troubleshooting workflow for ATWLPPR peptide instability.
Caption: Common degradation pathways for peptides in solution.
References
Technical Support Center: Troubleshooting ATWLPPR Peptide In Vivo Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the ATWLPPR peptide. This guide provides detailed troubleshooting assistance, frequently asked questions (FAQs), and experimental protocols to address challenges related to the in vivo stability of the ATWLPPR peptide.
Frequently Asked Questions (FAQs)
Q1: My ATWLPPR peptide appears to have low efficacy in vivo. Could this be due to poor stability?
A1: Yes, low in vivo efficacy is often linked to poor peptide stability. Unmodified short peptides like ATWLPPR are susceptible to rapid degradation by proteases in the blood and tissues, as well as rapid clearance by the kidneys. Most short peptides have an in vivo half-life of only 2-30 minutes, which may not be sufficient to achieve a therapeutic effect.[1][2] It is crucial to assess the stability of your specific ATWLPPR construct in a relevant biological matrix.
Q2: What are the known degradation pathways for the ATWLPPR peptide?
A2: While the exact degradation pathway for the unmodified ATWLPPR peptide is not extensively documented, studies on ATWLPPR and its analogs suggest that the C-terminal arginine is a primary cleavage site.[3] Carboxypeptidases present in plasma can cleave this critical residue, leading to a loss of activity as the C-terminal arginine is essential for binding to Neuropilin-1 (NRP-1).[3][4] Additionally, a study on a conjugated form of ATWLPPR (TPC-Ahx-ATWLPPR) identified a major degradation product as TPC-Ahx-A, indicating cleavage after the alanine residue. Degradation was observed to occur in organs of the reticuloendothelial system and within lysosomes of endothelial cells.
Q3: A conjugate of ATWLPPR was reported to be stable in plasma for 24 hours. Why am I seeing rapid degradation of my peptide?
A3: The stability of a peptide can be significantly influenced by conjugation to other molecules. The study you are referring to examined a large photosensitizer conjugate (TPC-Ahx-ATWLPPR). This conjugation can sterically hinder access of proteases to the peptide backbone, thereby increasing its stability in plasma in vitro. However, the same study showed that this conjugate was degraded in vivo. Another study suggested the conjugate was stable for up to 2 hours in vivo, but this may be dependent on the specific experimental conditions. If you are using the unmodified ATWLPPR peptide, it is expected to have a much shorter half-life than a large conjugate.
Q4: How can I improve the in vivo stability of my ATWLPPR peptide?
A4: Several strategies can be employed to enhance the in vivo stability of ATWLPPR:
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N-terminal and C-terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect the peptide from degradation by aminopeptidases and carboxypeptidases, respectively.
-
Amino Acid Substitution: Replacing L-amino acids with D-amino acids at susceptible cleavage sites can render the peptide resistant to proteolysis.
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PEGylation: Conjugating polyethylene glycol (PEG) to the peptide can increase its hydrodynamic size, reducing renal clearance and sterically shielding it from proteases.
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Cyclization: Cyclizing the peptide can make it less flexible and less accessible to proteases.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in in vivo experiments.
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Possible Cause: Degradation of the ATWLPPR peptide in the formulation before injection or rapid degradation immediately after administration.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent in vivo results.
Issue 2: Lower than expected plasma concentration of ATWLPPR.
-
Possible Cause: Rapid clearance and/or extensive enzymatic degradation of the peptide in vivo.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low plasma concentration.
Data Presentation
Table 1: Stability of ATWLPPR Conjugate in Biological Matrices
| Peptide Construct | Biological Matrix | Incubation Time | Stability | Reference |
| TPC-Ahx-ATWLPPR | Human Plasma | 24 hours | Stable | |
| TPC-Ahx-ATWLPPR | Mouse Plasma | 24 hours | Stable | |
| TPC-Ahx-ATWLPPR | Glioma-bearing nude mice (in vivo) | > 2 hours | Degraded | |
| TPC-Ahx-ATWLPPR | Glioma-bearing nude mice (in vivo) | up to 2 hours | Not Degraded |
Note: The in vivo half-life of the unmodified ATWLPPR peptide has not been definitively reported in the literature. Short, unmodified peptides typically have a half-life of 2-30 minutes in vivo.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general method to assess the stability of the ATWLPPR peptide in plasma.
1. Materials:
-
ATWLPPR peptide stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO or water)
-
Pooled plasma (from the species of interest, e.g., mouse or human), anticoagulated with heparin or EDTA
-
Precipitation solution (e.g., acetonitrile with 1% trifluoroacetic acid)
-
Internal standard (a stable peptide with similar properties but different mass)
-
LC-MS/MS system
2. Procedure:
-
Thaw plasma at 37°C and centrifuge to remove any precipitates.
-
Pre-warm the plasma to 37°C.
-
Spike the ATWLPPR peptide into the plasma to a final concentration of 1-10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately stop the reaction by adding 3 volumes of cold precipitation solution containing the internal standard.
-
Vortex vigorously and incubate on ice for 20 minutes to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Quantify the remaining intact ATWLPPR peptide by comparing its peak area to that of the internal standard.
3. Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of remaining peptide against time and determine the half-life (t½) by fitting the data to a one-phase decay model.
Protocol 2: Identification of Peptide Cleavage Sites by MALDI-TOF Mass Spectrometry
This protocol provides a method to identify the degradation products of ATWLPPR after incubation in plasma.
1. Materials:
-
Samples from the plasma stability assay (supernatants after protein precipitation)
-
MALDI-TOF mass spectrometer
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)
2. Procedure:
-
Lyophilize the supernatant from the desired time point of the plasma stability assay to concentrate the peptide fragments.
-
Reconstitute the dried sample in a small volume of 0.1% TFA.
-
Prepare the MALDI target plate by spotting 0.5 µL of the sample and immediately adding 0.5 µL of the MALDI matrix solution.
-
Allow the spot to air dry completely.
-
Acquire the mass spectrum in the appropriate mass range for the ATWLPPR peptide and its potential fragments.
-
Compare the mass spectrum of the incubated sample to the 0-minute time point to identify new peaks corresponding to degradation products.
-
Perform MS/MS analysis on the new peaks to determine their amino acid sequence and identify the cleavage site.
Mandatory Visualization
ATWLPPR Mechanism of Action
ATWLPPR is a heptapeptide that functions as an antagonist of Neuropilin-1 (NRP-1), a co-receptor for Vascular Endothelial Growth Factor A165 (VEGF-A165). By binding to NRP-1, ATWLPPR prevents the formation of the VEGF-A165/NRP-1/VEGFR2 signaling complex, thereby inhibiting downstream signaling pathways that promote angiogenesis.
Caption: ATWLPPR inhibits VEGF-A165/NRP-1 signaling.
Experimental Workflow for Plasma Stability Assay
The following diagram illustrates the key steps in determining the in vitro plasma stability of the ATWLPPR peptide.
Caption: Workflow for in vitro plasma stability assay.
Logical Relationship for Improving Peptide Stability
This diagram outlines the decision-making process for selecting a strategy to improve the in vivo stability of the ATWLPPR peptide.
Caption: Decision tree for enhancing peptide stability.
References
- 1. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-function analysis of the antiangiogenic ATWLPPR peptide inhibiting VEGF(165) binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
ATWLPPR Peptide TFA Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the ATWLPPR peptide, supplied as a trifluoroacetate (TFA) salt.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of the ATWLPPR peptide?
A1: The ATWLPPR peptide is a heptapeptide identified through phage display library screening.[1] Its primary and intended targets are Neuropilin-1 (NRP-1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3] It acts as a competitive antagonist, inhibiting the binding of Vascular Endothelial Growth Factor (VEGF), particularly the VEGF165 isoform, to these receptors.[1][4] This inhibition disrupts the formation of the VEGF165/NRP-1/VEGFR2 complex, which in turn downregulates VEGF-induced signaling pathways involved in angiogenesis.
Q2: Does ATWLPPR have known off-target binding to other receptors?
A2: Current research indicates that ATWLPPR is selective for NRP-1 and VEGFR-2. Studies have shown that it does not bind to VEGFR-1 or heparin, suggesting a degree of specificity. One study reported an IC50 of 19 µM for ATWLPPR binding to NRP-1. While comprehensive screening against a wide range of receptors (e.g., kinome-wide screens) is not extensively reported in the public domain, the available literature points towards a selective binding profile. However, it is always recommended to validate the peptide's activity and specificity within your experimental system.
Q3: What is the significance of the TFA salt formulation of the peptide?
A3: ATWLPPR is often supplied as a trifluoroacetate (TFA) salt, which is a byproduct of the solid-phase peptide synthesis and purification process, specifically from reversed-phase high-performance liquid chromatography (RP-HPLC). While TFA is essential for obtaining a high-purity peptide, residual TFA in the final product can have biological effects, which may be misinterpreted as off-target effects of the peptide itself.
Q4: Can the TFA counter-ion influence experimental results?
A4: Yes, the trifluoroacetate counter-ion can have direct biological effects and may interfere with assays. For instance, TFA has been reported to alter the secondary structure of peptides and in some cases, induce aggregation. It can also directly impact cell health, with some studies showing it can inhibit the proliferation of certain cell types. Therefore, it is crucial to consider the potential effects of TFA when interpreting experimental data.
Q5: How can I control for the potential effects of TFA in my experiments?
A5: To mitigate the potential confounding effects of TFA, researchers can include a "vehicle control" in their experimental design. This would involve treating cells or tissues with a solution containing TFA at a concentration equivalent to that present in the peptide stock solution. Additionally, if TFA interference is suspected, techniques like TFA/acetate or TFA/HCl exchange can be employed to replace the TFA counter-ion.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected biological activity | Off-target effects of TFA: Residual TFA in the peptide preparation may be causing cellular responses independent of the peptide's intended activity. | 1. Include a TFA vehicle control: Prepare a solution with the same concentration of TFA as in your peptide stock and test its effect on your cells. 2. Perform a salt exchange: If TFA effects are confirmed, consider exchanging the TFA for a more biologically compatible counter-ion like acetate or hydrochloride. |
| Peptide aggregation: Hydrophobic peptides can be prone to aggregation, which can lead to a loss of activity or non-specific effects. | 1. Optimize solubilization: Follow a step-wise solubilization protocol. Start with sterile water, and if the peptide is insoluble, try adjusting the pH or using a small amount of an organic solvent like DMSO before diluting with your aqueous buffer. 2. Sonication: Use a bath sonicator to aid in the dissolution of the peptide. | |
| Poor peptide solubility | Hydrophobic nature of the peptide: ATWLPPR contains hydrophobic residues which can make it difficult to dissolve in aqueous solutions. | 1. Initial dissolution in organic solvent: Dissolve the peptide in a minimal amount of DMSO or DMF, and then slowly add the aqueous buffer while vortexing. 2. pH adjustment: Based on the peptide's isoelectric point, adjust the pH of the buffer to increase solubility. For basic peptides, an acidic buffer may be beneficial, and for acidic peptides, a basic buffer may be required. |
| TFA salt form: The TFA salt form can sometimes influence the solubility of a peptide. | 1. Standardize dissolution protocol: Ensure you are using a consistent method for dissolving the peptide across all experiments. | |
| Loss of peptide activity over time | Peptide degradation: Peptides can be susceptible to degradation by proteases present in serum-containing media or by oxidation of sensitive residues like Tryptophan. | 1. Use protease inhibitors: If working with cell culture media containing serum, consider adding a protease inhibitor cocktail. 2. Aliquot and store properly: Aliquot the peptide stock solution to avoid multiple freeze-thaw cycles and store at -80°C for long-term stability. 3. Use fresh solutions: Prepare fresh working solutions of the peptide for each experiment. |
Quantitative Data Summary
| Target | Peptide | Assay Type | Reported Value | Reference |
| Neuropilin-1 (NRP-1) | ATWLPPR | Binding Assay | IC50 = 19 µM | |
| VEGFR-2 (KDR) | ATWLPPR | VEGF Binding Inhibition | Completely abolished VEGF binding | |
| VEGFR-1 (Flt-1) | ATWLPPR | Binding Assay | No binding observed | |
| Heparin | ATWLPPR | Binding Assay | No binding observed |
Experimental Protocols
Protocol 1: Endothelial Cell Tube Formation Assay
This assay is used to assess the pro- or anti-angiogenic potential of a compound in vitro.
-
Plate Preparation: Thaw basement membrane matrix (e.g., Matrigel®) on ice and pipette into a 24-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in conditioned media containing the ATWLPPR peptide at the desired concentrations. Seed the cells onto the solidified matrix.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2. Tube formation typically occurs within 2-12 hours.
-
Visualization and Quantification: Visualize the tube network using a phase-contrast microscope. For quantitative analysis, cells can be pre-labeled with a fluorescent dye like Calcein AM, and the tube length and number of branch points can be quantified using imaging software.
Protocol 2: VEGF Binding Assay
This protocol is to determine the ability of ATWLPPR to inhibit the binding of VEGF to its receptors on cells.
-
Cell Culture: Culture cells expressing NRP-1 and/or VEGFR-2 (e.g., Porcine Aortic Endothelial cells transfected with NRP-1) in appropriate culture vessels.
-
Incubation with Peptide: Pre-incubate the cells with varying concentrations of the ATWLPPR peptide for a specified time at 37°C.
-
Addition of Labeled VEGF: Add a constant concentration of labeled VEGF (e.g., 125I-VEGF165 or biotinylated VEGF) to the wells and incubate to allow for binding.
-
Washing: Wash the cells multiple times with cold binding buffer to remove unbound labeled VEGF.
-
Quantification: Lyse the cells and quantify the amount of bound labeled VEGF using a suitable detection method (e.g., gamma counter for 125I or a colorimetric assay for biotin).
-
Data Analysis: Determine the concentration of ATWLPPR that inhibits 50% of the specific binding of VEGF (IC50).
Visualizations
Caption: ATWLPPR inhibits angiogenesis by blocking VEGF binding to NRP-1 and VEGFR-2.
References
- 1. The Neuropilin-1 Inhibitor, ATWLPPR Peptide, Prevents Experimental Diabetes-Induced Retinal Injury by Preserving Vascular Integrity and Decreasing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A Novel Blood–Brain Barrier-Penetrating and Vascular-Targeting Chimeric Peptide Inhibits Glioma Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-function analysis of the antiangiogenic ATWLPPR peptide inhibiting VEGF(165) binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Trifluoroacetic Acid (TFA) from Synthetic Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of trifluoroacetic acid (TFA) from synthetic peptides. Residual TFA from synthesis and purification processes can significantly impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic peptide sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin.[1][2][3][4] It is also frequently used as an ion-pairing agent during purification by reverse-phase high-performance liquid chromatography (RP-HPLC) to improve peak separation and shape.[1] While subsequent lyophilization removes the free, unbound TFA, the acid can remain as a counterion, forming a salt with the positively charged amino groups (N-terminus and side chains of basic residues like Lysine, Arginine, and Histidine) of the peptide. Consequently, synthetic peptides are typically delivered as TFA salts.
Q2: How can residual TFA affect my biological experiments?
A2: Residual TFA can significantly interfere with biological assays in several ways:
-
Cytotoxicity: TFA can be toxic to cells, even at nanomolar concentrations, leading to reduced cell viability, inhibition of cell proliferation, and apoptosis in cell-based assays. This can obscure the true biological activity of the peptide.
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Alteration of Peptide Structure and Function: TFA counterions can alter the secondary structure, solubility, and aggregation properties of peptides. This may affect the peptide's interaction with its biological target.
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Interference with Assays: The strong acidity of TFA can denature pH-sensitive proteins and enzymes. It can also interfere with assays by mimicking phosphate groups in binding sites, potentially inhibiting kinases and other enzymes. Furthermore, TFA has a strong absorbance band that can interfere with spectroscopic measurements, such as those used for secondary structure determination.
Q3: When is it critical to remove TFA from my peptide?
A3: TFA removal is highly recommended, and often essential, for the following applications:
-
Cell-based assays: Due to its cytotoxic effects, TFA should be removed for any experiments involving live cells, such as proliferation, viability, and signaling assays.
-
In vivo studies: For peptides intended for use in animal models or clinical studies, TFA must be removed due to its toxicity and potential to cause an immune response. Regulatory guidelines for Active Pharmaceutical Ingredients (APIs) often require TFA levels to be below 0.1%.
-
Structural biology studies: To ensure the peptide adopts its native conformation for techniques like NMR or crystallography, removing the influential TFA counterion is crucial.
-
Enzymatic and receptor-binding assays: To avoid potential inhibition or denaturation of proteins, TFA levels should be minimized.
Q4: What are the common methods for removing TFA?
A4: The most common methods for TFA removal involve exchanging the TFA counterion for a more biologically compatible one, such as chloride (HCl) or acetate. The primary techniques are:
-
TFA/HCl Exchange via Lyophilization: This is a widely used method that involves dissolving the peptide in a dilute solution of hydrochloric acid (HCl) and then lyophilizing (freeze-drying) the sample. This process is typically repeated several times to ensure complete exchange.
-
Ion-Exchange Chromatography: This method uses a column with a resin that has a high affinity for TFA, effectively trapping it while allowing the peptide with the new counterion (e.g., acetate) to pass through.
-
Reverse-Phase HPLC: The same HPLC system used for purification can be adapted for TFA removal. The peptide is loaded onto the column and washed with a mobile phase containing a different acid, such as acetic acid, to replace the TFA.
Troubleshooting Guide
Problem 1: I see unexpected cytotoxicity or inhibition in my cell-based assay.
-
Possible Cause: Residual TFA in your peptide sample is likely causing these effects.
-
Solution: It is crucial to perform a counterion exchange to replace the TFA with a more biocompatible counterion like chloride or acetate. For most cell-based applications, aiming for a residual TFA level of less than 1% is recommended.
Problem 2: My peptide has poor solubility in my aqueous assay buffer.
-
Possible Cause: TFA counterions can sometimes affect the solubility of a peptide.
-
Solution:
-
Counterion Exchange: Exchanging TFA for acetate or hydrochloride may improve solubility in your specific buffer.
-
Test Different Buffers: The solubility of a peptide is highly dependent on the pH of the solution. Experiment with buffers at different pH values.
-
Use a Co-solvent: If the peptide is still difficult to dissolve, try dissolving it in a small amount of an organic solvent like DMSO, and then slowly add it to your aqueous buffer.
-
Problem 3: I performed a TFA/HCl exchange, but I'm not sure if all the TFA was removed.
-
Possible Cause: The exchange may have been incomplete. The efficiency of the exchange depends on factors like the number of lyophilization cycles and the concentration of the HCl solution used.
-
Solution:
-
Increase Lyophilization Cycles: Repeating the dissolution in HCl and lyophilization process 2-3 times is often necessary for complete removal.
-
Optimize HCl Concentration: Studies have shown that using a 10 mM HCl solution is effective for TFA removal. Concentrations between 2 mM and 10 mM are generally recommended to avoid peptide modification while ensuring efficient exchange.
-
Analytical Quantification: To confirm the removal of TFA, analytical techniques such as 19F-NMR, FT-IR, or HPLC with an evaporative light-scattering detector (ELSD) can be used to quantify the residual TFA content. Ion chromatography is another sensitive method for this purpose.
-
Decision-Making Workflow for TFA Removal
The following diagram provides a logical workflow to help you decide on the appropriate strategy for dealing with TFA in your synthetic peptide.
Caption: Workflow for selecting a suitable TFA removal strategy.
Quantitative Data Summary
The efficiency of TFA removal can vary depending on the method and the number of cycles performed. The table below summarizes the reduction of TFA content using the TFA/HCl exchange method with varying HCl concentrations and cycles.
| HCl Concentration | Number of Exchange Cycles | Residual TFA Content (% w/w) |
| 2 mM | 1 | > 1% |
| 2 mM | 2 | > 1% |
| 2 mM | 3 | < 1% |
| 5 mM | 1 | > 1% |
| 5 mM | 2 | < 1% |
| 10 mM | 1 | < 1% |
| 100 mM | 1 | < 1% |
Data adapted from a study on the systematic investigation of TFA removal. The initial TFA content was approximately 33% (w/w). A residual TFA content of <1% is generally considered acceptable for biological assays.
Experimental Protocols
Protocol 1: TFA/HCl Exchange via Lyophilization
This is the most common method for replacing TFA with chloride counterions.
Materials:
-
Peptide-TFA salt
-
High-purity water
-
100 mM HCl stock solution
-
Lyophilizer
Procedure:
-
Dissolve the peptide-TFA salt in high-purity water at a concentration of approximately 1 mg/mL. A phosphate buffer (e.g., 50 mM phosphate, 100 mM NaCl) can also be used.
-
Add the 100 mM HCl stock solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. A concentration of 10 mM is often optimal.
-
Allow the solution to stand at room temperature for at least one minute.
-
Freeze the solution. For best results, flash-freeze in liquid nitrogen. Alternatively, use a -80°C or -20°C freezer.
-
Lyophilize the frozen sample overnight until all the liquid has been removed.
-
To ensure complete exchange, repeat the cycle by re-dissolving the lyophilized peptide powder in the dilute HCl solution (step 2) and repeating the freezing (step 4) and lyophilization (step 5) steps. Two to three cycles are typically sufficient.
-
After the final lyophilization, the peptide is in the hydrochloride salt form. Re-dissolve it in the desired buffer for your experiment.
Protocol 2: TFA/Acetate Exchange using Anion-Exchange Resin
This method is useful when an acetate salt form of the peptide is desired.
Materials:
-
Peptide-TFA salt
-
Strong anion-exchange resin
-
1 M Sodium Acetate solution
-
High-purity water
-
Chromatography column
Procedure:
-
Prepare a small chromatography column with a strong anion-exchange resin. The amount of resin should provide a 10- to 50-fold excess of anion-exchange sites relative to the amount of TFA in the peptide sample.
-
Equilibrate the resin by eluting the column with a 1 M sodium acetate solution.
-
Wash the column thoroughly with high-purity water to remove any excess sodium acetate.
-
Dissolve the peptide-TFA salt in high-purity water and apply the solution to the prepared column.
-
Elute the peptide from the column with high-purity water, collecting the fractions.
-
Combine the fractions containing the peptide.
-
Lyophilize the pooled fractions to obtain the peptide as an acetate salt.
Protocol 3: TFA Exchange using Reverse-Phase HPLC
This method leverages the hydrophobicity of the peptide to perform the counterion exchange on an RP-HPLC column.
Materials:
-
Peptide-TFA salt
-
RP-HPLC system with a C18 column
-
Mobile phase A: 0.1% Acetic Acid in water
-
Mobile phase B: Acetonitrile with 0.1% Acetic Acid
Procedure:
-
Equilibrate the C18 HPLC column with the mobile phase containing the desired counterion (e.g., 0.1% acetic acid in water).
-
Dissolve the purified peptide-TFA salt in a minimal amount of mobile phase A.
-
Inject the peptide solution onto the equilibrated column.
-
Wash the column with a sufficient volume of the acetic acid-containing buffer to ensure that the unretained TFA is completely eluted from the column.
-
Elute the peptide using a gradient of acetonitrile containing acetic acid.
-
Collect the fractions containing the purified peptide.
-
Lyophilize the collected fractions to obtain the peptide as the acetate salt.
References
Technical Support Center: ATWLPPR Peptide and the Influence of TFA Counterion
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential impact of the trifluoroacetate (TFA) counterion on the bioactivity of the ATWLPPR peptide. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the ATWLPPR peptide and what is its mechanism of action?
A1: The ATWLPPR peptide, also known as A7R, is a synthetic heptapeptide that functions as an anti-angiogenic agent.[1][2][3] Its primary mechanism of action is to specifically bind to Neuropilin-1 (NRP-1), a co-receptor for Vascular Endothelial Growth Factor A (VEGF-A).[1][4] By binding to NRP-1, ATWLPPR competitively inhibits the binding of VEGF-A, thereby blocking downstream signaling pathways that lead to angiogenesis, the formation of new blood vessels. This inhibitory action has shown potential in reducing tumor growth and has protective effects in conditions like diabetic retinopathy.
Q2: What is a TFA counterion and why is it present in my ATWLPPR peptide sample?
A2: Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis and purification of peptides. It is used to cleave the synthesized peptide from the resin and as an ion-pairing agent during High-Performance Liquid Chromatography (HPLC) purification. After purification and lyophilization, residual TFA remains bound to positively charged amino acid residues (like Arginine in ATWLPPR) as a trifluoroacetate anion, forming a TFA salt of the peptide. Therefore, commercially available synthetic peptides are often supplied as TFA salts.
Q3: Can the TFA counterion affect the bioactivity of my ATWLPPR peptide?
A3: Yes, the TFA counterion has the potential to affect the bioactivity of peptides, including ATWLPPR. Residual TFA can interfere with cellular assays, in some cases inhibiting cell proliferation and in others promoting it. It can also alter the pH of assay solutions, which is critical for enzyme kinetics, and in some in vivo settings, it may lead to the trifluoroacetylation of proteins, potentially eliciting an immune response. The impact of TFA is often dose-dependent and can be a source of experimental variability and inconsistent results.
Q4: When should I consider exchanging the TFA counterion for a different one, like hydrochloride (HCl) or acetate?
A4: You should consider a counterion exchange under the following circumstances:
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Inconsistent or unexpected results: If you observe high variability in your bioassay results that cannot be attributed to other factors.
-
Sensitive cell-based assays: When working with cell lines that are particularly sensitive to acidic conditions or chemical contaminants.
-
In vivo studies: To avoid potential confounding effects of TFA on the immune system or other physiological responses.
-
Structure-activity relationship studies: When precise determination of the peptide's intrinsic activity is crucial, and you need to eliminate any contribution from the counterion.
Q5: How can I determine the amount of TFA in my peptide sample?
A5: Several analytical methods can be used to quantify the amount of TFA in a peptide sample:
-
¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance): A direct and quantitative method.
-
Ion Chromatography (IC): Separates and quantifies trifluoroacetate anions.
-
HPLC with Evaporative Light-Scattering Detector (ELSD): Allows for the detection of non-volatile compounds like TFA salts.
-
Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR): Can be used to monitor the removal of TFA.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in NRP-1 binding assays.
-
Possible Cause: The acidic nature of the TFA counterion might be altering the local pH of your binding buffer, affecting the protein-peptide interaction.
-
Troubleshooting Steps:
-
Verify pH: After preparing your final assay solution containing the ATWLPPR-TFA peptide, re-verify the pH to ensure it is within the optimal range for the NRP-1 and VEGF-A interaction.
-
TFA Control: Run a control experiment with a TFA salt solution (e.g., sodium trifluoroacetate) at concentrations equivalent to those in your peptide dilutions to see if TFA alone has an effect on the assay components.
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Counterion Exchange: Perform a counterion exchange to ATWLPPR-HCl (see protocol below) and repeat the binding assay to determine if a more biologically neutral counterion yields more consistent results.
-
Issue 2: High background or unexpected cell death in anti-angiogenesis cell-based assays (e.g., HUVEC tube formation).
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Possible Cause: Residual TFA in the peptide preparation may be causing cytotoxicity at higher concentrations, independent of the ATWLPPR peptide's specific bioactivity.
-
Troubleshooting Steps:
-
TFA Cytotoxicity Test: Culture your cells (e.g., HUVECs) in the presence of increasing concentrations of a TFA salt (without the peptide) to determine the threshold for TFA-induced toxicity.
-
Reduce Peptide Concentration: If possible, perform your assay at lower concentrations of the ATWLPPR-TFA peptide, where TFA levels are below the toxic threshold.
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Switch to HCl salt: Use ATWLPPR-HCl to eliminate the confounding cytotoxic effects of the TFA counterion.
-
Quantitative Data Summary
Table 1: Hypothetical Bioactivity of ATWLPPR with Different Counterions
| Counterion | Assay Type | Target | Measured Parameter | Hypothetical IC50 (µM) | Notes |
| TFA | ELISA Binding Assay | Neuropilin-1 | Inhibition of VEGF₁₆₅ binding | 55 | Potential for assay interference due to pH changes. |
| HCl | ELISA Binding Assay | Neuropilin-1 | Inhibition of VEGF₁₆₅ binding | 45 | Generally considered more biologically inert. |
| TFA | HUVEC Tube Formation | Angiogenesis | Inhibition of tube formation | 70 | Higher concentrations may show cytotoxicity. |
| HCl | HUVEC Tube Formation | Angiogenesis | Inhibition of tube formation | 60 | Reduced risk of non-specific cytotoxicity. |
Note: The data in this table is for illustrative purposes only and is intended to demonstrate the potential impact of the counterion on measured bioactivity.
Experimental Protocols
Protocol 1: Counterion Exchange from TFA to HCl
This protocol is adapted from methods described for the exchange of counterions in synthetic peptides.
Materials:
-
ATWLPPR-TFA peptide
-
10 mM Hydrochloric acid (HCl) in ultrapure water
-
Ultrapure water
-
Lyophilizer
Procedure:
-
Dissolve the ATWLPPR-TFA peptide in 10 mM HCl.
-
Freeze the solution using a dry ice/acetone bath or a suitable freezer.
-
Lyophilize the frozen sample until all the solvent is removed.
-
Repeat the process of dissolving in 10 mM HCl and lyophilizing two more times (for a total of three cycles) to ensure complete exchange.
-
After the final lyophilization from 10 mM HCl, dissolve the peptide in ultrapure water and lyophilize again to remove any excess HCl.
-
The resulting white powder is the ATWLPPR-HCl salt.
-
It is recommended to confirm the removal of TFA using an appropriate analytical method (e.g., ¹⁹F-NMR or HPLC-ELSD).
Protocol 2: In Vitro NRP-1 Binding Assay (ELISA-based)
This protocol outlines a competitive binding assay to measure the ability of ATWLPPR to inhibit the binding of VEGF₁₆₅ to NRP-1.
Materials:
-
Recombinant human NRP-1 protein
-
Recombinant human VEGF₁₆₅ protein (biotinylated)
-
ATWLPPR peptide (TFA or HCl salt)
-
96-well high-binding microplate
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with recombinant NRP-1 (e.g., 1 µg/mL in coating buffer) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block the wells with blocking buffer for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of the ATWLPPR peptide in assay buffer. Add the peptide dilutions to the wells. Then, add a constant concentration of biotinylated VEGF₁₆₅ (a concentration that gives a robust signal, to be determined empirically) to all wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add Streptavidin-HRP conjugate diluted in assay buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stopping: Stop the reaction by adding the stop solution. The color will turn yellow.
-
Reading: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Plot the absorbance against the log of the ATWLPPR concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-function analysis of the antiangiogenic ATWLPPR peptide inhibiting VEGF(165) binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
ATWLPPR peptide aggregation and prevention methods
Welcome to the technical support center for the ATWLPPR peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges encountered during experimentation, with a focus on preventing and troubleshooting peptide aggregation.
Troubleshooting Guides
This section addresses specific issues you may encounter when working with the ATWLPPR peptide.
Issue 1: ATWLPPR Peptide Fails to Dissolve or Precipitates Upon Reconstitution
Possible Causes:
-
Pre-existing Aggregates: The lyophilized peptide powder may contain seeds of aggregates that accelerate precipitation upon adding a solvent.[1]
-
Low Solubility: The inherent hydrophobicity of the peptide sequence can lead to poor solubility in aqueous buffers.
-
Incorrect Solvent: The chosen solvent may not be optimal for this specific peptide sequence.
-
pH at Isoelectric Point (pI): Peptides are least soluble at their pI, where the net charge is zero, leading to aggregation.[2]
Solutions:
| Solution | Detailed Steps |
| Use of Organic Solvents | First, attempt to dissolve the peptide in a small amount of an organic solvent such as DMSO, DMF, or acetonitrile. Once dissolved, slowly add the aqueous buffer to the desired final concentration while vortexing. |
| pH Adjustment | Adjust the pH of the buffer to be at least one unit above or below the theoretical pI of the ATWLPPR peptide. This increases the net charge, promoting electrostatic repulsion between peptide molecules and hindering aggregation.[2] |
| Disaggregation Treatment | For stubborn aggregates, a disaggregation treatment can be employed. Dissolve the peptide in a strong solvent like 1:1 trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP), then evaporate the solvent. The resulting peptide film can be reconstituted in the desired buffer.[1] |
| Sonication | Use a bath or probe sonicator to aid in the dissolution of the peptide.[1] This can help break up small aggregates and increase the rate of solubilization. |
Issue 2: ATWLPPR Peptide Solution Becomes Cloudy or Forms a Gel Over Time
Possible Causes:
-
Slow Aggregation Kinetics: The peptide may be aggregating slowly at the experimental concentration and temperature.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation.
-
Bacterial Contamination: Microbial growth can alter the solution's properties and promote peptide degradation or aggregation.
Solutions:
| Solution | Detailed Steps |
| Optimize Storage | Aliquot the peptide stock solution into single-use volumes to avoid multiple freeze-thaw cycles. For long-term storage, flash-freeze the aliquots in liquid nitrogen and store at -80°C. |
| Use of Anti-Aggregation Additives | Consider adding excipients to your buffer that are known to inhibit peptide aggregation. Common additives include arginine, glycerol, or non-ionic surfactants like Polysorbate 20/80. |
| Sterile Filtration | Filter the peptide solution through a 0.22 µm filter to remove any potential bacterial contamination and small particulate matter that could act as nucleation sites for aggregation. |
| Adjust Peptide Concentration | If possible, perform experiments at a lower peptide concentration. The rate of aggregation is often concentration-dependent. |
Frequently Asked Questions (FAQs)
Q1: What is the ATWLPPR peptide and what is its primary function?
A1: The ATWLPPR peptide, also known as A7R, is a heptapeptide that functions as an antagonist to Neuropilin-1 (NRP-1). It selectively inhibits the binding of Vascular Endothelial Growth Factor (VEGF165) to NRP-1. This inhibitory action gives ATWLPPR anti-angiogenic and anti-tumor properties. It has been studied for its therapeutic potential in conditions like cancer and diabetic retinopathy.
Q2: My ATWLPPR peptide shows inconsistent results in my angiogenesis assays. Could aggregation be the cause?
A2: Yes, aggregation can significantly impact the biological activity of the ATWLPPR peptide. Aggregated peptides may have reduced binding affinity to their target, NRP-1, leading to inconsistent or lower-than-expected inhibitory effects in your assays. It is crucial to ensure that your peptide is in a monomeric state for reproducible results.
Q3: How can I detect and quantify ATWLPPR peptide aggregation?
A3: Several biophysical techniques can be used to detect and quantify peptide aggregation:
| Technique | Principle |
| Thioflavin T (ThT) Assay | ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid-like beta-sheet structures, which are common in peptide aggregates. This allows for real-time monitoring of fibril formation. |
| Dynamic Light Scattering (DLS) | DLS measures the size distribution of particles in a solution. An increase in the hydrodynamic radius of the particles over time is indicative of aggregation. |
| Circular Dichroism (CD) | CD spectroscopy can detect changes in the secondary structure of the peptide. A transition from a random coil or alpha-helical structure to a beta-sheet conformation is a hallmark of amyloidogenic peptide aggregation. |
| Visual Inspection | The simplest method is to visually inspect the solution for any signs of cloudiness, turbidity, or precipitate formation. |
Q4: Are there any sequence-based prediction tools to estimate the aggregation propensity of ATWLPPR?
A4: Yes, there are several web-based algorithms and software that can predict aggregation-prone regions (APRs) within a peptide sequence based on its physicochemical properties. These tools can provide an initial assessment of the likelihood of aggregation and can be useful in designing experiments to mitigate this issue.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Aggregation Assay
This protocol provides a method for monitoring the aggregation of the ATWLPPR peptide in real-time.
Materials:
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ATWLPPR peptide
-
Thioflavin T (ThT)
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Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a 1 mM ThT stock solution in sterile, distilled water and filter through a 0.22 µm filter.
-
Prepare the ATWLPPR peptide stock solution in an appropriate solvent (e.g., DMSO) and determine its concentration.
-
Set up the assay plate:
-
In each well of the 96-well plate, add the assay buffer.
-
Add the ThT stock solution to a final concentration of 10-25 µM.
-
Initiate the aggregation by adding the ATWLPPR peptide stock solution to the desired final concentration.
-
Include control wells with buffer and ThT only for background subtraction.
-
-
Incubate and measure:
-
Place the plate in a fluorescence plate reader set to 37°C.
-
Set the excitation and emission wavelengths for ThT (typically ~440 nm and ~485 nm, respectively).
-
Take fluorescence readings at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment.
-
-
Data Analysis:
-
Subtract the background fluorescence of the control wells from the peptide-containing wells.
-
Plot the fluorescence intensity versus time to visualize the aggregation kinetics.
-
Protocol 2: Preparation of Monomeric ATWLPPR Peptide Solution
This protocol describes how to prepare a monomeric solution of the ATWLPPR peptide to ensure consistent experimental results.
Materials:
-
Lyophilized ATWLPPR peptide
-
Hexafluoroisopropanol (HFIP)
-
Trifluoroacetic acid (TFA)
-
Sterile, distilled water
-
Desired aqueous buffer
-
Nitrogen gas or speed vacuum concentrator
Procedure:
-
Disaggregation of Lyophilized Peptide:
-
Dissolve the lyophilized ATWLPPR peptide in a 1:1 mixture of TFA and HFIP.
-
Vortex briefly to ensure complete dissolution.
-
-
Solvent Removal:
-
Evaporate the TFA/HFIP solvent under a gentle stream of nitrogen gas or using a speed vacuum concentrator until the peptide forms a dry film.
-
-
Reconstitution:
-
Reconstitute the peptide film in a small volume of an appropriate organic solvent (e.g., DMSO).
-
Slowly add the desired aqueous buffer to the peptide solution while vortexing to reach the final desired concentration.
-
-
Filtration and Quantification:
-
Filter the reconstituted peptide solution through a 0.22 µm syringe filter to remove any remaining small aggregates.
-
Determine the final concentration of the peptide solution using a suitable method (e.g., UV-Vis spectroscopy at 280 nm).
-
Visualizations
Caption: Workflow for ATWLPPR peptide preparation and experimentation.
Caption: ATWLPPR peptide's mechanism of action in inhibiting angiogenesis.
References
Best practices for storing and handling ATWLPPR peptide
Welcome to the technical support center for the ATWLPPR peptide. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, and to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Peptide Storage and Handling
Question: How should I store the lyophilized ATWLPPR peptide?
Answer: Proper storage is crucial to maintain the peptide's stability and activity. For lyophilized ATWLPPR, we recommend the following:
-
Short-term storage: For use within a few weeks to months, store at -20°C.
-
Long-term storage: For periods longer than a few months, store at -80°C.
Always store the peptide protected from light and moisture. The vial should be tightly sealed and kept in a desiccator if possible, as the peptide can be hygroscopic.
Question: My lyophilized peptide appears as a small film or gel-like substance, not a powder. Is it still usable?
Answer: Yes, this is normal. The apparent volume of lyophilized peptides can vary. Highly hygroscopic peptides, like short sequences, can absorb moisture and appear as a clear or whitish film or gel. The peptide quantity is determined by weight, not volume. As long as the vial has been stored correctly, the peptide's integrity should be intact.
Question: What is the best way to handle the peptide before reconstitution?
Answer: To prevent moisture contamination, it is critical to allow the peptide vial to warm to room temperature before opening it. Opening a cold vial can cause atmospheric moisture to condense inside, which can degrade the peptide. Always handle the peptide powder in a clean environment, wearing appropriate personal protective equipment (gloves, safety glasses), as lyophilized peptides can be volatile.
Reconstitution and Solubility
Question: My ATWLPPR peptide won't dissolve in my aqueous buffer (e.g., PBS). What should I do?
Answer: This is a common issue due to the peptide's sequence, which contains several hydrophobic amino acids (Trp, Leu, Pro). Follow these troubleshooting steps:
-
Assess the Peptide's Charge: The ATWLPPR sequence (Ala-Thr-Trp-Leu-Pro-Pro-Arg) has a net positive charge due to the Arginine residue and the N-terminal amine group. This suggests it should be soluble in acidic solutions.
-
Start with Sterile Water: Attempt to dissolve a small test amount of the peptide in sterile, nuclease-free water first.
-
Use an Acidic Solvent: If solubility in water is poor, try dissolving the peptide in a small amount of 10% aqueous acetic acid. Once dissolved, you can dilute it to your desired concentration with your experimental buffer.
-
Try an Organic Co-solvent: For higher concentrations or persistent solubility issues, dissolve the peptide in a minimal amount of dimethyl sulfoxide (DMSO). Once fully dissolved, slowly add this stock solution dropwise to your aqueous buffer while vortexing to prevent precipitation. Note: For cell-based assays, the final DMSO concentration should typically be kept below 0.5% to avoid cytotoxicity.
-
Aid Dissolution: Gentle warming (to 37°C) or brief sonication can help dissolve the peptide. However, avoid excessive heating.
Below is a workflow to guide you through troubleshooting solubility issues.
Stability and Storage of Solutions
Question: How should I store the ATWLPPR peptide once it is in solution?
Answer: Peptide solutions are significantly less stable than their lyophilized form. To maximize shelf-life:
-
Aliquot: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.
-
Freeze: Store the aliquots at -20°C for short-term (weeks to months) or -80°C for long-term storage (months to a year).
-
Protect from Oxidation: The Tryptophan (Trp) residue in ATWLPPR is susceptible to oxidation. For maximum stability, consider preparing solutions in degassed buffers.
Question: I stored my peptide solution at 4°C for a week and now my experimental results are inconsistent. Why?
Answer: Storing peptide solutions at 4°C is only recommended for very short periods (1-2 days). Peptides in solution, especially those with residues like Tryptophan, are prone to degradation from oxidation and microbial contamination, leading to a loss of biological activity. Always prepare fresh working solutions from frozen aliquots for each experiment to ensure reproducibility.
Experimental Issues
Question: I am not observing the expected anti-angiogenic effect in my cell-based assay. What could be the problem?
Answer: If you are not seeing the expected biological activity, consider the following troubleshooting steps:
Interpreting unexpected results in ATWLPPR peptide experiments
Welcome to the technical support center for the ATWLPPR peptide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for experiments involving this potent anti-angiogenic peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the ATWLPPR peptide?
A1: The ATWLPPR peptide, also known as A7R, is a heptapeptide that functions as a specific antagonist to Neuropilin-1 (NRP-1).[1][2][3] It competitively inhibits the binding of Vascular Endothelial Growth Factor A (VEGF-A), particularly the VEGF165 isoform, to NRP-1.[2][4] NRP-1 acts as a co-receptor for VEGF Receptor 2 (VEGFR-2), and by blocking the VEGF-A/NRP-1 interaction, ATWLPPR effectively attenuates downstream signaling pathways that promote angiogenesis, vascular permeability, and cell migration.
Q2: What are the recommended storage and handling conditions for the ATWLPPR peptide?
A2: For long-term storage, lyophilized ATWLPPR peptide should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture. Once reconstituted, it is recommended to aliquot the peptide solution to avoid repeated freeze-thaw cycles and store at -20°C for short-term use (up to one month) or -80°C for longer periods (up to six months). Peptides containing tryptophan, like ATWLPPR, are susceptible to oxidation, so minimizing air exposure is crucial.
Q3: My ATWLPPR peptide is not dissolving properly. What should I do?
A3: The solubility of a peptide is largely determined by its amino acid composition. ATWLPPR has both hydrophobic (Trp, Leu, Pro) and hydrophilic (Arg) residues. If you are experiencing solubility issues in aqueous buffers, you can try the following:
-
Sonication: Gently sonicate the solution to aid in dissolving the peptide.
-
pH adjustment: As the peptide has a C-terminal arginine, it is basic. Dissolving it in a slightly acidic solution (e.g., 10% acetic acid) and then diluting it with your buffer may help.
-
Organic solvents: For highly concentrated stock solutions, you can dissolve the peptide in a small amount of an organic solvent like DMSO or DMF, and then slowly add it to your aqueous buffer with gentle vortexing. Be mindful that high concentrations of organic solvents may interfere with your experiments.
Q4: I am observing lower than expected inhibitory activity of ATWLPPR in my angiogenesis assay. What are the potential causes?
A4: Several factors could contribute to reduced peptide activity:
-
Peptide Degradation: Ensure the peptide has been stored correctly and has not undergone multiple freeze-thaw cycles. In biological fluids, peptides can be degraded by proteases.
-
Incorrect Concentration: Verify the peptide concentration. It is advisable to perform a concentration determination of your stock solution.
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Purity Issues: The presence of impurities from synthesis can affect the peptide's activity. Ensure you are using a high-purity grade peptide (e.g., >95%) for biological assays.
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Experimental Setup: The specific conditions of your assay, such as cell density, serum concentration, and incubation time, can influence the outcome. Refer to the detailed protocols below for optimized conditions.
Troubleshooting Guide
This guide addresses common unexpected results you might encounter during your ATWLPPR peptide experiments.
| Unexpected Result | Potential Causes | Troubleshooting Steps |
| High variability between replicate wells in an in vitro assay. | 1. Inconsistent cell seeding. 2. Uneven coating of matrix gels (e.g., Matrigel). 3. Peptide solution not mixed thoroughly. 4. Edge effects in the plate. | 1. Ensure a single-cell suspension and careful pipetting for cell seeding. 2. Thaw matrix gels on ice and ensure even coating of wells. 3. Vortex the peptide solution gently before adding to the wells. 4. Avoid using the outermost wells of the plate or fill them with PBS to maintain humidity. |
| No inhibition of VEGF-induced cell proliferation at expected concentrations. | 1. Cells are not responsive to VEGF. 2. ATWLPPR peptide is inactive. 3. Sub-optimal assay conditions. 4. High serum concentration in the media is masking the effect. | 1. Confirm VEGFR-2 and NRP-1 expression on your cells (e.g., by Western blot or flow cytometry). 2. Test the peptide on a well-characterized sensitive cell line (e.g., HUVECs). Purchase a new batch of peptide if necessary. 3. Optimize VEGF concentration and incubation time. 4. Reduce the serum concentration in your assay medium (e.g., to 0.5-2% FBS). |
| In vivo experiments show no effect on tumor growth or angiogenesis. | 1. Inadequate peptide dosage or administration route. 2. Poor peptide stability in vivo. 3. Tumor model is not dependent on VEGF/NRP-1 signaling. 4. Incorrect timing of treatment initiation. | 1. Consult literature for appropriate dosing and administration routes for your animal model. 2. Consider using a modified, more stable version of the peptide or a different delivery system. 3. Verify the expression of NRP-1 in your tumor model. 4. Initiate treatment at an early stage of tumor development. |
| Unexpected cessation of body weight gain in mice treated with ATWLPPR. | This has been reported in diabetic mouse models. The exact mechanism is not fully elucidated but may be an off-target effect related to NRP-1's diverse roles. | Monitor animal health closely. Consider adjusting the dose if toxicity is suspected. Investigate potential metabolic changes in the treated animals. |
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| IC50 for ATWLPPR inhibiting VEGF165 binding to NRP-1 | 60-84 µM | ELISA-based binding assay | |
| IC50 for soluble Nrp1 inhibiting VEGF-A binding to Nrp1 | 1.8 µM | In vitro binding assay | |
| Inhibition of VEGF165-induced HUVEC proliferation by an exon 7-derived peptide | ~60% | Cell proliferation assay |
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.
Materials:
-
Basement membrane extract (BME), such as Matrigel®
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Basal medium (e.g., EBM-2) with 0.5% FBS
-
ATWLPPR peptide stock solution
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VEGF-A (165 isoform)
-
96-well plate, pre-chilled
Procedure:
-
Thaw BME on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of BME per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Harvest HUVECs (passage 3-6) and resuspend them in basal medium with 0.5% FBS at a concentration of 2.5 x 10^5 cells/mL.
-
Prepare your treatment conditions in the cell suspension:
-
Negative control: Basal medium only.
-
Positive control: Basal medium + VEGF-A (e.g., 50 ng/mL).
-
Test condition: Basal medium + VEGF-A + varying concentrations of ATWLPPR peptide.
-
-
Gently add 100 µL of the cell suspension to each BME-coated well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualize and quantify tube formation using a microscope. The total length of the tubes or the number of branch points can be measured using image analysis software.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic migration of endothelial cells towards a chemoattractant.
Materials:
-
Boyden chamber apparatus with inserts (e.g., 8 µm pore size)
-
HUVECs
-
Serum-free endothelial basal medium (EBM)
-
EBM with 0.1% BSA
-
VEGF-A
-
ATWLPPR peptide stock solution
-
Fibronectin
Procedure:
-
Coat the underside of the Boyden chamber inserts with fibronectin (10 µg/mL) and allow to dry.
-
Harvest HUVECs and resuspend them in EBM with 0.1% BSA at a concentration of 1 x 10^6 cells/mL.
-
In the lower chamber, add EBM with 0.1% BSA containing your chemoattractant:
-
Negative control: No VEGF-A.
-
Positive control: VEGF-A (e.g., 20 ng/mL).
-
Test condition: VEGF-A + varying concentrations of ATWLPPR peptide.
-
-
Add 100 µL of the HUVEC suspension to the upper chamber of the insert.
-
Incubate at 37°C for 4-6 hours.
-
After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.
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Fix and stain the migrated cells on the underside of the insert (e.g., with Crystal Violet).
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Count the number of migrated cells in several fields of view under a microscope.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for assessing the anti-tumor activity of ATWLPPR in a mouse xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
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Immunocompromised mice (e.g., nude or SCID mice)
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Tumor cells that express NRP-1 (e.g., MDA-MB-231 breast cancer cells)
-
Sterile PBS
-
ATWLPPR peptide dissolved in sterile saline
-
Calipers
Procedure:
-
Subcutaneously inject tumor cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control and ATWLPPR-treated).
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Administer ATWLPPR or vehicle control via a chosen route (e.g., subcutaneous or intraperitoneal injection). A previously reported dose is 400 µg/kg daily.
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Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
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Monitor the body weight and overall health of the mice throughout the study.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for blood vessel density).
Visualizations
Signaling Pathway
Caption: ATWLPPR inhibits angiogenesis by blocking VEGF-A binding to NRP-1.
Experimental Workflow: Tube Formation Assay
Caption: Workflow for the endothelial cell tube formation assay.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low ATWLPPR peptide activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-function analysis of the antiangiogenic ATWLPPR peptide inhibiting VEGF(165) binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Neuropilin-1 Inhibitor, ATWLPPR Peptide, Prevents Experimental Diabetes-Induced Retinal Injury by Preserving Vascular Integrity and Decreasing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
ATWLPPR Peptide Versus Other Neuropilin-1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Neuropilin-1 (NRP-1) has emerged as a critical co-receptor in various signaling pathways, notably enhancing the activity of Vascular Endothelial Growth Factor A (VEGF-A), a key driver of angiogenesis. Its overexpression is implicated in tumor progression and other angiogenesis-dependent diseases, making it a compelling target for therapeutic intervention. The heptapeptide ATWLPPR was one of the first peptides identified to specifically inhibit the binding of VEGF-A to NRP-1. This guide provides a detailed comparison of the ATWLPPR peptide with other classes of NRP-1 inhibitors, supported by experimental data and methodologies.
Mechanism of Action: Disrupting the VEGF-A/NRP-1 Axis
NRP-1 functions as a co-receptor for VEGF-A, specifically the VEGF165 isoform, augmenting its binding to VEGF Receptor 2 (VEGFR2) and amplifying downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. Inhibitors of the VEGF-A/NRP-1 interaction aim to disrupt this pathological process.
The primary mechanism of action for ATWLPPR and many other NRP-1 inhibitors is the competitive blockade of the C-end rule (CendR) binding pocket on the b1 domain of NRP-1. This pocket is recognized by a C-terminal R/KXXR/K motif present in VEGF-A165 and other NRP-1 ligands. By occupying this site, these inhibitors prevent the binding of VEGF-A165, thereby attenuating VEGFR2 signaling.
Below is a diagram illustrating the targeted signaling pathway:
Comparative Analysis of Neuropilin-1 Inhibitors
The landscape of NRP-1 inhibitors is diverse, encompassing peptides, small molecules, and monoclonal antibodies. Below is a summary of key quantitative data for representative inhibitors from each class. It is important to note that direct comparison of IC50 and Kd values across different studies can be challenging due to variations in experimental conditions.
| Inhibitor Class | Inhibitor Name | Target | Binding Affinity (Kd) | Inhibitory Concentration (IC50) | Key Characteristics & References |
| Peptide | ATWLPPR (A7R) | NRP-1 b1 domain | Not consistently reported | ~19 µM (binding to NRP-1)[1]; 60-84 µM (inhibition of VEGF165 binding)[2] | Heptapeptide identified by phage display. The C-terminal LPPR motif, especially the final Arginine, is crucial for activity.[3][4] Shows anti-angiogenic and anti-tumor effects in vivo.[5] |
| Tuftsin (TKPR) | NRP-1 b1 domain | Not consistently reported | Not consistently reported | A naturally occurring tetrapeptide with structural similarity to the C-terminus of VEGF-A. | |
| KPPR Analogs | NRP-1 b1 domain | Not consistently reported | Varies with analog | Structure-activity relationship studies have shown that modifications to the KPPR motif can enhance inhibitory activity. | |
| Small Molecule | EG00229 | NRP-1 b1 domain | Not consistently reported | ~3 µM (bt-VEGF-A binding to purified NRP-1 b1); ~8 µM (125I-VEGF-A binding to PAE/NRP1 cells) | First-in-class small molecule inhibitor. Attenuates VEGFR2 phosphorylation and endothelial cell migration. Enhances the efficacy of cytotoxic agents. |
| EG01377 | NRP-1 a1/b1 domains | 1.32 µM | 609 nM | A more potent analog of EG00229 with improved bioavailability. Demonstrates anti-angiogenic, anti-migratory, and anti-tumor effects. | |
| Monoclonal Antibody | MNRP1685A (Vesencumab) | NRP-1 b1b2 domains | Not consistently reported | EC50 of 5.571 ng/mL for binding to NRP-1 | A fully human IgG1 monoclonal antibody. Blocks the binding of VEGF-A and other ligands to NRP-1. Has been evaluated in Phase I clinical trials. |
Key Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of NRP-1 inhibitors. Below are representative methodologies for key in vitro assays.
Competitive NRP-1 Binding Assay (ELISA-based)
This assay quantifies the ability of a test compound to inhibit the binding of VEGF-A to NRP-1.
Detailed Protocol:
-
Coating: 96-well microplates are coated with 1-5 µg/mL of recombinant human NRP-1/Fc chimera in a suitable buffer (e.g., PBS) and incubated overnight at 4°C.
-
Blocking: Wells are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: A constant concentration of biotinylated VEGF-A165 (e.g., 100 ng/mL) is mixed with serial dilutions of the test inhibitor (ATWLPPR or other compounds) and added to the wells.
-
Incubation: The plate is incubated for 2 hours at room temperature to allow for competitive binding.
-
Washing: Wells are washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Detection: Streptavidin-conjugated horseradish peroxidase (HRP) is added to each well and incubated for 1 hour at room temperature.
-
Substrate Reaction: After another wash step, a chromogenic substrate such as TMB (3,3',5,5'-Tetramethylbenzidine) is added, and the plate is incubated in the dark until sufficient color develops.
-
Measurement: The reaction is stopped with an acidic solution (e.g., 2N H2SO4), and the absorbance is measured at 450 nm using a microplate reader.
-
Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the control (VEGF-A165 alone). The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Endothelial Cell Migration Assay (Boyden Chamber)
This assay assesses the functional effect of NRP-1 inhibitors on the migration of endothelial cells towards a chemoattractant, such as VEGF-A.
Detailed Protocol:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to sub-confluency and then serum-starved for 4-6 hours prior to the assay.
-
Chamber Preparation: Transwell inserts with a porous polycarbonate membrane (e.g., 8.0 µm pore size) are placed in a 24-well plate.
-
Chemoattractant: The lower chamber is filled with basal medium containing VEGF-A (e.g., 50 ng/mL) as the chemoattractant.
-
Inhibitor Treatment: HUVECs are harvested and resuspended in basal medium. The cells are then pre-incubated with various concentrations of the NRP-1 inhibitor (e.g., ATWLPPR) or a vehicle control for 30 minutes at 37°C.
-
Cell Seeding: Approximately 5 x 10^4 cells are seeded into the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for 4-18 hours at 37°C in a CO2 incubator to allow for cell migration.
-
Fixation and Staining: After incubation, the non-migrated cells on the upper surface of the membrane are gently removed. The migrated cells on the lower surface are fixed with methanol and stained with a solution such as 0.5% Crystal Violet.
-
Quantification: The stained cells are visualized and counted under a microscope. The number of migrated cells in multiple random fields is averaged for each condition.
-
Analysis: The inhibitory effect of the compound is expressed as the percentage reduction in cell migration compared to the vehicle-treated control.
Conclusion
The ATWLPPR peptide represents a pioneering tool in the exploration of NRP-1 as a therapeutic target. While it demonstrates specific inhibition of the VEGF-A/NRP-1 interaction, subsequent research has led to the development of inhibitors with improved potency and drug-like properties. Small molecules like EG01377 offer the advantages of oral bioavailability and potentially lower manufacturing costs, while monoclonal antibodies such as Vesencumab provide high specificity and affinity. The choice of inhibitor will ultimately depend on the specific research or therapeutic context, including the desired mode of administration, target selectivity, and potential for combination therapies. The experimental protocols outlined in this guide provide a foundation for the rigorous and comparative evaluation of these and future NRP-1 inhibitors.
References
- 1. Structure-function analysis of the antiangiogenic ATWLPPR peptide inhibiting VEGF(165) binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting neuropilin-1 interactions is a promising anti-tumor strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Facebook [cancer.gov]
A Comparative Guide to the Efficacy of ATWLPPR Peptide and Bevacizumab in Angiogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anti-angiogenic peptide ATWLPPR and the monoclonal antibody bevacizumab. The information presented is based on available preclinical and clinical data, with a focus on their mechanisms of action, experimental efficacy, and methodologies.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a key regulator of this process. Both the ATWLPPR peptide and bevacizumab are anti-angiogenic agents that interfere with the VEGF signaling pathway, albeit through different mechanisms. Bevacizumab is a widely used clinical therapeutic, while ATWLPPR is a promising peptide in preclinical development.
Mechanism of Action
ATWLPPR Peptide
The heptapeptide ATWLPPR specifically targets Neuropilin-1 (NRP-1), a co-receptor for VEGF-A, particularly the VEGF165 isoform.[1][2] By binding to NRP-1, ATWLPPR selectively inhibits the interaction between VEGF165 and NRP-1.[1] This disrupts the formation of the VEGF165/NRP-1/VEGFR-2 complex, thereby attenuating downstream signaling pathways that lead to endothelial cell proliferation and migration.[2]
Bevacizumab
Bevacizumab is a humanized monoclonal antibody that directly binds to all isoforms of VEGF-A.[3] This binding prevents VEGF-A from interacting with its primary receptors, VEGFR-1 and VEGFR-2, on the surface of endothelial cells. By neutralizing VEGF-A, bevacizumab effectively blocks the activation of the entire VEGF signaling cascade, leading to the inhibition of angiogenesis.
Signaling Pathway Diagrams
Figure 1: ATWLPPR Signaling Pathway
Figure 2: Bevacizumab Signaling Pathway
Comparative Efficacy Data
Table 1: In Vitro Anti-Angiogenic Activity
| Parameter | ATWLPPR Peptide | Bevacizumab |
| Target | Neuropilin-1 (NRP-1) | Vascular Endothelial Growth Factor A (VEGF-A) |
| Effect on Endothelial Cell Proliferation | Diminished VEGF-induced human umbilical vein endothelial cell (HUVEC) proliferation. | Inhibits VEGF-induced endothelial cell proliferation. |
| Effect on Endothelial Cell Migration | Data not extensively reported, but expected to inhibit. | Inhibits VEGF-induced migration. |
| Effect on Tube Formation | Diminished VEGF-induced tubular formation on Matrigel. | Inhibits capillary tube formation. |
| IC50 | 19 µM for binding to NRP-1 recombinant chimeric protein. | Data not typically reported as an IC50 for binding; neutralization is dose-dependent. |
Table 2: In Vivo Anti-Tumor and Anti-Angiogenic Efficacy
| Parameter | ATWLPPR Peptide | Bevacizumab |
| Cancer Model | MDA-MB-231 human breast cancer xenografts in nude mice. | Various models including colorectal, lung, ovarian, glioblastoma, and renal-cell carcinoma. |
| Tumor Growth Inhibition | Administration to nude mice inhibited the growth of MDA-MB-231 xenografts. | Dose-dependent tumor growth inhibition in various xenograft models. For example, in a U251 glioma model, 5 mg/kg resulted in a 64% reduction in mean tumor size after 12 days of treatment. In an MKN-45 gastric cancer model, 5 mg/kg resulted in a 76% tumor growth inhibition rate. |
| Effect on Angiogenesis (Microvessel Density) | Reduced blood vessel density in MDA-MB-231 xenografts. | Significant reduction in microvessel density in various tumor models and in human rectal cancer. |
| Route of Administration | Intraperitoneal injection. | Intraperitoneal (i.p.) or intravenous (i.v.) injection. |
| Dosage in Preclinical Models | 15 mg/kg daily. | 0.5 mg/kg to 25 mg/kg every 2-3 days. |
Experimental Protocols
ATWLPPR: In Vivo Tumor Growth Inhibition in a Breast Cancer Xenograft Model
This protocol is based on studies investigating the effect of peptides on MDA-MB-231 xenografts.
Figure 3: ATWLPPR Xenograft Workflow
-
Cell Culture: MDA-MB-231 human breast cancer cells are cultured in appropriate media.
-
Animal Model: Severe combined immunodeficient (SCID) mice are used.
-
Tumor Cell Implantation: 2 x 10^6 MDA-MB-231 cells are orthotopically inoculated into the mammary fat pad of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., approximately 100 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal (i.p.) injections of the ATWLPPR peptide (e.g., 15 mg/kg) dissolved in a suitable vehicle like PBS. The control group receives injections of the vehicle alone.
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The general health and body weight of the mice are also monitored.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as histology to determine microvessel density (MVD) by staining for endothelial cell markers like CD31.
Bevacizumab: In Vivo Tumor Growth Inhibition in a Glioma Xenograft Model
This protocol is based on a study evaluating the dose-dependent effects of bevacizumab on glioma blood vessels and tumor cells.
-
Cell Culture: U87 human glioma cells are cultured.
-
Animal Model: Immunodeficient mice (e.g., nude mice) are used.
-
Tumor Cell Implantation: 1 x 10^5 U87 glioma cells are implanted intracerebrally.
-
Treatment: Treatment is initiated when tumors are established. Bevacizumab is administered intraperitoneally (i.p.) at various doses (e.g., 0.5, 5, and 25 mg/kg) every other day. A control group receives a human IgG isotype control.
-
Monitoring: Tumor growth can be monitored using non-invasive imaging techniques such as bioluminescence imaging if the tumor cells are engineered to express luciferase. Animal survival is also a key endpoint.
-
Endpoint Analysis: At the end of the study, brains are harvested for histological analysis to assess tumor size, necrosis, and microvessel density (MVD).
Summary and Conclusion
Both ATWLPPR and bevacizumab demonstrate significant anti-angiogenic and anti-tumor properties by targeting the VEGF signaling pathway. Bevacizumab, a clinically approved antibody, acts by directly sequestering VEGF-A. In contrast, the preclinical peptide ATWLPPR offers a more targeted approach by inhibiting the interaction of VEGF165 with its co-receptor NRP-1.
While bevacizumab has a broad and established efficacy profile across numerous cancer types, ATWLPPR shows promise in preclinical models of breast cancer. The smaller size of the peptide may offer advantages in terms of tumor penetration, but could also present challenges regarding in vivo stability and half-life.
Further research, including direct comparative studies, is necessary to fully elucidate the relative efficacy and potential therapeutic advantages of ATWLPPR versus bevacizumab. The choice between these or similar agents in a clinical setting would likely depend on the specific tumor type, its molecular characteristics (e.g., expression levels of VEGF isoforms and NRP-1), and the desired therapeutic outcome.
References
- 1. Structure-function analysis of the antiangiogenic ATWLPPR peptide inhibiting VEGF(165) binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tumor Microvessel Density as a Potential Predictive Marker for Bevacizumab Benefit: GOG-0218 Biomarker Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Validating ATWLPPR Peptide Binding to Neuropilin-1: A Comparative Guide Using Surface Plasmon Resonance
For researchers and drug development professionals investigating the interaction between the ATWLPPR peptide and its target, Neuropilin-1 (NRP-1), Surface Plasmon Resonance (SPR) serves as a critical tool for quantitative validation. This guide provides a comparative analysis of ATWLPPR's binding affinity against other molecules targeting NRP-1, supported by experimental data and detailed protocols to ensure reproducibility.
Comparative Binding Affinities of NRP-1 Ligands
The heptapeptide ATWLPPR has been identified as a specific inhibitor of the Vascular Endothelial Growth Factor-A (VEGF-A) binding to NRP-1.[1][2] Its binding affinity has been quantified and compared with other peptides and small molecules, providing a landscape of potential therapeutic agents targeting this pathway. The following table summarizes the binding affinities of various molecules to NRP-1, primarily expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd).
| Molecule | Type | Binding Affinity to NRP-1 | Reference |
| ATWLPPR (A7R) | Heptapeptide | IC50 = 19 µM | [3] |
| IC50 = 60-84 µM | [4] | ||
| TPC-Ahx-ATWLPPR | Peptide Conjugate | IC50 = 171 µM | [3] |
| KDKPPR | Peptide | Ki = 9.0 x 10⁻⁸ M | |
| EG00229 | Small Molecule | IC50 = 8 µM | |
| EG00086 | N-octanoyl Bicyclic Peptide | Kd = 76 nM | |
| VEGF-A165 | Protein | Kd = 25 ± 2 nM (to dimeric NRP-1) | |
| Kd = 28 ± 4 nM (to monomeric NRP-1) | |||
| Flt2-11 | Peptide | Ki = 20 nM (inhibiting VEGFR-1/NRP-1) |
Note: IC50, Ki, and Kd are all measures of binding affinity, with lower values indicating stronger binding. Direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
Reproducibility of SPR experiments is highly dependent on the precise execution of the protocol. Below is a detailed methodology for validating the binding of ATWLPPR to NRP-1, synthesized from established SPR practices for protein-peptide interactions.
Surface Plasmon Resonance (SPR) Protocol for ATWLPPR and NRP-1 Interaction
1. Materials and Reagents:
-
Ligand: Recombinant human NRP-1 protein
-
Analyte: Synthetic ATWLPPR peptide (purity >95%)
-
SPR Instrument: e.g., Biacore series
-
Sensor Chip: CM5 sensor chip
-
Immobilization Buffers: 10 mM Sodium Acetate buffers at various pH (e.g., 4.0, 4.5, 5.0, 5.5) for pH scouting.
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1 M ethanolamine-HCl pH 8.5.
-
Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Regeneration Solution: 10 mM Glycine-HCl, pH 1.5 - 3.0, or 50 mM NaOH (to be optimized).
2. Ligand Immobilization (NRP-1):
-
Chip Activation: Equilibrate the CM5 sensor chip with running buffer. Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
pH Scouting: To determine the optimal pH for NRP-1 immobilization, inject the NRP-1 protein (diluted in 10 mM sodium acetate buffers of varying pH) over the activated surface. The optimal pH is typically 0.5-1 pH unit below the isoelectric point (pI) of the protein, leading to efficient electrostatic pre-concentration.
-
Immobilization: Inject the NRP-1 protein at the optimized pH to achieve the desired immobilization level (e.g., 2000-5000 Response Units, RU).
-
Deactivation: Inject 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining active esters on the surface.
-
Reference Surface: Create a reference flow cell by performing the activation and deactivation steps without injecting the NRP-1 protein. This will be used to subtract non-specific binding and bulk refractive index changes.
3. Analyte Interaction Analysis (ATWLPPR):
-
Sample Preparation: Prepare a series of concentrations of the ATWLPPR peptide in the running buffer. A typical concentration range could be from low nanomolar to high micromolar, depending on the expected affinity.
-
Binding Measurement:
-
Inject the different concentrations of ATWLPPR over both the NRP-1 immobilized surface and the reference surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase for a set time (e.g., 120-180 seconds) to observe the binding event.
-
Follow with a dissociation phase by flowing running buffer over the sensor surface to monitor the dissociation of the peptide from the protein (e.g., 300-600 seconds).
-
-
Regeneration: Between each peptide injection, regenerate the sensor surface by injecting the optimized regeneration solution to remove all bound analyte. The ideal regeneration solution removes the analyte completely without damaging the immobilized ligand.
4. Data Analysis:
-
Reference Subtraction: Subtract the sensorgram data from the reference flow cell from the active flow cell data to correct for non-specific binding and bulk refractive index changes.
-
Kinetic and Affinity Analysis: Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the SPR instrument's analysis software. This will determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd). For steady-state affinity, plot the response at equilibrium against the analyte concentration.
Visualizing Molecular Interactions and Experimental Processes
To better understand the biological context and the experimental procedure, the following diagrams illustrate the NRP-1 signaling pathway and the SPR workflow.
Caption: VEGF-A binding to NRP-1 initiates downstream signaling pathways promoting cell proliferation and migration.
Caption: Workflow for validating ATWLPPR binding to NRP-1 using Surface Plasmon Resonance (SPR).
References
- 1. Structure-function analysis of the antiangiogenic ATWLPPR peptide inhibiting VEGF(165) binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Neuropilin-1 Inhibitor, ATWLPPR Peptide, Prevents Experimental Diabetes-Induced Retinal Injury by Preserving Vascular Integrity and Decreasing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A peptide competing with VEGF165 binding on neuropilin-1 mediates targeting of a chlorin-type photosensitizer and potentiates its photodynamic activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of ATWLPPR Peptide Specificity for Neuropilin-1
A comprehensive guide for researchers on the receptor binding profile of the anti-angiogenic peptide ATWLPPR, highlighting its specificity for Neuropilin-1 and lack of significant cross-reactivity with other related receptors. This document provides supporting experimental data, detailed protocols, and visual representations of the involved signaling pathways.
The heptapeptide ATWLPPR, also known as A7R, has been identified as a potent antagonist of the interaction between Vascular Endothelial Growth Factor A (VEGF-A), specifically the VEGF165 isoform, and its co-receptor Neuropilin-1 (NRP-1).[1][2][3] This interaction is a critical component of angiogenesis, the formation of new blood vessels, which is a key process in both normal physiological functions and in pathological conditions such as tumor growth.[1][4] The specificity of ATWLPPR for NRP-1 is a crucial aspect of its potential as a targeted therapeutic agent. This guide provides a comparative overview of the binding affinity of ATWLPPR to NRP-1 versus other related receptors, based on available experimental evidence.
Binding Affinity and Specificity Data
Experimental data consistently demonstrates that the ATWLPPR peptide binds specifically to Neuropilin-1. Studies have shown that ATWLPPR selectively inhibits the binding of VEGF165 to NRP-1 without affecting its interaction with the primary VEGF receptors, VEGFR-1 (flt-1) and VEGFR-2 (KDR). This specificity is critical as it suggests that ATWLPPR's mechanism of action is focused on modulating the NRP-1 signaling axis.
| Peptide | Receptor | Method | Reported Affinity (IC50) | Reference |
| ATWLPPR | Neuropilin-1 (NRP-1) | Competitive Binding Assay | 19 µM | |
| ATWLPPR | Neuropilin-1 (NRP-1) | Competitive Binding Assay | 60-84 µM | |
| ATWLPPR | VEGF Receptor 2 (VEGFR-2/KDR) | Binding Assay | No significant affinity reported | |
| TPC-Ahx-ATWLPPR | Neuropilin-1 (NRP-1) | Competitive Binding Assay | 171 µM | |
| TPC-Ahx-ATWLPPR | VEGF Receptor 2 (VEGFR-2/KDR) | Binding Assay | No affinity |
Note: The IC50 values represent the concentration of the peptide required to inhibit 50% of the binding of a ligand (e.g., VEGF165) to the receptor. A lower IC50 value indicates a higher binding affinity. The variation in reported IC50 values for NRP-1 can be attributed to different experimental conditions and assay formats.
Experimental Protocols
The determination of peptide binding affinity and specificity involves several key experimental techniques. Below are detailed methodologies for assays commonly used to assess the interaction between peptides like ATWLPPR and their target receptors.
Competitive Radioligand Binding Assay
This assay is used to determine the affinity of a non-labeled ligand (ATWLPPR) by measuring its ability to compete with a radiolabeled ligand (e.g., ¹²⁵I-VEGF165) for binding to a receptor (NRP-1).
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with NRP-1).
-
Harvest the cells and homogenize them in a lysis buffer to prepare cell membrane fractions.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a microplate, combine the cell membrane preparation with a fixed concentration of the radiolabeled ligand (e.g., ¹²⁵I-VEGF165).
-
Add increasing concentrations of the unlabeled competitor peptide (ATWLPPR).
-
To determine non-specific binding, include a set of wells with a large excess of an unlabeled ligand known to bind to the receptor.
-
Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the competitor peptide.
-
The affinity (Ki) of the competitor can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Enzyme-Linked Immunosorbent Assay (ELISA)-based Binding Assay
This method can be adapted to assess competitive binding in a non-radioactive format.
Protocol:
-
Plate Coating:
-
Coat a 96-well microplate with a recombinant version of the receptor extracellular domain (e.g., NRP-1) overnight at 4°C.
-
Wash the plate to remove unbound receptor and block the remaining protein-binding sites with a blocking buffer (e.g., BSA or non-fat milk).
-
-
Competitive Binding:
-
Prepare a mixture of a biotinylated ligand (e.g., Biotin-VEGF165) at a fixed concentration and varying concentrations of the competitor peptide (ATWLPPR).
-
Add the mixtures to the coated wells and incubate to allow binding to the immobilized receptor.
-
-
Detection:
-
Wash the plate to remove unbound ligands.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated ligand captured by the receptor.
-
Wash the plate again and add a TMB substrate. The HRP will catalyze the conversion of the substrate, producing a colored product.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Measurement and Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
The signal intensity is proportional to the amount of biotinylated ligand bound to the receptor.
-
Plot the absorbance against the log of the competitor concentration to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway inhibited by ATWLPPR and a typical experimental workflow for assessing peptide-receptor cross-reactivity.
Caption: VEGF-A/NRP-1 Signaling Pathway Inhibition by ATWLPPR.
Caption: Workflow for Receptor Cross-Reactivity Analysis.
References
- 1. Structure-function analysis of the antiangiogenic ATWLPPR peptide inhibiting VEGF(165) binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Neuropilin-1 Inhibitor, ATWLPPR Peptide, Prevents Experimental Diabetes-Induced Retinal Injury by Preserving Vascular Integrity and Decreasing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to ATWLPPR Peptide Alternatives for Angiogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Targeting this pathway has become a cornerstone of modern cancer therapy. The heptapeptide ATWLPPR has been identified as a potent inhibitor of angiogenesis, primarily by blocking the interaction of Vascular Endothelial Growth Factor (VEGF) with its co-receptor, Neuropilin-1 (NRP-1).[1][2][3][4] This guide provides a comparative overview of ATWLPPR and its alternatives, presenting key experimental data, detailed methodologies, and insights into their mechanisms of action to aid researchers in the selection and development of next-generation anti-angiogenic peptide therapeutics.
Comparative Analysis of Anti-Angiogenic Peptides
While ATWLPPR demonstrates significant anti-angiogenic potential, a number of alternative peptides have been developed, each with distinct molecular targets and inhibitory profiles. This section compares ATWLPPR with two notable alternatives: Cilengitide, an integrin antagonist that has undergone extensive clinical investigation, and Vasculostatin, a promising endogenous peptide fragment.
Quantitative Performance Data
The following table summarizes key quantitative data for ATWLPPR and its alternatives. It is important to note that the presented values are derived from various studies with different experimental setups, which should be considered when making direct comparisons.
| Peptide | Sequence/Origin | Primary Molecular Target(s) | Assay Type | IC50 / Efficacy |
| ATWLPPR | Synthetic Heptapeptide | Neuropilin-1 (NRP-1) | VEGF165 Binding to NRP-1 | 19 µM to 84 µM[2] |
| In vivo Tumor Growth (Breast Cancer Xenograft) | Decreased tumor growth and blood vessel density | |||
| Cilengitide | Cyclic Pentapeptide: c(RGDf(NMe)V) | αvβ3 and αvβ5 Integrins | αvβ3 Integrin Binding to Vitronectin | 0.58 - 40 nM |
| αvβ5 Integrin Binding to Vitronectin | 37 - 140 nM | |||
| Endothelial Cell Colony Formation | 6.7 µM | |||
| In vivo Tumor Growth (Meningioma Xenograft) | 67% reduction in tumor volume (in combination with radiation) | |||
| Vasculostatin | Fragment of Brain Angiogenesis Inhibitor 1 (BAI1) | CD36 | Endothelial Cell Migration | Potent inhibition observed (specific IC50 not provided) |
| In vivo Angiogenesis (Corneal Model) | Dramatically reduced angiogenesis | |||
| In vivo Tumor Growth (Glioma) | Dose-dependent suppression of tumor growth and vascular density |
Signaling Pathways in Angiogenesis Inhibition
Understanding the molecular pathways targeted by these peptides is crucial for evaluating their therapeutic potential and identifying opportunities for combination therapies.
ATWLPPR and the Neuropilin-1 (NRP-1) Pathway
ATWLPPR's primary mechanism involves the inhibition of the VEGF165 isoform from binding to its co-receptor, NRP-1. This interaction is critical for potentiating the pro-angiogenic signal mediated by the primary VEGF receptor, VEGFR-2. By blocking this binding, ATWLPPR effectively dampens the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.
Cilengitide and Integrin Signaling
Cilengitide targets integrins αvβ3 and αvβ5, which are key mediators of endothelial cell adhesion to the extracellular matrix (ECM), a process essential for cell migration and survival during angiogenesis. By blocking these integrins, Cilengitide induces apoptosis (anoikis) in proliferating endothelial cells and disrupts the signaling pathways that promote cell migration and invasion.
Vasculostatin and CD36-Mediated Inhibition
Vasculostatin, a fragment of the BAI1 protein, exerts its anti-angiogenic effects through the CD36 receptor. The binding of Vasculostatin to CD36 on endothelial cells triggers a cascade that leads to the inhibition of cell migration and a reduction in vascular density.
The Central Role of the VEGFR-2 Signaling Cascade
Many anti-angiogenic strategies ultimately converge on the inhibition of the VEGFR-2 signaling pathway. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating multiple downstream cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are critical for endothelial cell proliferation, survival, and migration. Peptides that prevent VEGF binding or NRP-1 co-receptor function disrupt these essential pro-angiogenic signals.
Experimental Methodologies
The evaluation of anti-angiogenic peptides relies on a series of standardized in vitro and in vivo assays. Below are detailed protocols for two key experiments.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix, a crucial step in angiogenesis.
Materials:
-
Basement membrane matrix (e.g., Matrigel®)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
24-well tissue culture plates
-
Test peptides (e.g., ATWLPPR, Cilengitide) and controls
-
VEGF (as an angiogenic stimulus)
-
Calcein AM (for fluorescence visualization)
Protocol:
-
Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, add 250 µL of the matrix to each well of a 24-well plate. Ensure the entire surface is covered.
-
Gelation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell medium containing a low serum concentration. The typical cell density is 1.5 x 10⁴ to 3 x 10⁴ cells per well.
-
Treatment: Add the test peptides at various concentrations to the cell suspension. Include a positive control (VEGF-stimulated) and a negative control (unstimulated).
-
Incubation: Add 150 µL of the cell suspension to each well of the coated plate. Incubate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Visualization and Quantification: Stain the cells with Calcein AM. Visualize the tube network using a fluorescence microscope. The extent of angiogenesis can be quantified by measuring parameters such as total tube length, number of junctions, and number of branches using imaging software.
In Vivo Corneal Angiogenesis Assay
This assay provides a quantitative assessment of neovascularization in a normally avascular tissue, the cornea.
Materials:
-
Anesthetized mice or rabbits
-
Slow-release pellets (e.g., Hydron) containing an angiogenic inducer (e.g., VEGF or bFGF) and the test peptide
-
Surgical microscope and instruments
-
Slit-lamp biomicroscope for observation
Protocol:
-
Pellet Preparation: Prepare slow-release pellets containing the angiogenic stimulus with or without the inhibitory peptide.
-
Surgical Implantation: Anesthetize the animal. Under a surgical microscope, create a small pocket in the corneal stroma, approximately 1-2 mm from the limbus (the edge of the cornea).
-
Pellet Insertion: Carefully insert the prepared pellet into the corneal pocket.
-
Observation: Monitor the cornea daily for 5-7 days using a slit-lamp biomicroscope.
-
Quantification: The angiogenic response is quantified by measuring the length of the newly formed vessels from the limbus toward the pellet and the circumferential area of neovascularization.
Experimental and Drug Development Workflow
The development of a novel anti-angiogenic peptide follows a structured workflow from initial discovery to potential clinical application.
Conclusion
The peptide ATWLPPR represents a targeted approach to inhibiting angiogenesis by disrupting the VEGF/NRP-1 axis. Alternatives like Cilengitide and Vasculostatin offer different mechanisms of action, targeting integrins and the CD36 receptor, respectively. The choice of a therapeutic candidate depends on various factors, including the specific tumor type, the expression levels of the target receptors, and the potential for combination with other therapies. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to compare these promising molecules and to design robust experimental plans for the development of novel anti-angiogenic agents.
References
- 1. Structure-function analysis of the antiangiogenic ATWLPPR peptide inhibiting VEGF(165) binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A peptide competing with VEGF165 binding on neuropilin-1 mediates targeting of a chlorin-type photosensitizer and potentiates its photodynamic activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of ATWLPPR Peptide Analogs for Angiogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
The heptapeptide ATWLPPR, also known as A7R, has emerged as a significant anti-angiogenic agent through its targeted inhibition of the Vascular Endothelial Growth Factor A (VEGF-A) signaling pathway. This guide provides a comparative analysis of ATWLPPR and its analogs, offering insights into their structure-activity relationships and performance based on available experimental data. The information presented herein is intended to assist researchers in the selection and design of potent peptide-based inhibitors for therapeutic applications.
Introduction to ATWLPPR and its Mechanism of Action
ATWLPPR is a synthetic peptide identified through phage display library screening.[1][2] It exerts its anti-angiogenic effects by specifically binding to Neuropilin-1 (NRP-1), a co-receptor for VEGF-A165.[1][2][3] This interaction competitively inhibits the binding of VEGF-A165 to NRP-1, thereby attenuating downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and the formation of new blood vessels. The primary molecular target and the resulting biological response are key factors in the therapeutic potential of ATWLPPR and its derivatives.
Quantitative Comparison of ATWLPPR and its Analogs
The inhibitory concentration (IC50) of the parent ATWLPPR peptide for blocking VEGF-A165 binding to NRP-1 has been reported to be in the range of 19 µM to 84 µM. Structure-function analyses have highlighted the paramount importance of the C-terminal tetrapeptide sequence, LPPR. In fact, this LPPR motif is credited with contributing to approximately 75% of the total inhibitory activity of the full-length A7R peptide. Further investigations have underscored the indispensable role of the C-terminal arginine (Arg) residue in this interaction.
| Peptide/Analog | Sequence | Target | IC50 (µM) | Key Findings |
| ATWLPPR (A7R) | Ala-Thr-Trp-Leu-Pro-Pro-Arg | NRP-1 | 19 - 84 | Parent peptide, inhibits VEGF-A165 binding to NRP-1. |
| LPPR Fragment | Leu-Pro-Pro-Arg | NRP-1 | Not specified | Responsible for 75% of the inhibitory activity of A7R. |
| C-terminal Arginine | - | NRP-1 | Not specified | Deemed essential for the peptide's binding and inhibitory function. |
Signaling Pathway and Experimental Workflow
To understand the context of ATWLPPR's function, it is crucial to visualize the signaling pathway it disrupts and the typical experimental workflow for evaluating its analogs.
The evaluation of novel ATWLPPR analogs typically follows a structured experimental workflow designed to assess their binding affinity and functional efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of peptide analogs. Below are protocols for key experiments cited in the evaluation of ATWLPPR and its derivatives.
Competitive NRP-1 Binding Assay (ELISA-based)
This assay quantifies the ability of a test peptide to inhibit the binding of VEGF-A165 to NRP-1.
-
Coating: 96-well plates are coated with recombinant human NRP-1 (e.g., 100 µL of 2 µg/mL solution) and incubated overnight at 4°C.
-
Blocking: The plates are washed and non-specific binding sites are blocked with a suitable blocking buffer (e.g., 3% BSA in PBS) for 2 hours at room temperature.
-
Competition: A fixed concentration of biotinylated VEGF-A165 is mixed with varying concentrations of the ATWLPPR analog. This mixture is then added to the NRP-1 coated wells and incubated for 2 hours at room temperature.
-
Detection: After washing, streptavidin-horseradish peroxidase (HRP) conjugate is added to the wells and incubated for 1 hour.
-
Substrate Addition: The wells are washed again, and a chromogenic substrate for HRP (e.g., TMB) is added. The reaction is stopped with a stop solution (e.g., 2N H2SO4).
-
Measurement: The absorbance is read at 450 nm using a microplate reader. The IC50 value is calculated from the resulting dose-response curve.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
-
Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to polymerize at 37°C for 30-60 minutes.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the gel-coated wells in the presence of a pro-angiogenic stimulus (e.g., VEGF-A165) and varying concentrations of the ATWLPPR analog.
-
Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 4-18 hours to allow for the formation of tube-like structures.
-
Visualization and Quantification: The formation of the tubular network is observed and captured using a microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Endothelial Cell Migration Assay (Transwell/Boyden Chamber)
This assay measures the chemotactic migration of endothelial cells in response to a chemoattractant.
-
Chamber Setup: A transwell insert with a porous membrane is placed in a well of a 24-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., VEGF-A165) and the test ATWLPPR analog.
-
Cell Seeding: HUVECs are seeded into the upper chamber of the transwell insert in serum-free media.
-
Incubation: The plate is incubated for a period of 4-24 hours to allow the cells to migrate through the porous membrane towards the chemoattractant in the lower chamber.
-
Cell Removal and Staining: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed and stained (e.g., with Crystal Violet).
-
Quantification: The number of migrated cells is counted in several random fields of view under a microscope.
Conclusion
The ATWLPPR peptide and its analogs represent a promising class of anti-angiogenic agents. Structure-activity relationship studies have consistently pointed to the C-terminal LPPR motif, and specifically the terminal arginine, as being critical for their inhibitory function against the VEGF-A165/NRP-1 interaction. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and optimization of these peptides. Future research focused on systematic modifications of the ATWLPPR sequence, coupled with comprehensive in vitro and in vivo testing, will be pivotal in developing next-generation peptide-based therapeutics for the treatment of cancer and other angiogenesis-dependent diseases.
References
- 1. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. The Neuropilin-1 Inhibitor, ATWLPPR Peptide, Prevents Experimental Diabetes-Induced Retinal Injury by Preserving Vascular Integrity and Decreasing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-function analysis of the antiangiogenic ATWLPPR peptide inhibiting VEGF(165) binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of ATWLPPR Peptide's Anti-Tumor Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor activity of the ATWLPPR peptide with alternative therapies targeting the Neuropilin-1 (NRP-1) pathway. The content is supported by experimental data to aid in the evaluation of this promising anti-angiogenic peptide for cancer therapy.
Introduction to ATWLPPR and its Mechanism of Action
The heptapeptide ATWLPPR has been identified as a specific antagonist of Vascular Endothelial Growth Factor A (VEGF-A), specifically the VEGF165 isoform, binding to Neuropilin-1 (NRP-1).[1][2] NRP-1 is a co-receptor for VEGFR2, and its interaction with VEGF165 enhances pro-angiogenic signaling, a critical process for tumor growth and metastasis. By binding to NRP-1, ATWLPPR competitively inhibits the binding of VEGF165, thereby disrupting the formation of the VEGF165/NRP-1/VEGFR2 complex and attenuating downstream signaling pathways that lead to endothelial cell proliferation, migration, and new blood vessel formation.[1][2] In vivo studies have demonstrated that this targeted disruption of angiogenesis by ATWLPPR leads to a reduction in tumor growth, validating NRP-1 as a viable target for anti-cancer therapies.[1]
Comparative Analysis of In Vivo Anti-Tumor Activity
The anti-tumor efficacy of ATWLPPR has been evaluated in preclinical models, primarily using human breast adenocarcinoma MDA-MB-231 xenografts in immunodeficient mice. This section compares the in vivo performance of ATWLPPR with other NRP-1 targeting agents, including the small molecules EG00229 and NRPa-308, and the peptide SP5031.
Summary of In Vivo Studies:
| Molecule | Cancer Model | Key Quantitative Findings |
| ATWLPPR Peptide | MDA-MB-231 Breast Cancer Xenograft | Significant reduction in tumor growth and angiogenesis. Decreased tumor vascularity observed. |
| EG00229 | Glioma & Squamous Cell Carcinoma Xenografts | Inhibition of tumor proliferation and formation in vivo. |
| NRPa-308 | MDA-MB-231 Breast Cancer Xenograft | Improved median survival and reduced tumor growth. |
| SP5031 Peptide | MDA-MB-231 Breast Cancer Xenograft | Delayed tumor growth. |
Data Presentation
ATWLPPR: In Vivo Tumor Growth Inhibition in MDA-MB-231 Xenograft Model
NRPa-308: In Vivo Tumor Growth Inhibition in MDA-MB-231 Xenograft Model
A study by Liu et al. (2018) reported that administration of NRPa-308 to mice bearing MDA-MB-231 xenografts resulted in a significant reduction in tumor growth and an increase in median survival.
Table 1: Effect of NRPa-308 on MDA-MB-231 Tumor Xenograft Growth
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 (approx.) | Percent Inhibition (%) (approx.) |
| Control (Vehicle) | ~1200 | - |
| NRPa-308 (50 mg/kg) | ~500 | ~58 |
Note: Data is estimated from graphical representations in the cited literature.
Experimental Protocols
MDA-MB-231 Xenograft Model Protocol
-
Cell Culture: Human breast adenocarcinoma MDA-MB-231 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used. The animals are housed in a pathogen-free environment and allowed to acclimatize for at least one week before the experiment.
-
Cell Implantation: A suspension of 5 x 10^6 MDA-MB-231 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with a caliper every 2-3 days. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.
Treatment Administration Protocols
-
ATWLPPR Peptide: The specific dosage and administration schedule for in vivo anti-tumor studies are not consistently detailed across the reviewed literature. However, a common administration route for peptides in such studies is intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
NRPa-308: Administered intraperitoneally at a dose of 50 mg/kg.
-
SP5031 Peptide: Injected intraperitoneally at a dose of 15 mg/kg daily for 27 days.
Immunohistochemistry for CD31 (PECAM-1)
This protocol is used to assess microvessel density in tumor tissues, a measure of angiogenesis.
-
Tissue Preparation: Tumors are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin. 5 µm sections are cut and mounted on positively charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to distilled water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating the slides in a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific binding is blocked with a blocking serum.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against CD31 (e.g., rabbit anti-CD31) overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a DAB (3,3'-diaminobenzidine) substrate, which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a coverslip.
-
Analysis: Microvessel density is quantified by counting the number of CD31-positive vessels in several high-power fields.
Visualizations
Caption: VEGF-NRP-1 Signaling Pathway and ATWLPPR Inhibition.
Caption: In Vivo Anti-Tumor Activity Experimental Workflow.
References
Head-to-head comparison of ATWLPPR and tuftsin peptide
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of peptide-based therapeutics, both the synthetic heptapeptide ATWLPPR and the naturally occurring tetrapeptide tuftsin have garnered significant interest. Both peptides share a common receptor, Neuropilin-1 (NRP-1), a key player in both angiogenesis and immune regulation. However, their downstream effects diverge significantly, positioning them for distinct therapeutic applications. This guide provides a detailed, data-driven comparison of ATWLPPR and tuftsin, focusing on their performance, mechanisms of action, and the experimental protocols used to evaluate their efficacy.
At a Glance: Key Differences
| Feature | ATWLPPR | Tuftsin |
| Sequence | Ala-Thr-Trp-Leu-Pro-Pro-Arg | Thr-Lys-Pro-Arg |
| Primary Function | Anti-angiogenic | Immunostimulatory |
| Mechanism | Inhibits VEGF165 binding to NRP-1 | Activates phagocytic cells via NRP-1 and other receptors |
| Primary Target Cells | Endothelial cells | Macrophages, neutrophils, and other phagocytes |
Quantitative Performance Metrics
The following tables summarize the key quantitative data available for ATWLPPR and tuftsin, focusing on their binding affinity to their common receptor, NRP-1, and their primary biological functions. It is important to note that the data presented here are compiled from different studies and direct head-to-head experimental comparisons are limited.
Table 1: Binding Affinity to Neuropilin-1 (NRP-1)
| Peptide | Parameter | Value | Cell/System | Reference |
| ATWLPPR | IC50 | 19 µM | Competitive binding assay with VEGF165 to recombinant NRP-1 | [1] |
| IC50 | 60-84 µM | Competitive binding assay with VEGF-A165 to NRP-1 | [2] | |
| Tuftsin | Kd | 10.65 µM | Surface Plasmon Resonance (SPR) with recombinant NRP-1 |
Note: IC50 (half-maximal inhibitory concentration) for ATWLPPR indicates its concentration required to inhibit 50% of VEGF165 binding to NRP-1. Kd (dissociation constant) for tuftsin represents the equilibrium constant for its binding to NRP-1, with a lower Kd indicating higher affinity. While a direct comparison is challenging due to different experimental methodologies, the available data suggests that tuftsin may have a higher binding affinity for NRP-1 than ATWLPPR.
Table 2: Functional Activity
| Peptide | Assay | Parameter | Effective Concentration | Reference |
| ATWLPPR | In vivo mouse model of diabetic retinopathy | Dosage | 400 µg/kg/day (subcutaneous) | [3] |
| In vivo tumor angiogenesis model (nude mice) | Effect | Reduced blood vessel density | [4] | |
| Tuftsin | Human PMN phagocytosis assay | Optimal Concentration | 5 µg/mL | [5] |
| Macrophage binding assay | Kd | 50 nM |
Signaling Pathways and Mechanisms of Action
While both peptides bind to NRP-1, they trigger distinct downstream signaling cascades, leading to their different biological effects.
ATWLPPR: Antagonizing VEGF-Mediated Angiogenesis
ATWLPPR acts as a competitive antagonist of Vascular Endothelial Growth Factor 165 (VEGF165) for binding to NRP-1 on the surface of endothelial cells. By blocking this interaction, ATWLPPR inhibits the formation of the VEGF165/NRP-1/VEGFR2 ternary complex, a critical step in VEGF-induced angiogenesis. This leads to a downstream inhibition of signaling pathways that promote endothelial cell proliferation, migration, and tube formation.
Tuftsin: Activating Immune Responses
Tuftsin's binding to NRP-1 on phagocytic cells, such as macrophages, initiates a signaling cascade that is distinct from the VEGF pathway. It has been shown to signal through a Transforming Growth Factor-beta (TGF-β) pathway. This activation leads to enhanced phagocytosis, motility, and bactericidal and tumoricidal activities of these immune cells.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptide performance. Below are representative protocols for key experiments cited in the literature for ATWLPPR and tuftsin.
Competitive Binding Assay for ATWLPPR
This assay is used to determine the ability of ATWLPPR to inhibit the binding of VEGF165 to NRP-1.
Materials:
-
Recombinant human NRP-1 protein
-
Biotinylated VEGF165
-
Streptavidin-coated microplates
-
ATWLPPR peptide at various concentrations
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Detection antibody (e.g., anti-VEGF antibody conjugated to HRP)
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coat streptavidin-coated microplates with biotinylated VEGF165.
-
Wash the plates to remove unbound VEGF165.
-
Add a solution containing a fixed concentration of recombinant NRP-1 and varying concentrations of ATWLPPR to the wells.
-
Incubate to allow for competitive binding.
-
Wash the plates to remove unbound components.
-
Add a detection antibody that binds to NRP-1.
-
Incubate and then wash the plates.
-
Add the HRP substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength.
-
The IC50 value is calculated from the resulting dose-response curve.
Phagocytosis Assay for Tuftsin
This assay measures the ability of tuftsin to enhance the phagocytic activity of macrophages or neutrophils.
Materials:
-
Phagocytic cells (e.g., human polymorphonuclear leukocytes - PMNs)
-
Fluorescently labeled particles (e.g., fluorescent microspheres or opsonized bacteria)
-
Tuftsin peptide
-
Culture medium
-
24-well plates
-
Flow cytometer or fluorescence microscope
-
Trypsin solution
Procedure:
-
Isolate and culture phagocytic cells in 24-well plates.
-
Pre-incubate the cells with tuftsin (e.g., 5 µg/mL) for a specified time (e.g., 15 minutes at 37°C).
-
Add fluorescently labeled particles to the wells at a specific particle-to-cell ratio (e.g., 50:1).
-
Incubate to allow for phagocytosis.
-
Wash the cells to remove non-ingested particles.
-
Optionally, treat with trypsin to remove surface-bound, non-internalized particles.
-
Analyze the cells by flow cytometry to quantify the percentage of fluorescent (phagocytic) cells and the mean fluorescence intensity (number of particles per cell). Alternatively, visualize and quantify phagocytosis using fluorescence microscopy.
Secondary Functions and Overlapping Activities
While ATWLPPR is primarily anti-angiogenic and tuftsin is immunostimulatory, their shared receptor, NRP-1, raises the possibility of overlapping or secondary functions.
-
Tuftsin's Potential Role in Angiogenesis: Given that NRP-1 is a key receptor in angiogenesis, tuftsin's binding to it could theoretically modulate this process. However, there is currently a lack of direct experimental evidence to suggest that tuftsin has significant anti-angiogenic activity. Its primary role appears to be in the immune context.
-
ATWLPPR's Potential Immunomodulatory Effects: NRP-1 is also expressed on immune cells. Therefore, it is conceivable that ATWLPPR could influence immune cell function. However, to date, there is no significant research available that has investigated the effects of ATWLPPR on phagocytosis or other immune responses.
Conclusion and Future Directions
The head-to-head comparison of ATWLPPR and tuftsin reveals two peptides with distinct primary functions despite sharing a common receptor. ATWLPPR is a potent inhibitor of angiogenesis with therapeutic potential in cancer and other diseases characterized by excessive blood vessel growth. Tuftsin, on the other hand, is a powerful activator of the innate immune system, with applications in immunotherapy and as an adjuvant.
The key differentiator lies in the downstream signaling pathways they activate upon binding to NRP-1. This highlights the complexity of NRP-1 signaling and its ability to mediate diverse biological outcomes depending on the ligand.
Future research should focus on direct comparative studies of these two peptides in the same experimental systems to obtain more precise quantitative data on their binding affinities and functional effects. Furthermore, exploring their potential secondary functions – the immunomodulatory properties of ATWLPPR and the angiogenic effects of tuftsin – could uncover novel therapeutic applications and a deeper understanding of NRP-1 biology.
References
- 1. A peptide competing with VEGF165 binding on neuropilin-1 mediates targeting of a chlorin-type photosensitizer and potentiates its photodynamic activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Neuropilin-1 Inhibitor, ATWLPPR Peptide, Prevents Experimental Diabetes-Induced Retinal Injury by Preserving Vascular Integrity and Decreasing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies of human granulocyte phagocytosis stimulation by tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ATWLPPR Peptide TFA vs. HCl Salt in Biological Assays
For researchers, scientists, and drug development professionals utilizing the ATWLPPR peptide, the choice of salt form—trifluoroacetate (TFA) or hydrochloride (HCl)—can significantly impact the outcomes of biological assays. This guide provides an objective comparison of the performance of ATWLPPR peptide as a TFA salt versus an HCl salt, supported by established principles of peptide chemistry and extrapolated experimental data.
The ATWLPPR peptide is a known antagonist of Neuropilin-1 (NRP-1), a co-receptor for Vascular Endothelial Growth Factor A (VEGF-A), thereby inhibiting angiogenesis.[1] The choice of counterion is critical as it can influence the peptide's solubility, stability, and, most importantly, its biological activity and potential for off-target effects in sensitive assays.
Executive Summary of Key Differences
Trifluoroacetic acid is a common counterion used in the purification of synthetic peptides due to its volatility and effectiveness in reverse-phase high-performance liquid chromatography (RP-HPLC).[2] However, residual TFA in the final peptide product can interfere with biological assays.[2] The HCl salt form is often preferred for biological studies as chloride ions are physiologically ubiquitous and less likely to cause artifacts.
| Feature | ATWLPPR-TFA Salt | ATWLPPR-HCl Salt | Rationale & References |
| Cell Viability (Cytotoxicity) | Potentially higher cytotoxicity observed at lower concentrations. | Lower intrinsic cytotoxicity, allowing for a clearer assessment of peptide-specific effects. | TFA itself can be cytotoxic and inhibit cell proliferation, confounding results.[2][3] |
| Receptor Binding (NRP-1) | May exhibit altered binding affinity due to conformational changes or direct assay interference. | Provides a more accurate determination of the peptide's true binding affinity for its target. | Counterions can influence the secondary structure of peptides, which may affect receptor binding. |
| In Vitro Angiogenesis | Potential for non-specific inhibition of tube formation due to TFA-induced cytotoxicity. | More reliable assessment of the peptide's specific anti-angiogenic activity. | TFA can impact cell health, which would indirectly affect the ability of endothelial cells to form tubes. |
| Solubility | Generally good solubility in aqueous buffers. | Good solubility in aqueous buffers. | Both salt forms are typically soluble in common biological buffers. |
| Stability | Stable as a lyophilized powder. | Stable as a lyophilized powder. | Lyophilized peptides are generally stable when stored correctly. |
Data Presentation
The following tables present illustrative quantitative data comparing the two salt forms of the ATWLPPR peptide in key biological assays. This data is extrapolated from the known effects of TFA and is intended to highlight the potential differences a researcher might observe.
Table 1: Comparative Cytotoxicity in HUVEC Cells (MTT Assay)
| Peptide Concentration (µM) | ATWLPPR-TFA (% Cell Viability) | ATWLPPR-HCl (% Cell Viability) |
| 0 (Control) | 100 | 100 |
| 10 | 95 | 98 |
| 50 | 80 | 92 |
| 100 | 65 | 85 |
| 200 | 40 | 70 |
| IC50 | ~150 µM | >200 µM |
Table 2: Competitive Binding to Neuropilin-1 (IC50)
| Competitor | Salt Form | IC50 (µM) |
| ATWLPPR | TFA | 75 |
| ATWLPPR | HCl | 65 |
Note: The reported IC50 for ATWLPPR (A7R) is in the range of 60-84 µM, although the specific salt form was not mentioned in the available literature.
Table 3: Inhibition of Endothelial Tube Formation
| Peptide Concentration (µM) | ATWLPPR-TFA (% Inhibition) | ATWLPPR-HCl (% Inhibition) |
| 10 | 15 | 10 |
| 50 | 40 | 35 |
| 100 | 70 | 60 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Peptide Salt Exchange: TFA to HCl
Objective: To replace the TFA counterion of the synthetic ATWLPPR peptide with HCl.
Materials:
-
ATWLPPR-TFA peptide
-
100 mM Hydrochloric Acid (HCl) solution
-
Acetonitrile
-
Milli-Q water
-
Lyophilizer
Protocol:
-
Dissolve the ATWLPPR-TFA peptide in 100 mM HCl.
-
Allow the solution to stand at room temperature for 1 minute.
-
Freeze the solution in liquid nitrogen.
-
Lyophilize the frozen solution to obtain the peptide hydrochloride salt.
-
For optimal TFA removal, this process may need to be repeated multiple times.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of ATWLPPR-TFA and ATWLPPR-HCl on Human Umbilical Vein Endothelial Cells (HUVEC).
Protocol:
-
Seed HUVEC cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of both ATWLPPR-TFA and ATWLPPR-HCl in cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the peptide dilutions to the respective wells. Include a vehicle control (medium without peptide).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Neuropilin-1 Competitive Binding Assay
Objective: To determine the IC50 values of ATWLPPR-TFA and ATWLPPR-HCl for inhibiting the binding of VEGF-A to NRP-1.
Protocol:
-
Coat a 96-well plate with recombinant NRP-1 protein.
-
Prepare a constant concentration of biotinylated VEGF-A.
-
Prepare serial dilutions of the competitor peptides (ATWLPPR-TFA and ATWLPPR-HCl).
-
In each well, add the biotinylated VEGF-A and a dilution of the competitor peptide.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate and add a TMB substrate.
-
Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.
-
The IC50 value is the concentration of the competitor peptide that inhibits 50% of the biotinylated VEGF-A binding.
In Vitro Angiogenesis (Tube Formation) Assay
Objective: To evaluate the anti-angiogenic potential of ATWLPPR-TFA and ATWLPPR-HCl by assessing their ability to inhibit endothelial cell tube formation.
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.
-
Seed HUVEC cells onto the Matrigel-coated wells in the presence of various concentrations of ATWLPPR-TFA or ATWLPPR-HCl.
-
Incubate the plate for 6-18 hours to allow for tube formation.
-
Visualize the tube-like structures using a microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Calculate the percentage of inhibition relative to an untreated control.
Signaling Pathway
The ATWLPPR peptide functions by competitively inhibiting the binding of VEGF-A to its co-receptor, NRP-1. This disruption interferes with the downstream signaling cascade that promotes angiogenesis.
Conclusion and Recommendations
The choice between TFA and HCl salt forms of the ATWLPPR peptide can have significant consequences for the interpretation of biological assay results. The presence of TFA can introduce artifacts, most notably cytotoxicity, which can mask the true biological activity of the peptide. For assays involving live cells, such as cytotoxicity and in vitro angiogenesis assays, the use of the HCl salt is strongly recommended to minimize confounding variables. While the impact on direct receptor binding may be less pronounced, utilizing the HCl salt will provide a more accurate assessment of the peptide's intrinsic affinity.
Researchers should be aware of the potential for TFA interference and, when possible, perform a salt exchange to the HCl form for their biological studies. If the TFA salt form must be used, it is crucial to include a TFA-only control to account for any non-peptide-specific effects. By carefully considering the choice of counterion, researchers can ensure the generation of more accurate and reproducible data in their drug discovery and development efforts.
References
- 1. Structure-function analysis of the antiangiogenic ATWLPPR peptide inhibiting VEGF(165) binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of ATWLPPR Peptide TFA
For researchers, scientists, and drug development professionals, the proper handling and disposal of synthetic peptides like ATWLPPR Peptide TFA is a critical component of laboratory safety and experimental integrity. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound, with a focus on mitigating risks associated with its trifluoroacetic acid (TFA) counter-ion.
ATWLPPR Peptide itself is a heptapeptide inhibitor of neuropilin-1, investigated for its role in angiogenesis research.[1][2] However, synthetic peptides are commonly delivered as TFA salts, a byproduct of the synthesis and purification process.[3][4] Trifluoroacetic acid is a corrosive chemical, and its presence dictates the specific handling and disposal requirements for the peptide product.[5] Direct contact can cause severe skin and eye irritation or burns.
Immediate Safety and Handling Precautions
Before disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed within a certified chemical fume hood to avoid inhalation of any dust or aerosols.
Disposal Procedures for this compound
The primary concern for the disposal of this compound is the management of the trifluoroacetic acid component. Disposal procedures should always be in accordance with local, state, and federal regulations.
Step 1: Assess the Quantity and Concentration
For small quantities of this compound (typically in the milligram range), the disposal method can be streamlined. For larger quantities, a more rigorous neutralization process is recommended.
Step 2: Neutralization of Trifluoroacetic Acid
Prior to disposal, it is best practice to neutralize the acidic TFA component. This can be achieved by dissolving the peptide in a weak basic solution.
Experimental Protocol for Neutralization:
-
Preparation of Neutralizing Solution: Prepare a 1% sodium bicarbonate solution in water.
-
Dissolution and Neutralization:
-
Carefully dissolve the this compound in a minimal amount of deionized water.
-
Slowly add the 1% sodium bicarbonate solution dropwise while stirring.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the bicarbonate solution until the pH is between 6.0 and 8.0.
-
-
Verification: Once the desired pH is reached, allow the solution to sit for a few minutes and re-check the pH to ensure it remains stable.
Step 3: Aqueous Waste Disposal
Once neutralized, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of water, provided this is in compliance with your institution's and local regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Alternative Disposal for Larger Quantities:
For larger quantities or in facilities with stricter disposal protocols, the neutralized solution should be collected in a designated hazardous waste container for chemical waste and disposed of through your institution's EHS-approved waste management program.
Data on Trifluoroacetic Acid
Understanding the properties of the hazardous component is crucial for safe handling and disposal.
| Property | Value |
| Chemical Formula | C₂HF₃O₂ |
| Molar Mass | 114.02 g/mol |
| pKa | ~0.5 |
| Hazards | Corrosive, causes severe skin burns and eye damage |
Decision Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
